molecular formula C26H32N2O9S B1670645 Diltiazem Malate CAS No. 144604-00-2

Diltiazem Malate

Cat. No.: B1670645
CAS No.: 144604-00-2
M. Wt: 548.6 g/mol
InChI Key: IUSFTUWHKCSCDY-QTKZZPNDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diltiazem malate (CAS 144604-00-2) is a molecular salt formed from diltiazem, a benzothiazepine derivative, and L-malic acid . As a non-dihydropyridine calcium channel blocker, its primary research value lies in the study of cardiovascular functions and diseases . The compound acts by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells during depolarization . This mechanism leads to coronary and systemic vasodilation, a reduction in peripheral vascular resistance, and negative chronotropic (heart rate-lowering) and inotropic (force of contraction-reducing) effects . Consequently, this compound is a key tool for investigating conditions such as hypertension, chronic stable angina, and atrial arrhythmias in experimental models . The formation of the malate salt is an application of crystal engineering, which can alter physicochemical properties like aqueous solubility compared to the hydrochloride salt, making it valuable for studying extended-release profiles and formulation science . Beyond its classical cardiovascular applications, recent research also explores its potential off-target effects, including antimicrobial and antibiofilm activity against Gram-positive bacteria such as Staphylococcus aureus . Diltiazem is metabolized primarily by the cytochrome P450 enzyme CYP3A4 and is also an inhibitor of this enzyme, making it relevant for drug metabolism and pharmacokinetic interaction studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144604-00-2

Molecular Formula

C26H32N2O9S

Molecular Weight

548.6 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1

InChI Key

IUSFTUWHKCSCDY-QTKZZPNDSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aldizem
Cardil
Cardizem
CRD 401
CRD-401
CRD401
Dilacor
Dilacor XR
Dilren
Diltiazem
Diltiazem Hydrochloride
Diltiazem Malate
Dilzem
Tiazac

Origin of Product

United States

Foundational & Exploratory

Diltiazem Malate: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of Diltiazem Malate, a salt form of the widely used calcium channel blocker, diltiazem. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences, offering a consolidated resource of its fundamental chemical and physical characteristics.

Executive Summary

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1] While commonly formulated as a hydrochloride salt, the malate salt offers alternative physicochemical properties that can be advantageous in specific formulation development scenarios. This guide summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the compound's mechanism of action.

Physicochemical Properties of Diltiazem and its Malate Salt

The fundamental properties of diltiazem and its malate salt are crucial for understanding its behavior in various pharmaceutical processes, from formulation to in vivo absorption. The data, compiled from various scientific sources, is presented below.

PropertyValueSource(s)
Chemical Name [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate L-malate[2][3]
Molecular Formula C₂₆H₃₂N₂O₉S[4]
Molecular Weight 548.61 g/mol [4]
CAS Number 144604-00-2
Appearance Powder[4]
Melting Point The melting point for Diltiazem L-malate has been determined by Differential Thermal Analysis (DTA). For specific values, refer to the comprehensive study by Stepanovs et al., 2016.[5] For reference, Diltiazem base melts at 103.8 °C and Diltiazem Hydrochloride at 214.5 °C.[3][3][5]
Solubility Water: Diltiazem L-malate exhibits lower aqueous solubility than diltiazem hydrochloride but is significantly more soluble than the diltiazem free base.[2] Other Solvents: Soluble in DMSO.[4][2][4]
pKa (Diltiazem Base) Strongest Basic: 8.18
LogP (Diltiazem Base) 2.73 - 3.09

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and thermal stability of a substance.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min). The temperature range should encompass the expected melting point (e.g., 25 °C to 250 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, where heat flow is plotted against temperature.

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system) in a sealed, clear glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water or a co-solvent system if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

Purity and Identification by RP-HPLC and UV-Vis Spectroscopy

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for diltiazem (e.g., ~237-240 nm).

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.

  • Analysis: Inject the sample solution into the HPLC system. The purity is assessed by the area percentage of the main peak relative to any impurity peaks. Identification is confirmed by comparing the retention time with that of a reference standard.

B. UV-Vis Spectrophotometry

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 0.1 M HCl or methanol).

  • Spectral Acquisition: Scan the solution over a wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer, with the solvent as a blank.

  • Analysis: The resulting spectrum, showing characteristic absorbance maxima, can be used for qualitative identification by comparison with a reference spectrum.

Mechanism of Action and Experimental Workflow Visualization

Diltiazem functions by blocking L-type calcium channels, which are critical for the contraction of cardiac and vascular smooth muscle. This inhibition leads to a reduction in intracellular calcium levels, resulting in vasodilation and a decrease in heart rate and contractility.

Mechanism of Action of Diltiazem cluster_membrane Cell Membrane cluster_effects Physiological Effects L_type_channel L-type Calcium Channel α1 Subunit Ca_intracellular Intracellular Ca²⁺ L_type_channel->Ca_intracellular Blocked Diltiazem This compound Diltiazem->L_type_channel Inhibits Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->L_type_channel Influx Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation (Vasodilation) Ca_intracellular->Vascular_Smooth_Muscle Leads to Cardiac_Muscle Decreased Cardiac Contractility & Heart Rate Ca_intracellular->Cardiac_Muscle Leads to

Caption: Diltiazem's mechanism of action on L-type calcium channels.

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a new pharmaceutical salt like this compound.

Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_report Reporting start Synthesis of This compound Salt purification Purification & Crystallization start->purification hplc Purity Analysis (HPLC) purification->hplc Purity Check dsc Melting Point (DSC) purification->dsc solubility Solubility Determination purification->solubility pka pKa Measurement purification->pka structure Structural Confirmation (XRD, NMR) purification->structure data_compilation Data Compilation & Analysis hplc->data_compilation dsc->data_compilation solubility->data_compilation pka->data_compilation structure->data_compilation end Technical Report data_compilation->end

Caption: Workflow for physicochemical characterization of a pharmaceutical salt.

References

A Deep Dive into the Molecular Interactions of Diltiazem Malate with L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2][3][4] Its therapeutic efficacy is rooted in its specific interaction with L-type calcium channels (Cav1.2), leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells.[1][2][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of diltiazem malate on L-type calcium channels, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling and experimental workflows.

Core Mechanism of Action: State-Dependent Pore Blockade

Diltiazem exerts its inhibitory effect on L-type calcium channels through a sophisticated, state-dependent mechanism. It preferentially binds to the channel when it is in the inactivated state, a conformation that is more frequently adopted during periods of high-frequency stimulation, such as in tachyarrhythmias.[6][7] This "use-dependent" or "frequency-dependent" blockade makes diltiazem particularly effective in controlling heart rate.[7][8]

Structural biology studies, primarily using X-ray crystallography on ancestral Cav channel constructs, have revealed that diltiazem binds within the central cavity of the channel's pore, just beneath the selectivity filter.[3][9] In this position, the diltiazem molecule physically obstructs the permeation pathway for calcium ions.[3][9] The binding site is formed by residues from the pore-lining transmembrane segments IIIS6 and IVS6 of the α1 subunit.[8][9][10] Notably, this binding site overlaps with that of phenylalkylamine blockers like verapamil.[3][9]

Diltiazem can access its binding site from both the extracellular and intracellular sides of the membrane.[5][8] The uncharged form of the molecule is thought to traverse the membrane, while the charged form interacts with the binding site from the intracellular side, contributing to the use-dependent block.[8]

Signaling Pathway of Diltiazem Action

Diltiazem_Action_Pathway Diltiazem This compound DiltiazemBinding Diltiazem Binds to Inactivated Channel Diltiazem->DiltiazemBinding Binds LTypeChannel L-type Calcium Channel (CaV1.2) ChannelOpening Channel Opening (Activated State) LTypeChannel->ChannelOpening Leads to Membrane Cell Membrane Depolarization Membrane Depolarization Depolarization->LTypeChannel Stimulates ChannelInactivation Channel Inactivation (Inactivated State) ChannelOpening->ChannelInactivation ChannelInactivation->DiltiazemBinding Preferential Target for PoreBlock Physical Pore Block DiltiazemBinding->PoreBlock Results in CalciumInflux Decreased Ca2+ Influx PoreBlock->CalciumInflux VascularSM Vascular Smooth Muscle Relaxation CalciumInflux->VascularSM CardiacMuscle Decreased Cardiac Contractility & Rate CalciumInflux->CardiacMuscle Vasodilation Vasodilation VascularSM->Vasodilation BP_HR Reduced Blood Pressure & Heart Rate CardiacMuscle->BP_HR Vasodilation->BP_HR

Caption: Signaling pathway of diltiazem's action on L-type calcium channels.

Quantitative Analysis of Diltiazem's Effects

The interaction of diltiazem with L-type calcium channels has been quantified through various experimental approaches, providing valuable data for understanding its potency and mechanism.

Table 1: Inhibitory Concentrations (IC50) of Diltiazem
Cell Type/Channel IsoformExperimental ConditionIC50 (µM)Reference
Ancestral Cav Channel (CavAb)Resting state41[9]
Human Mesenteric Arterial MyocytesHolding potential -60 mV, pH 7.251[11]
Human Mesenteric Arterial MyocytesHolding potential -60 mV, pH 9.220[11]
Cardiac Splice Variant (Cav1.2CM)Use-dependent block (0.03 Hz)Higher than smooth muscle variants[12]
Smooth Muscle Splice Variant (Cav1.2SM)Use-dependent block (0.03 Hz)75 ± 13[12]
Smooth Muscle Splice Variant (Cav1.2b)Use-dependent block (0.03 Hz)87 ± 13[12]
Table 2: Effects of Diltiazem on L-type Channel Gating Properties
Channel IsoformParameterEffect of Diltiazem (100 µM)Reference
Cav1.2CMV0.5 of activation-7.9 mV shift[12]
Cav1.2SMV0.5 of activation~ -3 mV shift[12]
Cav1.2bV0.5 of activation~ -3 mV shift[12]
Wild-Type Cav1.2Recovery from inactivationDelayed[10][12]
Guinea-Pig Ventricular MyocytesMean open timeInsignificant effect[6]
Guinea-Pig Ventricular MyocytesFrequency of openingsReduced[6]
Guinea-Pig Ventricular MyocytesUnitary current amplitudeNo effect[6]

Allosteric Interactions

Diltiazem's binding and effects are allosterically modulated by other calcium channel blockers, particularly dihydropyridines (DHPs) like amlodipine. Diltiazem enhances the binding of DHPs to their distinct receptor site on the L-type calcium channel.[9] Conversely, the binding of a DHP can alter the binding pose of diltiazem within the channel pore, potentially mimicking a high-affinity configuration that is induced by voltage-dependent inactivation.[3][9] This allosteric interaction underscores the complex interplay of different drug classes on the same molecular target.

Logical Relationship of Allosteric Modulation

Allosteric_Modulation Diltiazem Diltiazem DiltiazemSite Benzothiazepine Binding Site Diltiazem->DiltiazemSite Binds to DHPSite DHP Binding Site Diltiazem->DHPSite Enhances Binding HighAffinityState High-Affinity Binding State Diltiazem->HighAffinityState DHP Dihydropyridines (e.g., Amlodipine) DHP->DiltiazemSite Induces High-Affinity Pose for Diltiazem DHP->DHPSite Binds to DHP->HighAffinityState LTypeChannel L-type Calcium Channel DiltiazemSite->LTypeChannel PoreBlock Channel Blockade DiltiazemSite->PoreBlock DHPSite->LTypeChannel

Caption: Allosteric interactions between diltiazem and dihydropyridines.

Experimental Protocols

The elucidation of diltiazem's mechanism of action has relied on a combination of sophisticated experimental techniques.

Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of diltiazem on ion channel function in real-time.

Methodology:

  • Cell Preparation: Cardiac myocytes, vascular smooth muscle cells, or cell lines (e.g., tsA-201, HEK293) expressing specific Cav1.2 channel subunits are cultured.[6][8][12] For primary cells, enzymatic dissociation is often employed.[6]

  • Recording Configuration: The whole-cell patch-clamp configuration is commonly used to record macroscopic currents, while the cell-attached configuration can be used for single-channel recordings.[6][8][12]

  • Solutions: The external solution typically contains Ba2+ or Ca2+ as the charge carrier, along with physiological salts. The internal (pipette) solution contains a cesium-based solution to block potassium channels and appropriate buffering agents. Diltiazem is applied either to the bath solution (extracellular application) or included in the pipette solution (intracellular application).[6][8]

  • Voltage Protocols: A series of voltage steps are applied to elicit channel opening, inactivation, and to study the voltage- and use-dependence of diltiazem block. Recovery from inactivation is assessed using a two-pulse protocol.[12]

  • Data Analysis: Current amplitudes, activation and inactivation kinetics, and current-voltage relationships are analyzed before and after diltiazem application to determine its effects on channel gating and to calculate parameters like IC50.[12]

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow Start Start CellPrep Cell Preparation (e.g., tsA-201 cells expressing CaV1.2) Start->CellPrep Patching Establish Whole-Cell Patch-Clamp CellPrep->Patching Baseline Record Baseline Currents Patching->Baseline DrugApp Apply Diltiazem Baseline->DrugApp Analysis Data Analysis (IC50, Gating Effects) Baseline->Analysis RecordDrug Record Currents in Presence of Diltiazem DrugApp->RecordDrug Washout Washout RecordDrug->Washout RecordDrug->Analysis RecordWashout Record Post-Washout Currents Washout->RecordWashout RecordWashout->Analysis End End Analysis->End

References

Stereoisomerism of Diltiazem and its Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is intrinsically linked to its stereochemistry. This technical guide provides a comprehensive analysis of the stereoisomerism of diltiazem, detailing the distinct pharmacological profiles of its four stereoisomers. We present a thorough examination of their differential biological activities, supported by quantitative data, and elucidate the underlying mechanisms of action. Furthermore, this guide outlines detailed experimental protocols for the separation and biological evaluation of these stereoisomers, and provides visual representations of key concepts through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Diltiazem and its Stereoisomerism

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain arrhythmias.[1] Its mechanism of action primarily involves the inhibition of the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[2] This leads to vasodilation and a reduction in heart rate and contractility, thereby alleviating cardiovascular symptoms.

The diltiazem molecule possesses two chiral centers, giving rise to four possible stereoisomers: two enantiomeric pairs of diastereomers. The commercially available and therapeutically utilized form is the (+)-cis-isomer, specifically the (2S,3S)-diltiazem.[3] The other stereoisomers, namely the (-)-cis-(2R,3R), (+)-trans-(2R,3S), and (-)-trans-(2S,3R) isomers, exhibit significantly different pharmacological properties.[4][5] Understanding the unique biological activities of each stereoisomer is crucial for optimizing therapeutic outcomes and for the development of novel, more selective cardiovascular drugs.

The Stereoisomers of Diltiazem

The four stereoisomers of diltiazem are depicted below. The cis and trans nomenclature refers to the relative orientation of the p-methoxyphenyl group at position 2 and the acetate group at position 3 of the benzothiazepine ring.

G Stereoisomers of Diltiazem cluster_cis Cis Isomers cluster_trans Trans Isomers d_cis (+)-cis-Diltiazem (2S, 3S) l_cis (-)-cis-Diltiazem (2R, 3R) d_cis->l_cis Enantiomers d_trans (+)-trans-Diltiazem (2R, 3S) d_cis->d_trans Diastereomers l_trans (-)-trans-Diltiazem (2S, 3R) d_cis->l_trans Diastereomers l_cis->d_trans Diastereomers l_cis->l_trans Diastereomers d_trans->l_trans Enantiomers

Figure 1: The four stereoisomers of diltiazem.

Differential Biological Activity of Diltiazem Stereoisomers

The biological activity of diltiazem is highly stereospecific. The (+)-cis isomer is the most potent inhibitor of L-type calcium channels and is responsible for the therapeutic effects of the drug.[6] The other isomers exhibit significantly weaker or different pharmacological activities.

Inhibition of Sarcolemmal L-type Calcium Channels

Radioligand binding studies have demonstrated that only the (+)-cis form of diltiazem interacts with high affinity with the Ca-channel receptors of guinea-pig heart sarcolemma preparations.[5] The potency of the four isomers in inhibiting the binding of d-cis-[3H]diltiazem to rabbit T-tubule calcium channels follows the order: d-cis > l-cis > d-trans = l-trans.[6]

Inhibition of Mitochondrial Na+/Ca2+ Exchange

In addition to their effects on sarcolemmal calcium channels, diltiazem stereoisomers also interact with the mitochondrial sodium-calcium (Na+/Ca2+) exchanger. Interestingly, the stereoselectivity for this target differs from that of the L-type calcium channel. Both the (+)-optical isomers of the cis- and trans-forms of diltiazem inhibit Na+/Ca2+ exchange activity with comparable potency, while the (-)-optical isomers are largely ineffective.[5]

Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data on the biological activity of diltiazem stereoisomers.

StereoisomerTargetParameterValueReference
(+)-cis-DiltiazemSarcolemmal L-type Ca2+ Channel (Guinea-pig heart)KD120 nM[5]
(-)-cis-DiltiazemSarcolemmal L-type Ca2+ Channel (Guinea-pig heart)-Ineffective[5]
(+)-trans-DiltiazemSarcolemmal L-type Ca2+ Channel (Guinea-pig heart)-Ineffective[5]
(-)-trans-DiltiazemSarcolemmal L-type Ca2+ Channel (Guinea-pig heart)-Ineffective[5]

Table 1: Binding Affinity of Diltiazem Stereoisomers to Sarcolemmal L-type Calcium Channels.

StereoisomerTargetParameterValueReference
(+)-cis-DiltiazemMitochondrial Na+/Ca2+ Exchanger (Guinea-pig heart)IC5010-20 µM[5]
(-)-cis-DiltiazemMitochondrial Na+/Ca2+ Exchanger (Guinea-pig heart)IC50> 200 µM[5]
(+)-trans-DiltiazemMitochondrial Na+/Ca2+ Exchanger (Guinea-pig heart)IC5010-20 µM[5]
(-)-trans-DiltiazemMitochondrial Na+/Ca2+ Exchanger (Guinea-pig heart)IC50> 200 µM[5]

Table 2: Inhibitory Potency of Diltiazem Stereoisomers on Mitochondrial Na+/Ca2+ Exchange.

Mechanism of Action: Signaling Pathway

Diltiazem exerts its therapeutic effects by blocking L-type calcium channels, which are crucial for the influx of calcium into cardiac and vascular smooth muscle cells. This inhibition disrupts the excitation-contraction coupling process, leading to vasodilation and reduced cardiac workload.

G Diltiazem Signaling Pathway Diltiazem Diltiazem ((+)-cis-isomer) L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Diltiazem->L_type_Ca_Channel Inhibits Vasodilation Vasodilation Diltiazem->Vasodilation Leads to Decreased_Contractility Decreased Cardiac Contractility Diltiazem->Decreased_Contractility Leads to Decreased_HR Decreased Heart Rate Diltiazem->Decreased_HR Leads to Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates Intracellular_Ca ↑ Intracellular [Ca2+] Ca_influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Figure 2: Signaling pathway of diltiazem's action.

Experimental Protocols

Separation of Diltiazem Stereoisomers by HPLC

A representative High-Performance Liquid Chromatography (HPLC) method for the separation of diltiazem and its related substances is outlined below. This method can be adapted for the separation of its stereoisomers, often requiring a chiral stationary phase.

  • Column: Hypersil-ODS, 5 µm, 200 mm x 4.6 mm.[7]

  • Mobile Phase: A mixture of acetonitrile and 0.01 M ammonium phosphate buffer (55:45 v/v) containing 0.06% triethylamine, with the pH adjusted to 3.75.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 237 nm.[7]

  • Temperature: Ambient.[7]

  • Injection Volume: 20 µL.[7]

  • Sample Preparation: A stock solution of 1.0 mg/mL diltiazem hydrochloride is prepared in the mobile phase. Working solutions are made by appropriate dilution.[7]

G HPLC Separation Workflow Sample_Prep Sample Preparation (Diltiazem Isomer Mixture) HPLC_System HPLC System (Chiral Column) Sample_Prep->HPLC_System Injection Separation Isocratic/Gradient Elution HPLC_System->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis Isomer_Isolation Fraction Collection (for further analysis) Data_Analysis->Isomer_Isolation

Figure 3: General workflow for HPLC separation.
Radioligand Binding Assay for Calcium Channel Affinity

This protocol provides a general framework for a radioligand binding assay to determine the affinity of diltiazem stereoisomers for L-type calcium channels in cardiac sarcolemmal membranes.

  • Membrane Preparation: Isolate cardiac sarcolemmal vesicles from a suitable animal model (e.g., guinea pig, rabbit) through differential centrifugation.

  • Radioligand: [3H]d-cis-diltiazem.

  • Binding Buffer: A suitable physiological buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate the membrane preparation with a fixed concentration of [3H]d-cis-diltiazem and varying concentrations of the unlabeled diltiazem stereoisomers.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values for each stereoisomer by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.

Assay for Mitochondrial Na+/Ca2+ Exchange Activity

The following is a representative protocol to assess the inhibitory effect of diltiazem stereoisomers on mitochondrial Na+/Ca2+ exchange.

  • Mitochondria Isolation: Isolate mitochondria from heart tissue (e.g., guinea pig) using standard differential centrifugation procedures.

  • Calcium Loading: Load the isolated mitochondria with 45Ca2+ in a suitable buffer.

  • Initiation of Exchange: Initiate Na+-dependent Ca2+ efflux by adding a known concentration of NaCl to the mitochondrial suspension in the presence of a respiratory inhibitor and a Ca2+ uniporter blocker (e.g., ruthenium red).

  • Inhibition Studies: Perform the Na+-induced Ca2+ efflux assay in the presence of varying concentrations of the diltiazem stereoisomers.

  • Measurement of Ca2+ Efflux: At various time points, take aliquots of the mitochondrial suspension and separate the mitochondria from the medium by rapid centrifugation through a layer of silicone oil.

  • Quantification: Measure the amount of 45Ca2+ remaining in the mitochondrial pellet using liquid scintillation counting.

  • Data Analysis: Calculate the rate of Ca2+ efflux and determine the IC50 values for each stereoisomer.

Conclusion

The stereochemistry of diltiazem plays a pivotal role in its pharmacological activity. The (+)-cis-(2S,3S) isomer is the active component responsible for the therapeutic efficacy of diltiazem as a calcium channel blocker. The other stereoisomers exhibit markedly different and weaker activities, particularly at the L-type calcium channel. However, the stereoselectivity for the mitochondrial Na+/Ca2+ exchanger is distinct, with both (+)-cis and (+)-trans isomers showing inhibitory activity. This detailed understanding of the structure-activity relationship of diltiazem's stereoisomers is essential for the rational design of new cardiovascular drugs with improved selectivity and therapeutic profiles. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the nuanced pharmacology of these important stereoisomers.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Diltiazem Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and potential polymorphism of diltiazem malate, a salt form of the widely used calcium channel blocker, diltiazem. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed crystallographic data, experimental methodologies, and a discussion of the solid-state properties critical for pharmaceutical formulation.

Introduction

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by blocking the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2][3] While commonly formulated as a hydrochloride salt, alternative salt forms like this compound are explored to modify physicochemical properties such as solubility and dissolution rate, which can influence the drug's bioavailability and therapeutic efficacy.[4][5] Understanding the solid-state chemistry, particularly the crystal structure and polymorphism of this compound, is paramount for ensuring the quality, stability, and performance of the active pharmaceutical ingredient (API).

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact a drug's solubility, melting point, and stability.[6] Therefore, a thorough characterization of the polymorphic landscape of a drug substance is a critical aspect of pharmaceutical development.[7] This guide focuses on the known crystal structure of diltiazem L-malate and provides a framework for investigating its potential polymorphism.

Crystal Structure of Diltiazem L-Malate

The crystal structure of diltiazem L-malate has been determined by single-crystal X-ray diffraction.[8] The salt crystallizes in a well-defined system, with specific interactions between the diltiazem cation and the L-malate anion governing the overall packing arrangement.

Crystallographic Data

The crystallographic data for diltiazem L-malate provides a quantitative description of its solid-state structure. These parameters are essential for the unambiguous identification and characterization of this crystalline form.

ParameterValue[8]
Crystal System Orthorhombic
Space Group P 21 21 21
a (Å) 9.3387
b (Å) 13.9027
c (Å) 16.5550
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2149.4
Z 4
Calculated Density (g/cm³) 1.354
R-factor (%) 4.6
Molecular and Supramolecular Structure

In the crystal structure of diltiazem L-malate, the diltiazem molecule is protonated at the nitrogen atom of the dimethylaminoethyl group, forming a cation. This positively charged moiety interacts with the deprotonated carboxylate groups of the L-malate anion through hydrogen bonding.[4][8] These hydrogen bonds are the primary interactions that stabilize the crystal lattice.

The supramolecular assembly is characterized by a network of these ionic and hydrogen-bonding interactions, leading to a specific three-dimensional packing arrangement. The conformation of the diltiazem molecule in the malate salt is also a key feature of its crystal structure.

Polymorphism of this compound

While the crystal structure of the L-malate salt has been elucidated, the existence of other polymorphic forms of this compound has not been extensively reported in the scientific literature. However, the potential for polymorphism should not be disregarded, as different crystallization conditions can often lead to the formation of distinct crystal lattices. A thorough polymorphic screen is therefore a crucial step in the solid-state characterization of this compound.

Hypothetical Polymorphic Screening Workflow

A systematic approach is required to explore the polymorphic landscape of this compound. The following workflow outlines a general strategy for such an investigation.

G cluster_0 Preparation of this compound cluster_1 Crystallization Experiments cluster_2 Solid-State Characterization cluster_3 Data Analysis and Form Identification prep React Diltiazem Base with L-Malic Acid solvents Vary Solvents (e.g., alcohols, ketones, esters) prep->solvents conditions Vary Conditions (temperature, cooling rate, evaporation rate) prep->conditions methods Employ Different Techniques (slow evaporation, anti-solvent addition, slurry conversion) prep->methods xrd X-Ray Powder Diffraction (XRPD) solvents->xrd conditions->xrd methods->xrd analysis Compare XRPD patterns, thermal profiles, and spectra xrd->analysis dsc Differential Scanning Calorimetry (DSC) dsc->analysis tga Thermogravimetric Analysis (TGA) tga->analysis microscopy Hot-Stage Microscopy (HSM) microscopy->analysis spectroscopy FTIR/Raman Spectroscopy spectroscopy->analysis id Identify and Classify Polymorphic Forms analysis->id

A generalized workflow for polymorphic screening of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of results. The following sections provide protocols for the synthesis and characterization of this compound.

Synthesis of Diltiazem L-Malate

Objective: To synthesize the L-malate salt of diltiazem.

Materials:

  • Diltiazem base

  • L-malic acid

  • Acetonitrile

Procedure: [9]

  • Dissolve equimolar amounts of diltiazem base and L-malic acid in a minimal amount of acetonitrile at ambient temperature. For example, dissolve 50 mg (0.12 mmol) of diltiazem base and 16.2 mg (0.12 mmol) of L-malic acid in 5 mL of acetonitrile.[9]

  • Allow the solvent to evaporate slowly under ambient conditions.

  • Collect the resulting colorless plate-like crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure of diltiazem L-malate.

Instrumentation: A suitable single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

Procedure:

  • Select a suitable single crystal of diltiazem L-malate and mount it on a goniometer head.

  • Center the crystal in the X-ray beam.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a standard data collection strategy (e.g., ω-scans).

  • Process the collected data (integration, scaling, and absorption correction) using appropriate software.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structure using full-matrix least-squares on F².

  • Locate and refine all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Validate the final structure using crystallographic software.

X-Ray Powder Diffraction (XRPD)

Objective: To obtain a characteristic fingerprint of the crystalline form of this compound and to identify different polymorphs.

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα, λ = 1.5406 Å) and a detector.

Procedure:

  • Gently grind a small amount of the this compound sample to a fine powder.

  • Place the powdered sample on a sample holder.

  • Acquire the diffraction pattern over a suitable 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.

  • Process the data to identify the peak positions (2θ) and their relative intensities.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point and enthalpy of fusion, of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum pan.

  • Seal the pan (hermetically or with a pinhole, depending on the experiment).

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature and peak temperature of thermal events.

Diltiazem's Mechanism of Action: A Signaling Pathway

Diltiazem's therapeutic effect is a consequence of its interaction with L-type calcium channels and the subsequent modulation of intracellular calcium signaling.

G cluster_0 Pharmacological Intervention cluster_1 Cellular Target cluster_2 Cellular Response cluster_3 Physiological Effect diltiazem Diltiazem l_type_channel L-type Calcium Channel diltiazem->l_type_channel Blocks ca_influx Decreased Ca2+ Influx l_type_channel->ca_influx intracellular_ca Lower Intracellular [Ca2+] ca_influx->intracellular_ca calmodulin Reduced Calmodulin Activation intracellular_ca->calmodulin mlck Decreased Myosin Light Chain Kinase (MLCK) Activity calmodulin->mlck contraction Reduced Smooth Muscle and Cardiac Muscle Contraction mlck->contraction vasodilation Vasodilation contraction->vasodilation heart_rate Decreased Heart Rate contraction->heart_rate contractility Decreased Myocardial Contractility contraction->contractility bp Lowered Blood Pressure vasodilation->bp heart_rate->bp contractility->bp

Signaling pathway of diltiazem's action as a calcium channel blocker.

As depicted, diltiazem blocks the L-type calcium channels, leading to a reduction in intracellular calcium concentration.[10] This, in turn, decreases the activation of calmodulin and myosin light chain kinase (MLCK), resulting in reduced contraction of vascular smooth muscle and cardiac muscle.[10] The physiological consequences include vasodilation, a decrease in heart rate, and reduced myocardial contractility, all of which contribute to its antihypertensive and antianginal effects.[11][12]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of diltiazem L-malate, including its crystallographic data and supramolecular features. While a single crystalline form has been well-characterized, the potential for polymorphism necessitates a thorough investigation using systematic screening methods. The provided experimental protocols offer a foundation for the synthesis and solid-state characterization of this compound. Furthermore, the elucidation of diltiazem's mechanism of action through its signaling pathway highlights the molecular basis for its therapeutic utility. A comprehensive understanding of the solid-state properties of this compound is essential for the development of stable, safe, and effective pharmaceutical products.

References

In-depth analysis of Diltiazem Malate's molecular formula C26H32N2O9S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem Malate, with the molecular formula C26H32N2O9S, is the malate salt of Diltiazem, a potent benzothiazepine calcium channel blocker.[1][2] This technical guide provides a comprehensive analysis of its molecular and physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its analysis are presented, alongside a depiction of its mechanism of action through relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Molecular and Physicochemical Properties

This compound is a salt formed between the active pharmaceutical ingredient Diltiazem and L-malic acid.[3] This salt formation is a common strategy to modify the physicochemical properties of a drug substance.[3]

Molecular Data
PropertyValueSource
Molecular FormulaC26H32N2O9S[4][5]
Molecular Weight548.61 g/mol [4][5]
IUPAC Name[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate; (2S)-2-hydroxybutanedioic acid[6]
CAS Number144604-00-2[2]
Physicochemical Data
PropertyValueSource
Melting PointDiltiazem Base: 103.8 °C; Diltiazem Hydrochloride: 214.5 °C[7]
Water Solubility (Predicted)0.0168 mg/mL[1]
pKa (Strongest Acidic)12.86 (Predicted)[1][2]
pKa (Strongest Basic)8.18 (Predicted)[1][2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the Diltiazem base, followed by salt formation with L-malic acid.

Synthesis of Diltiazem Base

A common route for the synthesis of Diltiazem involves the condensation of 4-methoxybenzaldehyde with methyl chloroacetate, followed by reaction with 2-aminothiophenol to form the benzothiazepine ring system. The resulting intermediate is then further modified to yield Diltiazem.[8][9]

Preparation of this compound

Experimental Protocol:

  • Dissolution: Dissolve equimolar amounts of Diltiazem base and L-malic acid in a suitable solvent, such as acetonitrile.[10]

  • Crystallization: Allow the solvent to evaporate slowly at ambient temperature.[10]

  • Isolation: Collect the resulting crystals of this compound.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound and ensure its purity and identity.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[]

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents like acetonitrile and methanol. The exact ratio may need optimization.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 240 nm.[12]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration.

  • Injection Volume: Typically 10-20 µL.

  • Analysis: The retention time and peak area are used to identify and quantify the analyte.

UV-Visible Spectrophotometry

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble, such as methanol.

  • Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent.

  • Analysis: Scan the sample across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The absorbance at λmax can be used for quantitative analysis based on a calibration curve. For diltiazem, a λmax around 240 nm is often utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[12]

  • Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent.

  • Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts, splitting patterns, and integration of the signals are used to confirm the molecular structure of the compound. Two-dimensional NMR techniques like COSY and HSQC can be employed for more detailed structural elucidation.[12]

Mechanism of Action and Signaling Pathways

Diltiazem is a non-dihydropyridine calcium channel blocker.[2] Its primary mechanism of action is the inhibition of calcium ion influx through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[13][14] This action leads to a cascade of downstream effects resulting in vasodilation and reduced cardiac workload.[2][14]

Signaling Pathway in Vascular Smooth Muscle

Diltiazem's vasodilatory effect is achieved by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This prevents the calcium-dependent activation of myosin light chain kinase, leading to muscle relaxation and vasodilation.[6][13][14]

Diltiazem Action on Vascular Smooth Muscle ext_Ca Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel ext_Ca->L_type int_Ca Intracellular Ca²⁺ L_type->int_Ca Diltiazem Diltiazem Diltiazem->L_type Inhibits Relaxation Vasodilation Diltiazem->Relaxation Calmodulin Calmodulin int_Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC Myosin Light Chain Contraction Smooth Muscle Contraction HPLC Analysis Workflow start Start sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep injection Sample Injection sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis report Report Generation analysis->report end End report->end

References

Diltiazem: A Pharmacological Whitepaper on the Benzothiazepine Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diltiazem, a prominent member of the benzothiazepine class, occupies a unique and critical role in cardiovascular pharmacology.[1][2][3] As a non-dihydropyridine calcium channel blocker, it exerts its therapeutic effects by modulating the influx of calcium ions into cardiac and vascular smooth muscle cells.[4][5][6] This document provides an in-depth technical overview of diltiazem, detailing its chemical nature, mechanism of action, pharmacokinetics, and clinical effects. It synthesizes quantitative data from key clinical trials, outlines foundational experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.

Introduction: The Benzothiazepine Derivative in Cardiovascular Medicine

Diltiazem is a cornerstone therapy for several cardiovascular conditions, including hypertension, angina pectoris, and certain cardiac arrhythmias.[2][5][7][8] Approved by the FDA in 1982, its distinction lies in its benzothiazepine chemical structure, which confers a pharmacological profile intermediate between the more vasoselective dihydropyridines (e.g., nifedipine) and the more cardioselective phenylalkylamines (e.g., verapamil).[1][2][4] This dual action on both the heart and vascular smooth muscle allows for a broad range of therapeutic applications, from reducing blood pressure and myocardial oxygen demand to controlling heart rate.[2][4][7]

The core of diltiazem's activity is its function as a calcium channel antagonist.[1] It specifically targets L-type calcium channels, inhibiting the slow inward current of calcium ions that is crucial for the excitation-contraction coupling in muscle cells.[2][6][9] This guide will explore the molecular interactions, physiological consequences, and clinical data that define diltiazem's role in modern pharmacology.

Mechanism of Action: Targeting the L-Type Calcium Channel

Diltiazem's primary molecular target is the α1c subunit of the voltage-dependent L-type calcium channel (Ca_v1.2), which is the predominant calcium channel in cardiac and smooth muscle cells.[1][4][10]

Key aspects of its mechanism include:

  • Specific Binding Site: Diltiazem binds to a specific site on the extracellular side of the α1c subunit, believed to involve the S5-S6 linker region of transmembrane domain IV and/or the S6 segment of domain III.[4]

  • State-Dependent Inhibition: The drug exhibits state-dependent binding, meaning it has a higher affinity for channels in the open and inactivated states than in the resting state.[10][11] This property leads to a "use-dependent" or "frequency-dependent" block, where its effect is more pronounced at higher heart rates, a feature particularly beneficial in the management of tachyarrhythmias.[11][12][13]

  • Inhibition of Calcium Influx: By binding to the channel, diltiazem reduces the influx of extracellular calcium ions into the cell during depolarization.[4][5][6]

  • Modulation of Intracellular Signaling: The reduction in intracellular calcium concentration directly inhibits the contractile processes of myocardial and vascular smooth muscle cells.[4][10] In smooth muscle, this prevents the calcium-calmodulin complex from activating Myosin Light Chain Kinase (MLCK), leading to vasodilation.[10][14] In cardiac muscle, it reduces the force of contraction (negative inotropy).[5][6]

Diltiazem_Mechanism CaChannel_Open L-Type Ca²⁺ Channel (Open) CaChannel_Blocked L-Type Ca²⁺ Channel (Blocked) Ca Ca²⁺ CaChannel_Blocked->Ca Influx Inhibited Relaxation Muscle Relaxation (Vasodilation) CaChannel_Blocked->Relaxation Leads to Calmodulin Calmodulin Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca->Ca_Calmodulin Calmodulin->Ca_Calmodulin MLCK_active MLCK (Active) Ca_Calmodulin->MLCK_active MLCK_inactive MLCK (Inactive) MLCK_inactive->MLCK_active Activates MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates MyosinLC Myosin Light Chain MyosinLC->MyosinLC_P Contraction Muscle Contraction MyosinLC_P->Contraction Diltiazem Diltiazem Diltiazem->CaChannel_Open Binds & Blocks Ca_ext Extracellular Ca²⁺ Ca_ext:e->Ca:w Influx

Caption: Diltiazem's signaling pathway leading to muscle relaxation.

Core Pharmacological Effects

The inhibition of calcium influx by diltiazem translates into four key, dose-dependent pharmacological effects.

  • Vasodilation: By relaxing vascular smooth muscle, diltiazem dilates both coronary and peripheral arteries.[4][6][7] This action reduces total peripheral resistance, lowers systemic blood pressure, and increases oxygen delivery to the myocardium.[2][4][9]

  • Negative Chronotropy (Rate Control): Diltiazem slows the firing rate of the sinoatrial (SA) node, the heart's natural pacemaker, resulting in a decreased heart rate.[2][4][5]

  • Negative Dromotropy (Conduction Control): It slows conduction velocity through the atrioventricular (AV) node.[4][15][16] This effect is crucial for its use in controlling the ventricular response in arrhythmias like atrial fibrillation.[16]

  • Negative Inotropy (Force Reduction): By reducing calcium availability in cardiomyocytes, diltiazem decreases the force of myocardial contraction.[4][5][6] This reduces the heart's workload and myocardial oxygen demand.[4]

Diltiazem_Effects mech Inhibition of L-Type Ca²⁺ Channel Influx vsm Vascular Smooth Muscle mech->vsm sa_node Sinoatrial (SA) Node mech->sa_node av_node Atrioventricular (AV) Node mech->av_node myocardium Cardiac Myocardium mech->myocardium vasodilation Vasodilation vsm->vasodilation neg_chrono Negative Chronotropy sa_node->neg_chrono neg_dromo Negative Dromotropy av_node->neg_dromo neg_ino Negative Inotropy myocardium->neg_ino bp_reduction ↓ Blood Pressure ↓ Peripheral Resistance vasodilation->bp_reduction hr_reduction ↓ Heart Rate neg_chrono->hr_reduction conduction_slowing ↓ AV Conduction neg_dromo->conduction_slowing workload_reduction ↓ Contractility ↓ O₂ Demand neg_ino->workload_reduction

Caption: Logical flow from mechanism to clinical effects of diltiazem.

Pharmacokinetics and Metabolism

The clinical application of diltiazem is governed by its pharmacokinetic profile, which is characterized by extensive hepatic metabolism.

ParameterValueReference(s)
Absorption Well absorbed from the GI tract[5][17]
Bioavailability ~40% (oral), due to extensive first-pass metabolism[4][5][18]
Peak Plasma Time (T_max) 11 to 18 hours (extended-release)[4]
Plasma Half-Life (t½) 3.0 to 4.9 hours[5][17][19]
Volume of Distribution (Vd) ~305 L[4][19]
Plasma Protein Binding 70-80% (primarily to albumin and α1-glycoprotein)[4][5][18]
Metabolism Extensive hepatic metabolism via CYP3A4, CYP2D6, and esterases[4][19]
Excretion 2-4% unchanged drug in urine; metabolites excreted in urine and feces[5][18][19]
Therapeutic Plasma Conc. 50 to 200 ng/mL[4]

Quantitative Clinical Data

Clinical trials have quantified the therapeutic and adverse effects of diltiazem across its primary indications.

Table 1: Efficacy in Essential Hypertension
Study TypeDiltiazem DoseChange in Diastolic Blood Pressure (DBP)Placebo DBP ChangeReference(s)
Randomized, Double-Blind120 mg-1.9 mmHg-2.6 mmHg[4]
240 mg-5.4 mmHg-2.6 mmHg[4]
360 mg-6.1 mmHg-2.6 mmHg[4]
540 mg-8.6 mmHg-2.6 mmHg[4]
Randomized, Placebo-Controlled360 mg/day (in 85% of patients)Supine: -13 mmHg; Standing: -10 mmHgNo significant change[20]
Table 2: Electrophysiological Effects on AV Nodal Conduction
Plasma ConcentrationEffectReference(s)
37 ng/mLSignificant increase in Wenckebach cycle length[15]
80 ng/mLMean concentration for a 20% decrease in heart rate (in A-fib/flutter)[19]
83 ng/mLSignificant increase in AV nodal basic conduction time[15]
130 ng/mLMean concentration for a 30% decrease in heart rate (in A-fib/flutter)[19]
175 ng/mLSignificant increase in AV nodal functional refractory period[15]
379 - 1400 ng/mLDevelopment of second or third-degree AV block (in dogs)[15]
Table 3: Common Adverse Effects
Adverse EffectFrequencyNotesReference(s)
Headache2-10%Generally minor, related to vasodilation[8]
Peripheral Edema-Dose-dependent[20][21]
Dizziness-More common than with placebo[20]
Flushing-Related to vasodilation[21]
Hypotension-Dose-dependent[21]
Atrioventricular (AV) Block~0.48% (2nd or 3rd degree)Most frequent serious adverse event; risk increases with beta-blocker co-administration[21][22]

Key Experimental Protocols

The pharmacological properties of diltiazem have been characterized through various in vitro and in vivo experimental models.

Protocol 1: In Vitro Assessment of Vasodilation in Vascular Smooth Muscle

This protocol is designed to measure diltiazem's direct effect on the contractility of isolated arterial segments.

  • Tissue Preparation:

    • Isolate a major artery (e.g., rabbit thoracic aorta or canine basilar artery) from a euthanized animal.[23][24]

    • Carefully clean the artery of adherent connective tissue and cut it into helical strips or rings (2-3 mm).

    • Mount the arterial segments in an organ bath containing a physiological salt solution (e.g., Krebs solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Tension Recording:

    • Connect one end of the segment to a fixed support and the other to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 2 grams).

  • Induction of Contraction:

    • Induce a stable contraction using a depolarizing agent like high-potassium solution (e.g., 40-128 mM K⁺) or an alpha-adrenoceptor agonist like norepinephrine (NE, 10⁻⁸ to 10⁻⁵ M).[23][24]

  • Application of Diltiazem:

    • Once a stable contractile plateau is reached, add diltiazem to the organ bath in a cumulative, dose-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Record the relaxation of the arterial segment as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Construct a dose-response curve to determine the IC₅₀ (concentration causing 50% inhibition) of diltiazem against the specific contractile agent.

Protocol 2: In Vivo Electrophysiological Study of AV Nodal Conduction

This protocol assesses diltiazem's frequency-dependent effects on the AV node in a clinical or large animal model.

  • Subject Preparation:

    • Studies are performed in consenting patients undergoing electrophysiological evaluation or in anesthetized, closed-chest animal models (e.g., dogs).[13][15]

    • Introduce multipolar electrode catheters via a femoral or jugular vein and position them in the high right atrium, His bundle region, and right ventricle under fluoroscopic guidance.

  • Baseline Measurements:

    • Record baseline electrophysiological parameters, including sinus cycle length, PR interval, AH interval (a measure of AV nodal conduction time), and HV interval.

    • Determine the Wenckebach cycle length and the AV nodal effective refractory period (AVERP) using programmed atrial stimulation (extrastimulus technique).[13]

  • Diltiazem Administration:

    • Administer diltiazem intravenously, often as a bolus followed by a continuous infusion, to achieve stable, dose-dependent plasma concentrations (e.g., low, intermediate, and high levels).[13][15]

    • Collect blood samples to measure plasma diltiazem concentrations via gas-liquid chromatography or a similar method.[15]

  • Post-Drug Measurement:

    • Repeat the full set of electrophysiological measurements at each plasma concentration level.

    • Critically, assess parameters at different atrial pacing cycle lengths (rates) to characterize the frequency-dependent effects of the drug.[13]

  • Data Analysis:

    • Correlate the changes in AH interval, AVERP, and Wenckebach cycle length with plasma diltiazem concentration and atrial pacing rate.[13][15][19]

Experimental_Workflow start Start: Patient/Animal Prep (Catheter Insertion) baseline 1. Baseline Measurement (Programmed Atrial Stimulation) start->baseline params1 Record: AH Interval, AVERP, Wenckebach Cycle Length baseline->params1 drug_admin 2. Administer IV Diltiazem (Achieve Stable Plasma Level) params1->drug_admin blood_sample Collect Blood Sample (Measure Drug Concentration) drug_admin->blood_sample post_drug 3. Post-Drug Measurement (Repeat Atrial Stimulation) drug_admin->post_drug analysis 4. Data Analysis (Correlate Effects with Dose & Rate) blood_sample->analysis params2 Record: AH Interval, AVERP, Wenckebach Cycle Length post_drug->params2 params2->analysis end End analysis->end

Caption: Workflow for an in vivo electrophysiology study of diltiazem.

Conclusion

Diltiazem remains a vital tool in cardiovascular therapy, distinguished by its benzothiazepine structure and resulting intermediate pharmacological profile. Its mechanism, centered on the state-dependent blockade of L-type calcium channels, provides a unique balance of vasodilation and cardiac suppression. This dual activity allows for effective management of hypertension, angina, and supraventricular arrhythmias. The extensive body of research, supported by quantitative clinical data and detailed experimental investigation, solidifies diltiazem's position and provides a robust foundation for future drug development and clinical research in the field of cardiovascular medicine.

References

The Dawn of a Cardiovascular Revolution: An In-depth Technical Guide to the Early Research and Discovery of Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the foundational preclinical and clinical research that established diltiazem as a cornerstone cardiovascular agent. This whitepaper details the early synthesis, mechanism of action, and pivotal experiments that defined its therapeutic potential.

Introduction

In the landscape of cardiovascular therapeutics, the advent of calcium channel blockers marked a paradigm shift in the management of hypertension, angina pectoris, and certain arrhythmias. Among these, diltiazem, a benzothiazepine derivative, emerged as a unique agent with a balanced profile of vascular and cardiac effects. This technical guide delves into the seminal research and discovery phase of diltiazem, providing a detailed account for researchers, scientists, and drug development professionals of the core scientific investigations that underpinned its journey from a novel chemical entity to a clinical mainstay. The focus will be on the early, foundational studies that elucidated its mechanism of action, cardiovascular effects, and structure-activity relationships.

The Genesis of Diltiazem: A Historical Perspective

The story of diltiazem begins in the laboratories of the Japanese pharmaceutical company, Tanabe Seiyaku Co., Ltd. in the early 1970s.[1][2] Building on the burgeoning understanding of the role of calcium in muscle contraction, which had been a subject of scientific inquiry since the mid-1960s, researchers at Tanabe Seiyaku embarked on a program to synthesize and screen novel compounds for cardiovascular activity. This effort led to the identification of a new class of compounds, the benzothiazepines, with diltiazem (then known as CRD-401) as the lead candidate.[3]

The initial synthetic routes to diltiazem were developed and patented by Tanabe Seiyaku.[4][5] These early syntheses were crucial for producing the quantities of the compound needed for extensive pharmacological evaluation. The research was driven by the hypothesis that modulating calcium influx in vascular and cardiac tissues could be a viable therapeutic strategy for cardiovascular diseases.

Mechanism of Action: Unlocking the Calcium Channel

Early pharmacological studies quickly identified diltiazem as a potent vasodilator. The core of its mechanism was pinpointed to the inhibition of calcium ion (Ca²⁺) influx through voltage-gated calcium channels in cell membranes. Specifically, diltiazem was found to target the L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells.[3][6] By blocking these channels, diltiazem reduces the amount of intracellular calcium available for the contractile machinery, leading to muscle relaxation.[6]

Signaling Pathway of Diltiazem in Vascular Smooth Muscle

In vascular smooth muscle, the influx of extracellular Ca²⁺ through L-type calcium channels is a primary trigger for contraction. Diltiazem's blockade of these channels leads to a cascade of intracellular events resulting in vasodilation.

Vascular Smooth Muscle Signaling Pathway Diltiazem Diltiazem LTypeCaChannel L-Type Ca²⁺ Channel Diltiazem->LTypeCaChannel blocks Relaxation Vasodilation Diltiazem->Relaxation promotes CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux facilitates CaCalmodulin Ca²⁺-Calmodulin Complex CaInflux->CaCalmodulin forms MLCK_inactive Inactive MLCK CaCalmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction leads to Cardiac Muscle Signaling Pathway Diltiazem Diltiazem LTypeCaChannel L-Type Ca²⁺ Channel Diltiazem->LTypeCaChannel blocks HeartRate ↓ Heart Rate (Chronotropy) Diltiazem->HeartRate leads to CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux facilitates CICR Calcium-Induced Calcium Release (CICR) from Sarcoplasmic Reticulum CaInflux->CICR triggers SANode SA & AV Node Depolarization CaInflux->SANode contributes to IntracellularCa ↑ Intracellular [Ca²⁺] CICR->IntracellularCa TroponinC Ca²⁺ binds to Troponin C IntracellularCa->TroponinC CrossBridge Actin-Myosin Cross-Bridge Cycling TroponinC->CrossBridge Contraction Myocardial Contraction (Inotropy) CrossBridge->Contraction Experimental Workflow Synthesis Chemical Synthesis & Structure-Activity Relationship InVitro In Vitro Screening Synthesis->InVitro AorticRing Isolated Aortic Ring Assay (Vasodilation) InVitro->AorticRing Langendorff Langendorff Isolated Heart (Inotropy, Chronotropy) InVitro->Langendorff InVivo In Vivo Studies InVitro->InVivo AnesthetizedDog Anesthetized Dog Model (Hemodynamics, Coronary Blood Flow) InVivo->AnesthetizedDog ClinicalTrials Early Clinical Trials (Angina, Hypertension) InVivo->ClinicalTrials Structure-Activity Relationship DiltiazemCore Diltiazem Core Structure (Benzothiazepine Ring) CisStereochem cis-Stereochemistry (2S, 3S) DiltiazemCore->CisStereochem TransStereochem trans-Stereochemistry DiltiazemCore->TransStereochem Activity Optimal Ca²⁺ Channel Blocking Activity CisStereochem->Activity ReducedActivity Reduced Activity TransStereochem->ReducedActivity BasicSideChain Basic Amino Side Chain at N-5 BasicSideChain->Activity MethoxyGroup p-Methoxy Group on Phenyl Ring at C-2 MethoxyGroup->Activity AcetoxyGroup Acetoxy Group at C-3 AcetoxyGroup->Activity

References

A Technical Guide to the Negative Inotropic and Chronotropic Effects of Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a non-dihydropyridine calcium channel blocker widely utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its therapeutic efficacy is fundamentally linked to its ability to modulate cardiac function, specifically through its negative inotropic (force of contraction) and negative chronotropic (heart rate) effects. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental validation of these effects. By inhibiting the influx of extracellular calcium through L-type calcium channels in cardiac tissues, Diltiazem directly interferes with excitation-contraction coupling in cardiomyocytes and suppresses the spontaneous depolarization of pacemaker cells in the sinoatrial node.[3][4][5] This document consolidates quantitative data, details common experimental protocols, and provides visual representations of the core biological processes to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: L-Type Calcium Channel Blockade

Diltiazem's primary molecular target is the L-type voltage-gated calcium channel (CaV1.2), a crucial component in cardiovascular physiology.[2][5] These channels are abundant in cardiomyocytes, vascular smooth muscle, and the pacemaker cells of the sinoatrial (SA) and atrioventricular (AV) nodes.[2][6]

Diltiazem binds to a specific site on the α1 subunit of the L-type calcium channel, which forms the channel's pore.[1][7] Studies suggest its binding determinants are located on the transmembrane segments IIIS6 and IVS6.[7][8] This interaction is use-dependent, meaning Diltiazem binds more effectively to channels that are frequently opening and inactivating, a state more common in rapidly firing cardiac tissue than in resting vascular smooth muscle.[9][10][11] This use-dependency contributes to its cardioselective properties.[5] By binding to the channel, Diltiazem physically obstructs or allosterically modifies the pore, thereby inhibiting the influx of calcium ions into the cell during depolarization.[1][[“]]

Negative Inotropic Effect: Reduction in Myocardial Contractility

The force of cardiac muscle contraction is directly proportional to the concentration of free cytosolic calcium ([Ca²⁺]i) available to bind to the myofilaments. Diltiazem's negative inotropic effect stems from its direct interference with this process.

Signaling Pathway of Excitation-Contraction Coupling

In a healthy cardiomyocyte, an action potential traveling along the sarcolemma depolarizes the membrane, activating L-type calcium channels. The initial, small influx of Ca²⁺ into the cell (the "trigger calcium") binds to and activates ryanodine receptors (RyR2) on the membrane of the sarcoplasmic reticulum (SR). This triggers a much larger release of stored Ca²⁺ from the SR into the cytosol, a process known as calcium-induced calcium release (CICR).[5] The resulting surge in [Ca²⁺]i allows calcium to bind to troponin C, causing a conformational change in the troponin-tropomyosin complex. This change exposes actin-binding sites for myosin heads, enabling cross-bridge cycling and subsequent muscle contraction.[5]

Diltiazem's Point of Intervention

Diltiazem's blockade of L-type calcium channels curtails the initial influx of "trigger calcium."[5] This reduction in the trigger signal leads to a diminished calcium-induced calcium release from the sarcoplasmic reticulum. The ultimate effect is a lower peak intracellular Ca²⁺ concentration during systole, resulting in less calcium binding to troponin C and, consequently, a weaker force of myocardial contraction.[4][5][11] This reduction in contractility decreases the heart's workload and myocardial oxygen demand, which is beneficial in treating conditions like angina.[2]

Caption: Diltiazem's negative inotropic signaling pathway.

Negative Chronotropic Effect: Reduction in Heart Rate

Diltiazem slows the heart rate by acting on the pacemaker cells of the sinoatrial (SA) node, the heart's natural pacemaker.

Signaling Pathway of SA Node Pacemaker Potential

Unlike contractile cells, SA node cells do not have a stable resting membrane potential. They exhibit automaticity, characterized by a slow, spontaneous diastolic depolarization during Phase 4 of the action potential.[13] This "pacemaker potential" is driven by a combination of ionic currents:

  • If ("Funny" Current): An initial, slow influx of Na⁺.[13]

  • ICa,T (T-type Ca²⁺ Current): A transient inward Ca²⁺ current that contributes to depolarization.

  • ICa,L (L-type Ca²⁺ Current): A crucial inward Ca²⁺ current that drives the later part of Phase 4 depolarization to the threshold potential (around -40 mV).[6][14]

Once the threshold is reached, a large influx of Ca²⁺ through L-type channels generates the action potential upstroke (Phase 0).[6][13] The rate of Phase 4 depolarization determines the heart rate; a faster depolarization leads to a higher heart rate, and a slower depolarization results in a lower heart rate.

Diltiazem's Point of Intervention

Diltiazem blocks the L-type calcium channels in SA nodal cells.[2] This action specifically reduces the ICa,L current, which is critical for the final stage of the pacemaker potential.[14] By diminishing this inward depolarizing current, Diltiazem decreases the slope of the Phase 4 depolarization.[2] Consequently, it takes a longer time for the membrane potential to reach the threshold for firing an action potential. This prolongs the cardiac cycle length and manifests as a decreased heart rate (bradycardia).[2][14]

Chronotropic_Effect cluster_SANode SA Node Pacemaker Cell Phase4 Phase 4: Spontaneous Diastolic Depolarization Threshold Threshold Potential (~ -40mV) Phase4->Threshold Reaches If_current I_f (Na⁺ influx) If_current->Phase4 Initiates ICaT_current I_Ca,T (Ca²⁺ influx) ICaT_current->Phase4 Continues ICaL_current I_Ca,L (Ca²⁺ influx) ICaL_current->Phase4 Drives to Threshold Phase0 Phase 0: Action Potential Upstroke Threshold->Phase0 Triggers Diltiazem Diltiazem Diltiazem->ICaL_current Blocks

Caption: Diltiazem's negative chronotropic mechanism in SA node.

Quantitative Data on Inotropic and Chronotropic Effects

The effects of Diltiazem have been quantified in numerous studies, often in comparison to other calcium channel blockers like Verapamil and Nifedipine.

Table 1: Comparative Inotropic Effects (In Vitro)

Drug Parameter Species/Tissue Value Reference(s)
Diltiazem IC₅₀ (Contraction) Human Papillary Muscle ~0.40 µM [15][16]
Verapamil IC₅₀ (Contraction) Human Papillary Muscle ~0.10 µM [15]
Nifedipine IC₅₀ (Contraction) Human Papillary Muscle ~0.03 µM [15]
Isradipine IC₅₀ (Contraction) Human Papillary Muscle > 1.0 µM [16]

IC₅₀: Concentration required for a 50% decrease in the isometric force of contraction.

Table 2: Comparative Chronotropic Effects (In Vitro)

Drug Parameter Species/Tissue Value Reference(s)
Diltiazem Conc. for 25% HR↓ Isolated Dog Hearts 0.40 µM [15]
Verapamil Conc. for 25% HR↓ Isolated Dog Hearts 0.20 µM [15]
Nifedipine Conc. for 25% HR↓ Isolated Dog Hearts 0.09 µM [15]

HR↓: Heart Rate Decrease

Table 3: Hemodynamic Effects in Conscious Dogs (In Vivo)

Drug (Dose) Change in Heart Rate Change in LV dP/dtₘₐₓ Reference(s)
Diltiazem (200 µg/kg) Slight Increase (+25 bpm) Unchanged [17]
Verapamil (250 µg/kg) Marked Increase (+70 bpm) Decreased by 26% [17]
Nifedipine (50 µg/kg) Marked Increase (+82 bpm) Increased by 24% [17]

Note: In conscious animals, the direct negative chronotropic and inotropic effects can be masked or counteracted by baroreceptor reflex activation due to vasodilation-induced hypotension.[17][18] After autonomic blockade, all three drugs demonstrate clear negative inotropic and chronotropic effects.[15]

Key Experimental Protocols

The characterization of Diltiazem's effects relies on a suite of established experimental methodologies.

In Vitro Myocardial Contractility Assay
  • Objective: To measure the direct effect of Diltiazem on the force of contraction, independent of systemic reflexes.

  • Methodology:

    • Tissue Preparation: Papillary muscles or atrial trabeculae are dissected from animal (e.g., guinea pig, rabbit) or human hearts.[16]

    • Mounting: The muscle strip is mounted vertically in an organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C. One end is fixed, and the other is attached to an isometric force transducer.

    • Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) via two platinum electrodes.

    • Data Acquisition: The isometric force of contraction is recorded. After a stable baseline is achieved, cumulative concentrations of Diltiazem are added to the bath.

    • Analysis: A concentration-response curve is generated to determine parameters like the IC₅₀ (the concentration causing 50% inhibition of contractile force).[16]

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To directly measure the effect of Diltiazem on L-type calcium currents (ICa,L) in single cardiomyocytes.

  • Methodology:

    • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts.[19]

    • Patch-Clamp Configuration: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

    • Voltage Protocol: The cell is held at a negative potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the L-type calcium channels. To isolate ICa,L, other currents (e.g., Na⁺, K⁺) are blocked pharmacologically or ionically.

    • Drug Application: Baseline ICa,L is recorded. Diltiazem is then applied via the perfusion system.

    • Analysis: The peak amplitude of ICa,L before and after drug application is measured to quantify the degree of channel blockade.[19]

Experimental_Workflow cluster_protocol Whole-Cell Patch-Clamp Protocol start Isolate Single Cardiomyocyte giga Achieve Gigaseal with Pipette start->giga wc Rupture Membrane (Whole-Cell Mode) giga->wc hold Clamp Voltage at Holding Potential wc->hold depol Apply Depolarizing Voltage Step hold->depol record_base Record Baseline I_Ca,L depol->record_base apply_drug Apply Diltiazem record_base->apply_drug record_drug Record I_Ca,L with Diltiazem apply_drug->record_drug end Quantify Blockade record_drug->end

Caption: Workflow for a whole-cell patch-clamp experiment.
Isolated Perfused Heart (Langendorff) Preparation

  • Objective: To assess the chronotropic and inotropic effects on an intact, isolated heart.

  • Methodology:

    • Heart Isolation: An animal heart is rapidly excised and arrested in ice-cold buffer.

    • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

    • Perfusion: The heart is perfused retrogradely via the aorta with an oxygenated physiological salt solution at a constant pressure and temperature. This perfusion maintains the heart's viability and spontaneous beating.

    • Measurements: Heart rate is measured from an ECG or by a tachometer. A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt), which are indices of contractility.

    • Drug Administration: Diltiazem is infused into the perfusion line, and changes in heart rate and contractility are recorded.

Conclusion

Diltiazem exerts its negative inotropic and chronotropic effects through a singular, potent mechanism: the blockade of L-type calcium channels. By reducing calcium influx into cardiomyocytes, it dampens the force of contraction, thereby decreasing myocardial oxygen demand. In parallel, by slowing the rate of spontaneous depolarization in SA nodal cells, it reduces the heart rate, allowing for improved diastolic filling time and further reducing cardiac workload. A thorough understanding of these fundamental mechanisms, supported by quantitative data from well-defined experimental protocols, is essential for the continued development and optimized clinical application of Diltiazem and next-generation cardiovascular therapeutics.

References

Diltiazem Malate: A Comparative Analysis of its Effects on Vascular Smooth Muscle and Cardiac Muscle

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of various cardiovascular disorders. Its therapeutic efficacy stems from its ability to modulate intracellular calcium levels, albeit with distinct consequences in different muscle tissues. This technical guide provides an in-depth analysis of the differential effects of diltiazem malate on vascular smooth muscle and cardiac muscle. We delve into its mechanism of action, present quantitative data on its potency and selectivity, detail key experimental protocols for its characterization, and provide visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker that exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels (Cav1.2) in both cardiac and vascular smooth muscle cells.[1][2][3] This inhibition of calcium entry leads to a reduction in intracellular calcium concentration, which in turn modulates the contractile processes in these tissues.[2][3] While the fundamental mechanism is the same, diltiazem exhibits a degree of selectivity, with its effects on vascular smooth muscle and cardiac muscle manifesting differently. This guide will explore these differences in detail.

Mechanism of Action: A Tale of Two Tissues

Diltiazem's primary target is the α1 subunit of the L-type calcium channel.[2] By binding to this channel, it reduces the frequency and duration of channel opening, thereby limiting calcium influx during membrane depolarization.[4]

Vascular Smooth Muscle: Promoting Vasodilation

In vascular smooth muscle cells, the influx of calcium through L-type calcium channels is a critical step in initiating contraction.[2] The binding of diltiazem to these channels leads to a decrease in intracellular calcium, which in turn reduces the activation of myosin light chain kinase (MLCK).[2] This results in the dephosphorylation of the myosin light chain, leading to smooth muscle relaxation and vasodilation.[2] This vasodilatory effect is the basis for diltiazem's antihypertensive properties.[3] Diltiazem is a potent dilator of both coronary and peripheral arteries.[5]

Cardiac Muscle: Modulating Contractility and Conduction

In cardiac muscle, the influx of calcium via L-type calcium channels triggers the release of a larger store of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for myocardial contraction.[2] By inhibiting the initial calcium influx, diltiazem exerts a negative inotropic effect , reducing the force of myocardial contraction.[3]

Furthermore, diltiazem has significant effects on the electrical conduction system of the heart. It slows the heart rate (negative chronotropic effect ) by suppressing the sinoatrial (SA) node, the heart's natural pacemaker.[6] It also slows conduction through the atrioventricular (AV) node, which is utilized in the treatment of certain supraventricular arrhythmias.[4][6]

Quantitative Data: Potency and Selectivity

The differential effects of diltiazem on vascular and cardiac tissue can be quantified by comparing its inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) in various experimental models.

Parameter Vascular Smooth Muscle Cardiac Muscle Tissue/Cell Type Reference
IC50 (Diltiazem) Cav1.2SM: ~50-60 µMCav1.2CM: ~100-120 µMHEK cells expressing splice variants[1]
EC50 (Diltiazem) 2.77 x 10-7 M-Rabbit Aorta (KCl-induced contraction)[7]
IC50 (Diltiazem) -3.94 x 10-5 MRabbit Myocardium (Negative inotropy)[7]
IC25 (Diltiazem) Mesenteric Artery: 0.13 µMAtria: ~10 µMRabbit Tissues[8]
IC25 (Diltiazem) Cerebral Arteries: 0.89 µM-Sheep Tissues[8]

Note: IC50 is the concentration of a drug that gives half-maximal inhibition. EC50 is the concentration of a drug that gives half-maximal response. IC25 is the concentration of a drug that gives 25% of the maximal inhibition.

These data indicate that diltiazem is generally more potent in causing vasodilation in vascular smooth muscle than in producing a negative inotropic effect in cardiac muscle. The differing sensitivities are attributed in part to the expression of different splice variants of the Cav1.2 channel in these tissues.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Patch-Clamp Electrophysiology in Cardiomyocytes

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To determine the effect of diltiazem on L-type calcium currents (ICa,L) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from ventricular tissue of a suitable animal model (e.g., guinea pig, rabbit).

  • Patch-Clamp Recording: The whole-cell patch-clamp configuration is used to record ion currents.[9] A glass micropipette with a tip diameter of ~1-2 µm is sealed onto the membrane of a single cardiomyocyte. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state.[9] Depolarizing voltage steps (e.g., to 0 mV) are then applied to activate the L-type calcium channels, and the resulting inward calcium current is recorded.

  • Drug Application: this compound is applied to the cell via the extracellular solution at various concentrations. The effect on the peak ICa,L and the current-voltage relationship is measured.[9]

  • Data Analysis: The dose-dependent inhibition of ICa,L is used to calculate the IC50 value for diltiazem.

Calcium Imaging in Vascular Smooth Muscle Cells

This method visualizes and quantifies changes in intracellular calcium concentration.

Objective: To measure the effect of diltiazem on agonist-induced calcium transients in cultured vascular smooth muscle cells (VSMCs).

Methodology:

  • Cell Culture: VSMCs are cultured on glass coverslips.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[10][11] The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside.

  • Fluorescence Microscopy: The coverslip is mounted on a fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission fluorescence (at ~510 nm).[11]

  • Experimental Procedure: A baseline fluorescence ratio (F340/F380) is established. A vasoconstrictor agent (e.g., norepinephrine or high potassium) is then added to stimulate an increase in intracellular calcium.[12] After the response is recorded, the cells are washed, and the experiment is repeated in the presence of varying concentrations of this compound.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. The inhibitory effect of diltiazem on the agonist-induced calcium increase is quantified.

Muscle Contractility Assays

These assays measure the direct effect of diltiazem on the contractile force of isolated muscle tissues.

Objective: To determine the dose-response relationship for diltiazem-induced relaxation of pre-contracted arterial rings and its negative inotropic effect on isolated papillary muscle.

Methodology for Vascular Smooth Muscle (Arterial Rings):

  • Tissue Preparation: A segment of an artery (e.g., rabbit aorta) is dissected and cut into rings.[7]

  • Organ Bath Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the ring is fixed, and the other is attached to a force transducer to record isometric tension.

  • Contraction and Relaxation: The rings are pre-contracted with a stimulating agent such as high potassium chloride or norepinephrine.[12] Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension, and an EC50 value for diltiazem is calculated.

Methodology for Cardiac Muscle (Papillary Muscle):

  • Tissue Preparation: A papillary muscle is carefully dissected from the ventricle of a heart (e.g., rabbit or canine).[13][14]

  • Organ Bath Setup: The muscle is mounted in an organ bath with one end attached to a fixed point and the other to a force transducer. The muscle is electrically stimulated to contract at a constant frequency.[14]

  • Measurement of Inotropy: The developed tension (force of contraction) is recorded. After a stable baseline is established, increasing concentrations of this compound are added to the bath.

  • Data Analysis: The decrease in developed tension is measured and expressed as a percentage of the baseline contraction. An IC50 value for the negative inotropic effect of diltiazem is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Diltiazem_Vascular_Smooth_Muscle Diltiazem This compound L_type L-type Ca2+ Channel (Cav1.2) Diltiazem->L_type Relaxation Vasodilation Diltiazem->Relaxation Promotes Ca_influx Ca2+ Influx L_type->Ca_influx Mediates Ca_i [Ca2+]i Ca_influx->Ca_i CaM Calmodulin (CaM) Ca_i->CaM Ca_CaM Ca2+-CaM Complex Ca_i->Ca_CaM Activates MLCK_inactive MLCK (inactive) Ca_CaM->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLC_P Phosphorylated MLC MLCK_active->MLC_P Phosphorylates Contraction Vasoconstriction MLC_P->Contraction Leads to

Caption: Diltiazem's signaling pathway in vascular smooth muscle.

Diltiazem_Cardiac_Muscle Diltiazem This compound L_type L-type Ca2+ Channel (Cav1.2) Diltiazem->L_type Reduced_Contraction Reduced Contraction Diltiazem->Reduced_Contraction Leads to SA_AV_Nodes SA & AV Nodes Diltiazem->SA_AV_Nodes Acts on Ca_influx Ca2+ Influx (Trigger Ca2+) L_type->Ca_influx Mediates RyR Ryanodine Receptor (RyR) Ca_influx->RyR SR Sarcoplasmic Reticulum (SR) CICR Ca2+-Induced Ca2+ Release (CICR) RyR->CICR Mediates Ca_i [Ca2+]i CICR->Ca_i TroponinC Troponin C Ca_i->TroponinC Binds to Contraction Myocardial Contraction TroponinC->Contraction Conduction Reduced Conduction & Heart Rate SA_AV_Nodes->Conduction

Caption: Diltiazem's signaling pathway in cardiac muscle.

Experimental_Workflow_Contractility start Start prep Tissue Preparation (Arterial Ring or Papillary Muscle) start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibration mount->equilibrate stimulate Induce Contraction (e.g., KCl, Norepinephrine, or Electrical Pacing) equilibrate->stimulate baseline Record Baseline Contraction stimulate->baseline add_diltiazem Add Cumulative Concentrations of this compound baseline->add_diltiazem record_response Record Relaxation or Negative Inotropic Effect add_diltiazem->record_response analyze Data Analysis (Calculate EC50 or IC50) record_response->analyze end End analyze->end

Caption: Workflow for muscle contractility assays.

Conclusion

This compound exhibits a nuanced pharmacological profile, with its effects on vascular smooth muscle and cardiac muscle being qualitatively similar but quantitatively distinct. Its preferential, though not exclusive, action on vascular smooth muscle at therapeutic concentrations underlies its utility as a vasodilator and antihypertensive agent. Concurrently, its effects on cardiac muscle, including negative inotropy and chronotropy, are crucial for its antianginal and antiarrhythmic properties. A thorough understanding of these differential effects, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development and optimization of calcium channel blockers in the treatment of cardiovascular disease.

References

Methodological & Application

Application Note: Development of an In Vitro Assay for Measuring Diltiazem Malate's Effect on Calcium Influx

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker belonging to the benzothiazepine class of compounds. It is widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain types of arrhythmias.[1] The therapeutic effects of diltiazem are primarily attributed to its ability to inhibit the influx of calcium ions (Ca2+) into cardiac and vascular smooth muscle cells during membrane depolarization.[1] This inhibition leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.[1]

This application note provides a detailed protocol for an in vitro fluorescence-based assay to quantify the inhibitory effect of Diltiazem Malate on voltage-gated calcium channel-mediated calcium influx. The assay utilizes the calcium-sensitive fluorescent dye Fluo-4 AM in a cell-based format suitable for high-throughput screening and pharmacological profiling.

Principle of the Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]) using Fluo-4 AM, a cell-permeant dye. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent indicator Fluo-4 in the cytosol. Upon binding to Ca2+, the fluorescence intensity of Fluo-4 increases significantly. By stimulating cells with a depolarizing agent, such as potassium chloride (KCl), voltage-gated calcium channels are opened, leading to an influx of extracellular Ca2+ and a subsequent increase in Fluo-4 fluorescence. The inhibitory effect of this compound is quantified by its ability to reduce this KCl-induced fluorescence signal in a dose-dependent manner.

Signaling Pathway of Diltiazem Action

Diltiazem_Signaling_Pathway cluster_membrane Cell Membrane VGCC Voltage-Gated Calcium Channel (L-type) Ca_influx Ca2+ Influx VGCC->Ca_influx Allows Depolarization Membrane Depolarization (e.g., high K+) Depolarization->VGCC Activates Diltiazem This compound Diltiazem->VGCC Blocks Cellular_Response Downstream Cellular Responses (e.g., muscle contraction) Ca_influx->Cellular_Response Initiates

Caption: this compound blocks voltage-gated calcium channels, inhibiting calcium influx.

Experimental Protocols

Materials and Reagents
  • This compound

  • Fluo-4 AM (acetoxymethyl ester)

  • HEK293 or CHO cells stably expressing a voltage-gated calcium channel (e.g., CaV1.2)

  • Cell culture medium (e.g., DMEM or Ham's F-12) with 10% Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium Chloride (KCl)

  • Pluronic F-127

  • Probenecid (optional)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling capabilities

Cell Culture and Plating
  • Culture HEK293 or CHO cells expressing the target voltage-gated calcium channel in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • The day before the assay, harvest the cells and seed them into 96-well black, clear-bottom microplates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plates overnight to allow for cell attachment and formation of a near-confluent monolayer.

Preparation of Solutions
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., water or DMSO) and store at -20°C.

  • Fluo-4 AM Loading Buffer: Prepare a 2 to 5 µM Fluo-4 AM solution in HBSS with 20 mM HEPES. To aid in dye solubilization, first dissolve the Fluo-4 AM in a small amount of DMSO, and then add it to the buffer containing 0.02% to 0.04% Pluronic F-127. If using cells known to express organic anion transporters, the addition of 1 to 2.5 mM probenecid to the loading buffer can improve dye retention.

  • KCl Stimulus Solution: Prepare a concentrated KCl solution in HBSS with 20 mM HEPES to achieve the desired final concentration after addition to the wells (e.g., a 5X solution to reach a final concentration of 50 mM).

Assay Procedure
  • Dye Loading:

    • Remove the culture medium from the cell plates.

    • Add 100 µL of Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Following incubation, remove the loading buffer and wash the cells twice with 100 µL of HBSS with 20 mM HEPES.

    • After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2X the final desired concentrations.

    • Add 100 µL of the this compound dilutions to the respective wells of the cell plate. For control wells, add 100 µL of HBSS with 20 mM HEPES.

    • Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Fluorescence Measurement:

    • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system.

    • Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Program the instrument to add the KCl stimulus solution to all wells.

    • Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium influx and subsequent signal decay.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate Cells in 96-well Plate Dye_Loading 2. Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Incubation 4. Incubate Cells with Diltiazem Dye_Loading->Compound_Incubation Compound_Prep 3. Prepare Diltiazem Serial Dilutions Compound_Prep->Compound_Incubation Baseline_Read 5. Read Baseline Fluorescence Compound_Incubation->Baseline_Read Stimulation 6. Add KCl to Stimulate Ca2+ Influx Baseline_Read->Stimulation Kinetic_Read 7. Record Kinetic Fluorescence Stimulation->Kinetic_Read Data_Normalization 8. Normalize Data Kinetic_Read->Data_Normalization Dose_Response 9. Generate Dose-Response Curve Data_Normalization->Dose_Response IC50_Calc 10. Calculate IC50 Dose_Response->IC50_Calc

Caption: Step-by-step workflow for the in vitro calcium influx assay.

Data Presentation

The inhibitory activity of this compound is determined by calculating the half-maximal inhibitory concentration (IC50) from the dose-response curve. The data can be normalized to the positive control (KCl stimulation without inhibitor) and negative control (no KCl stimulation).

ParameterCell LineChannel SubtypeAssay MethodIC50 (µM)Reference
DiltiazemHEK293Rat CaV1.2Whole-cell patch clamp~65[2]
DiltiazemHEK293Human CaV1.2 (smooth muscle)Whole-cell patch clamp75 ± 13[2]
DiltiazemHEK293Human CaV1.2 (cardiac)Whole-cell patch clamp>112[2]

Note: The IC50 values presented are from whole-cell patch-clamp electrophysiology studies, which directly measure ion channel currents. While a fluorescence-based assay measures a downstream event (calcium influx), these values provide a strong indication of the expected potency of diltiazem on specific L-type calcium channel isoforms expressed in a common cell line like HEK293.

Conclusion

The described fluorescence-based calcium influx assay provides a robust and scalable method for characterizing the inhibitory activity of this compound on voltage-gated calcium channels. This application note offers a comprehensive protocol that can be adapted for the screening and pharmacological profiling of other calcium channel modulators in a drug discovery setting. The use of a kinetic plate reader allows for real-time monitoring of calcium dynamics, providing valuable insights into the mechanism of action of test compounds.

References

Application Notes and Protocols for Electrophysiological Studies of Diltiazem using Patch Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch clamp electrophysiology for the investigation of diltiazem's effects on various ion channels. The provided protocols are synthesized from established research methodologies to ensure robust and reproducible results.

Introduction to Diltiazem and its Electrophysiological Effects

Diltiazem is a benzothiazepine calcium channel blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2][3] Its primary mechanism of action is the inhibition of L-type calcium channels, which are crucial for excitation-contraction coupling in cardiac and smooth muscle cells.[1][3] By blocking these channels, diltiazem reduces the influx of calcium ions, leading to vasodilation, a decrease in myocardial contractility, and a slowing of heart rate.[1][2][3]

Patch clamp techniques are the gold standard for studying the direct effects of drugs on ion channel function with high temporal and voltage resolution.[4] This allows for a detailed characterization of diltiazem's interaction with its target channels, including its binding kinetics, state-dependency of block, and effects on channel gating.

Recent studies have also revealed that diltiazem can modulate other ion channels, including various voltage-gated potassium channels (Kv), which contributes to its broader pharmacological profile.[5][6][7][8] Understanding these off-target effects is crucial for a comprehensive assessment of its therapeutic and potential pro-arrhythmic actions.

Quantitative Data Summary

The following tables summarize key quantitative data from patch clamp studies on diltiazem.

Table 1: Inhibitory Effects of Diltiazem on L-type Calcium Channels

Cell TypeDiltiazem ConcentrationIC50Key FindingsReference
Guinea-pig ventricular myocytes50 and 100 µMNot providedDiltiazem had a minimal effect on open and closed times but significantly accelerated the decay of the averaged current, suggesting it promotes a transition to the inactivated state.
Ancestral CaV channel (CaVAb)10.4 µM (use-dependent)41 µM (resting)Diltiazem physically blocks the central cavity of the channel, just intracellular to the selectivity filter.[9][9]
Cone photoreceptors5-500 µMBiphasic: 4.9 µM (high affinity), 100.4 µM (low affinity)Diltiazem exhibits a complex, biphasic block of L-type Ca2+ channels in these neurons.[10][10]

Table 2: Inhibitory Effects of Diltiazem on Voltage-Gated Potassium Channels

Channel TypeCell Type/Expression SystemDiltiazem ConcentrationIC50Key FindingsReference
hKv1.5Mouse fibroblast cells0.01 nM - 500 µMBiphasic: 4.8 nM and 42.3 µMDiltiazem blocks hKv1.5 channels in a frequency-dependent manner, binding to both the open and inactivated states of the channel.[5][5]
Kv4.3Chinese hamster ovary cells0.1 nM - 100 µMBiphasic: 62.6 nM and 109.9 µMDiltiazem blocks Kv4.3 channels in a frequency-dependent manner and accelerates the inactivation time course at higher concentrations.[5][5]
Kv1.3Murine thymocytesNot specifiedNot providedDiltiazem suppresses the peak and pulse-end currents of Kv1.3 channels, which may be related to its immunomodulatory effects.[6][6]
fKv1.4ΔNXenopus oocytesNot specified241.04 ± 23.06 µmol/LDiltiazem blocks the open state of the fKv1.4ΔN channel in a state-dependent, frequency-dependent, and voltage-dependent manner.[7][7]

Experimental Protocols

The following are detailed protocols for investigating the effects of diltiazem on L-type calcium channels and Kv1.5 potassium channels using the whole-cell patch clamp technique.

Protocol for L-type Calcium Channel Recordings

Objective: To characterize the inhibitory effects of diltiazem on L-type calcium currents (ICa,L).

1. Cell Preparation:

  • Use isolated ventricular myocytes from guinea pig or rabbit, or a stable cell line expressing the human L-type calcium channel (Cav1.2).

  • For primary cardiomyocytes, enzymatic dissociation using collagenase and protease is required.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block K+ currents, CsCl is used instead of KCl.

  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

  • Use a patch clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Form a giga-ohm seal (>1 GΩ) with the cell membrane and then rupture the patch to obtain the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV to ensure availability of calcium channels.

  • Elicit ICa,L by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms).

4. Diltiazem Application:

  • Prepare stock solutions of diltiazem in DMSO and dilute to the final desired concentrations in the external solution.

  • Apply diltiazem via a perfusion system.

5. Data Analysis:

  • Measure the peak inward current at each voltage step before and after diltiazem application.

  • Construct current-voltage (I-V) relationships.

  • To determine the IC50, apply a range of diltiazem concentrations and fit the concentration-response data to the Hill equation.

  • To study use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 50 ms at 1-5 Hz).

Protocol for Kv1.5 Potassium Channel Recordings

Objective: To characterize the inhibitory effects of diltiazem on Kv1.5 potassium currents (IKur).

1. Cell Preparation:

  • Use a stable cell line (e.g., CHO or HEK293) expressing the human Kv1.5 channel (KCNA5).

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Similar setup as for ICa,L recordings.

  • Hold the cell at a holding potential of -80 mV.

  • Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments for 500 ms).

4. Diltiazem Application:

  • Same as for ICa,L recordings.

5. Data Analysis:

  • Measure the peak or steady-state outward current at each voltage step before and after diltiazem application.

  • Construct I-V relationships.

  • Determine the IC50 from concentration-response curves.

  • Analyze the effects of diltiazem on channel activation and inactivation kinetics by fitting the current traces to appropriate exponential functions.

  • Assess frequency-dependent block by applying repetitive depolarizing pulses.

Visualizations

The following diagrams illustrate key concepts in diltiazem electrophysiology research.

Diltiazem_Signaling_Pathway Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel (Open/Inactivated State) Diltiazem->L_type_Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits Vasodilation Vasodilation Ca_Influx->Vasodilation Myocardial_Contraction Decreased Myocardial Contraction Ca_Influx->Myocardial_Contraction Heart_Rate Decreased Heart Rate Ca_Influx->Heart_Rate

Caption: Diltiazem's primary mechanism of action.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Seal_Formation Giga-ohm Seal Formation Cell_Isolation->Seal_Formation Solution_Prep Solution Preparation Solution_Prep->Seal_Formation Pipette_Fabrication Pipette Fabrication Pipette_Fabrication->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Baseline Current Recording Whole_Cell->Baseline_Recording Drug_Application Diltiazem Application Baseline_Recording->Drug_Application Drug_Effect_Recording Recording of Drug Effect Drug_Application->Drug_Effect_Recording Data_Acquisition Data Acquisition Drug_Effect_Recording->Data_Acquisition Data_Analysis Data Analysis (I-V curves, IC50, Kinetics) Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for patch clamp analysis.

Diltiazem_State_Dependence Resting Resting Open Open Resting->Open Depolarization Diltiazem_Bound Diltiazem Bound Resting->Diltiazem_Bound Low Affinity Binding Inactivated Inactivated Open->Inactivated Sustained Depolarization Open->Diltiazem_Bound High Affinity Binding Inactivated->Resting Repolarization Inactivated->Diltiazem_Bound High Affinity Binding

Caption: State-dependent block of ion channels by diltiazem.

References

Mass spectrometry analysis of Diltiazem and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometry Analysis of Diltiazem and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain types of arrhythmias.[1][2][3] The therapeutic and potential toxic effects of diltiazem are influenced by its extensive metabolism, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2D6.[1][4] Consequently, the accurate and sensitive quantification of diltiazem and its various metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides detailed protocols and quantitative data for the analysis of diltiazem and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Metabolism of Diltiazem

Diltiazem undergoes extensive first-pass metabolism in the liver.[1][2] The primary metabolic pathways include deacetylation, N-demethylation, and O-demethylation, resulting in the formation of several pharmacologically active and inactive metabolites.[5][6] Key metabolites identified in human plasma and urine include:

  • N-monodesmethyldiltiazem (MA): A major and pharmacologically active metabolite.[6]

  • Desacetyldiltiazem (M1): An active metabolite.[6]

  • Desacetyl-N-monodesmethyldiltiazem (M2) [6]

  • Desacetyl-O-demethyldiltiazem (M4) [6]

  • Desacetyl-N,O-demethyldiltiazem (M6) [6]

The metabolic conversion of diltiazem is illustrated in the following pathway:

G Diltiazem Diltiazem MA N-monodesmethyldiltiazem (MA) Diltiazem->MA N-demethylation (CYP3A4) M1 Desacetyldiltiazem (M1) Diltiazem->M1 Deacetylation (Esterases) M2 Desacetyl-N-monodesmethyldiltiazem (M2) MA->M2 Deacetylation M1->M2 N-demethylation M4 Desacetyl-O-demethyldiltiazem (M4) M1->M4 O-demethylation (CYP2D6) M6 Desacetyl-N,O-demethyldiltiazem (M6) M2->M6 O-demethylation M4->M6 N-demethylation

Diltiazem Metabolic Pathway

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from biological matrices and ensuring accurate quantification. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed methods.

a) Solid Phase Extraction (SPE) Protocol for Human Plasma [7]

This protocol is suitable for the extraction of diltiazem and a broad range of its metabolites.

G Start 1. Plasma Sample (1 mL) Spike 2. Spike with Internal Standard (e.g., Codeine) Start->Spike Condition 3. Condition C18 SPE Cartridge Spike->Condition Load 4. Load Sample onto Cartridge Condition->Load Wash 5. Wash Cartridge (e.g., with water/methanol) Load->Wash Elute 6. Elute Analytes (e.g., with methanol) Wash->Elute Evaporate 7. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Inject into LC-MS/MS Reconstitute->Analyze G Sample Prepared Sample LC LC Separation (e.g., C18 column) Sample->LC Ionization Ionization Source (e.g., ESI) LC->Ionization MS1 Quadrupole 1 (Q1) Precursor Ion Selection Ionization->MS1 Collision Quadrupole 2 (Q2) Collision Cell (Fragmentation) MS1->Collision MS2 Quadrupole 3 (Q3) Product Ion Selection Collision->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

References

Preparing Diltiazem Malate Formulations for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Diltiazem Malate formulations intended for preclinical research. The information is designed to guide researchers in formulating solutions and suspensions for in vitro and in vivo studies, with a focus on common administration routes such as oral gavage and intravenous injection.

Physicochemical Properties of Diltiazem and Its Salts

Diltiazem is a benzothiazepine calcium channel blocker.[1][2][3][4] For research purposes, it is commonly available as a hydrochloride salt, which is freely soluble in water.[3][5] this compound is an alternative salt form with different physicochemical properties, most notably a lower aqueous solubility compared to the hydrochloride salt.[2][5][6] This property may be advantageous for the development of modified-release formulations.[2][5][6]

The selection of the appropriate salt and formulation vehicle is critical for ensuring accurate and reproducible dosing in preclinical studies. Below is a summary of key physicochemical data for diltiazem and its malate and hydrochloride salts.

PropertyDiltiazem BaseThis compoundDiltiazem Hydrochloride
Molecular Formula C22H26N2O4SC26H32N2O9SC22H27ClN2O4S
Molecular Weight 414.5 g/mol [3]548.6 g/mol 451.0 g/mol [7]
Aqueous Solubility Very slightly soluble0.0168 mg/mL (Predicted)[1]565 mg/mL[6]
pKa (Strongest Basic) 8.18 (Predicted)[1][8]8.18 (Predicted for base)7.5
LogP 2.73 - 3.09 (Predicted)[1][8]3.09 (Predicted for base)2.8 (for base)[8]

Diltiazem's Mechanism of Action: Signaling Pathway

Diltiazem primarily functions by blocking L-type voltage-gated calcium channels (CaV1.x) in cardiac myocytes, sinoatrial (SA) and atrioventricular (AV) nodal tissue, and vascular smooth muscle. This inhibition reduces the influx of calcium ions during depolarization, leading to several downstream effects:

  • In Vascular Smooth Muscle: Reduced intracellular calcium leads to relaxation, causing vasodilation of coronary and peripheral arteries, which in turn lowers blood pressure.[4]

  • In Cardiac Myocytes: A decrease in calcium influx reduces the force of contraction (negative inotropic effect).

  • In SA and AV Nodes: Diltiazem slows the heart rate (negative chronotropic effect) and conduction through the AV node (negative dromotropic effect).

The following diagram illustrates the signaling pathway of diltiazem's action on a vascular smooth muscle cell.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Diltiazem This compound CaChannel L-type Ca2+ Channel (CaV1.x) Diltiazem->CaChannel Inhibition Relaxation Vasodilation Diltiazem->Relaxation Promotes CaOut Ca2+ (intracellular) CaChannel->CaOut CaIn Ca2+ (extracellular) CaIn->CaChannel Influx Calmodulin Calmodulin CaOut->Calmodulin Binding MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activation MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylation MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In-Vivo Study Execution cluster_2 Phase 3: Analysis & Reporting P1_1 Define Study Requirements (Dose, Route, Species) P1_2 Vehicle Screening & Solubility Testing P1_1->P1_2 P1_3 Pilot Formulation & Stability Assessment P1_2->P1_3 P1_4 Final Protocol Selection P1_3->P1_4 P2_1 Prepare Formulation (Aseptic technique for IV) P1_4->P2_1 P2_2 Animal Dosing (e.g., Oral Gavage, IV) P2_1->P2_2 P2_3 Sample Collection (Blood, Tissues) P2_2->P2_3 P2_4 Endpoint Measurement (e.g., BP, HR, PK) P2_3->P2_4 P3_1 Bioanalysis of Samples (e.g., HPLC) P2_4->P3_1 P3_2 Data Analysis (Pharmacokinetics, etc.) P3_1->P3_2 P3_3 Report Generation P3_2->P3_3

References

Diltiazem: Application in the Study of Supraventricular Tachycardias

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Diltiazem, a non-dihydropyridine calcium channel blocker, is a cornerstone in the management of supraventricular tachycardias (SVTs). Its primary mechanism of action involves the inhibition of the slow inward calcium current (ICa-L) in cardiac tissues, with a pronounced effect on the atrioventricular (AV) node. This action leads to a slowing of conduction velocity and an increase in the refractory period of the AV node, which is crucial for terminating reentrant tachycardias that involve the AV node in their circuit. These application notes provide a comprehensive overview of diltiazem's use in SVT research, including detailed experimental protocols and quantitative data to guide laboratory investigations and drug development.

Diltiazem's effects are particularly relevant in atrioventricular nodal reentrant tachycardia (AVNRT) and atrioventricular reciprocating tachycardia (AVRT), where it can effectively terminate the arrhythmia.[1][2] Its rate-dependent action makes it more effective at higher heart rates, a characteristic property that is beneficial in tachyarrhythmias.[3][4]

Mechanism of Action

Diltiazem exerts its antiarrhythmic effects by binding to the L-type calcium channels, which are abundant in the sinoatrial (SA) and AV nodes. By inhibiting calcium influx during membrane depolarization, diltiazem directly impacts the electrophysiological properties of these tissues.[1]

Key effects of diltiazem include:

  • Slowing of AV Nodal Conduction: By reducing the influx of calcium ions, diltiazem decreases the rate of depolarization in AV nodal cells, thereby slowing conduction through the AV node.[2]

  • Prolongation of AV Nodal Refractoriness: Diltiazem increases the effective refractory period (ERP) of the AV node, making it less likely to conduct premature atrial impulses.[1][2]

  • Use-Dependent Blockade: The blocking effect of diltiazem on calcium channels is more pronounced at faster heart rates. This "use-dependency" or "frequency-dependency" means that diltiazem has a greater effect during tachycardia than at normal heart rates.[3][4]

Quantitative Data: Efficacy and Electrophysiological Effects of Diltiazem

The following tables summarize the quantitative data on the clinical efficacy and electrophysiological effects of intravenous diltiazem in the management of SVT.

Table 1: Clinical Efficacy of Intravenous Diltiazem in Terminating Supraventricular Tachycardia

SVT TypeDiltiazem Dose (mg/kg)Conversion Rate to Sinus Rhythm (%)Median Time to Conversion (minutes)Reference
All SVT0.15 - 0.4582 - 1002 - 3[1]
All SVT0.25862[2]
All SVT0.25607.75[5]
AV Nodal Reentrant Tachycardia (AVNRT)0.25100Not Specified[2]
AV Nodal Reentrant Tachycardia (AVNRT)0.2580Not Specified[6]
AV Reciprocating Tachycardia (AVRT)0.2581Not Specified[2]
AV Reciprocating Tachycardia (AVRT)0.2550Not Specified[6]
Atrial Fibrillation/FlutterNot SpecifiedRate control, occasional conversionNot Specified[1]

Table 2: Electrophysiological Effects of Intravenous Diltiazem

ParameterDiltiazem Dose (mg/kg)Change from BaselineReference
AV Nodal Effective Refractory Period (AV-ERP)0.25Prolonged by 42 msec[7]
Tachycardia Cycle Length0.25Increased from 320 ± 41 to 353 ± 36 msec[7]
AH Interval (at long cycle lengths)Dose-dependentModest increase[8]
AH Interval (at short cycle lengths)Dose-dependentSignificant increase[8]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Study of Diltiazem on Isolated Cardiomyocytes using Whole-Cell Patch-Clamp

This protocol is designed to investigate the direct effects of diltiazem on the L-type calcium current (ICa-L) in isolated ventricular myocytes.

1. Cell Isolation:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion with collagenase and protease.

2. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature (22-25°C).
  • Use a patch pipette with a resistance of 2-4 MΩ when filled with the internal solution.
  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
  • External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Hold the membrane potential at -80 mV.
  • Apply depolarizing voltage steps to elicit ICa-L. A typical protocol would be to step from a holding potential of -40 mV (to inactivate sodium channels) to various test potentials (e.g., -30 mV to +60 mV in 10 mV increments) for 200 ms.

3. Diltiazem Application:

  • Prepare stock solutions of diltiazem in distilled water.
  • Dilute the stock solution to the desired final concentrations (e.g., 1, 10, 100 µM) in the external solution.
  • Perfuse the cells with the diltiazem-containing external solution.

4. Data Analysis:

  • Measure the peak ICa-L amplitude at each test potential before and after diltiazem application.
  • Construct current-voltage (I-V) relationship curves to visualize the effect of diltiazem on ICa-L.
  • To study use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 50 ms at a frequency of 1-3 Hz) and measure the progressive reduction in current amplitude.

Protocol 2: Induction of Atrioventricular Nodal Reentrant Tachycardia (AVNRT) in an Animal Model and Assessment of Diltiazem's Efficacy

This protocol describes the induction of AVNRT in a canine model to study the in vivo effects of diltiazem.

1. Animal Preparation:

  • Anesthetize a mongrel dog with an appropriate anesthetic agent (e.g., sodium pentobarbital).
  • Introduce multipolar electrode catheters via the femoral veins and position them in the high right atrium, His bundle region, and right ventricular apex under fluoroscopic guidance.

2. Electrophysiological Study:

  • Record intracardiac electrograms and a surface ECG.
  • Perform programmed electrical stimulation to induce AVNRT. A common induction protocol involves delivering a train of eight paced beats (S1) at a fixed cycle length, followed by a premature extrastimulus (S2). The S1-S2 interval is progressively shortened until AVNRT is induced.
  • Drug-assisted induction with isoprenaline infusion may be required to facilitate arrhythmia induction by increasing baseline heart rate and decreasing AV nodal refractoriness.

3. Diltiazem Administration:

  • Once sustained AVNRT is established, administer an intravenous bolus of diltiazem (e.g., 0.25 mg/kg over 2 minutes).
  • If AVNRT persists, a second bolus (e.g., 0.35 mg/kg) can be administered after 15 minutes.

4. Data Collection and Analysis:

  • Continuously monitor the intracardiac electrograms and surface ECG.
  • Measure the time to conversion of AVNRT to sinus rhythm.
  • Measure the tachycardia cycle length before and after diltiazem administration.
  • After termination of AVNRT, repeat programmed electrical stimulation to assess the ability to re-induce the arrhythmia.
  • Measure electrophysiological parameters such as the AV nodal effective refractory period (AV-ERP) before and after diltiazem administration.

Protocol 3: Calcium Imaging in Cardiomyocytes to Study Diltiazem's Effect on Calcium Transients

This protocol details the use of calcium imaging to visualize the effect of diltiazem on intracellular calcium dynamics in cultured cardiomyocytes, which can be relevant for understanding its broader cardiac effects.

1. Cell Culture and Dye Loading:

  • Culture neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes on glass-bottom dishes.
  • Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Calcium Imaging Setup:

  • Use a fluorescence microscopy system equipped with a high-speed camera.
  • Perfuse the cells with a Tyrode's solution (in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

3. Experimental Procedure:

  • Record baseline spontaneous calcium transients.
  • To mimic tachycardic conditions, electrically pace the cardiomyocytes at a high frequency (e.g., 2-4 Hz) using field stimulation electrodes.
  • Perfuse the cells with a diltiazem-containing Tyrode's solution at various concentrations.
  • Record calcium transients during pacing in the presence of diltiazem.

4. Data Analysis:

  • Analyze the recorded images to measure the amplitude, duration, and frequency of calcium transients.
  • Compare the characteristics of calcium transients at baseline and in the presence of diltiazem under both spontaneous and paced conditions.

Visualizations

Diltiazem_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_cell Cardiomyocyte Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ (intracellular) Ca_channel->Ca_ion_in Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->Ca_channel Influx Contraction Myocardial Contraction Ca_ion_in->Contraction Triggers AP_Phase2 Action Potential Plateau Phase Ca_ion_in->AP_Phase2 Maintains Diltiazem Diltiazem Diltiazem->Ca_channel Inhibits

Caption: Diltiazem's mechanism of action on a cardiac myocyte.

SVT_Experimental_Workflow cluster_prep Preparation cluster_induction SVT Induction cluster_intervention Intervention cluster_analysis Analysis Animal_Model Animal Model Preparation (e.g., Anesthesia, Catheterization) PES Programmed Electrical Stimulation (PES) Animal_Model->PES SVT_Induced Sustained SVT Induced PES->SVT_Induced Diltiazem_Admin Intravenous Diltiazem Administration SVT_Induced->Diltiazem_Admin ECG_Monitoring Continuous ECG & Intracardiac Electro gram Monitoring Diltiazem_Admin->ECG_Monitoring Data_Analysis Data Analysis (Time to Conversion, Cycle Length) ECG_Monitoring->Data_Analysis

Caption: Experimental workflow for studying diltiazem in an in vivo SVT model.

Diltiazem_AV_Node_Effect Diltiazem Diltiazem Ca_Channel_Block L-type Ca²⁺ Channel Blockade in AV Node Diltiazem->Ca_Channel_Block Slow_Conduction Slowed AV Nodal Conduction Ca_Channel_Block->Slow_Conduction Increase_Refractory Increased AV Nodal Refractory Period Ca_Channel_Block->Increase_Refractory Terminate_SVT Termination of Reentrant SVT Slow_Conduction->Terminate_SVT Increase_Refractory->Terminate_SVT

Caption: Logical relationship of diltiazem's effect on the AV node.

References

Application Notes and Protocols: Investigating Diltiazem's Effects on Pulmonary Hypertension in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diltiazem, a non-dihydropyridine calcium channel blocker, in preclinical research models of pulmonary hypertension (PH). The following sections detail its mechanism of action, experimental protocols for in vivo and in vitro studies, and a summary of its observed effects on key disease indicators.

Introduction

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and failure. A key pathological feature is the excessive proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), contributing to vascular remodeling. Diltiazem, by blocking L-type voltage-gated calcium channels, reduces intracellular calcium concentrations ([Ca2+]i) in vascular smooth muscle cells. This leads to vasodilation and is hypothesized to inhibit the proliferation and migration of PASMCs, thereby potentially mitigating the progression of pulmonary hypertension.[1][2] These notes provide protocols to investigate these effects in established research models.

Quantitative Data Summary

The following tables summarize the quantitative effects of Diltiazem observed in various animal models of pulmonary hypertension.

Table 1: Hemodynamic Effects of Diltiazem in Animal Models of Pulmonary Hypertension

Animal ModelTreatment ProtocolKey Hemodynamic ParametersResultsReference
Endotoxin-Induced PH (Porcine)Intravenous Diltiazem (280-400 µg/kg)Systolic Pulmonary Artery Pressure (PAPs)Baseline: 18 ± 1 mmHgPost-LPS: 48 ± 7 mmHgPost-Diltiazem: Significant reduction vs. placebo[3]
Diastolic Pulmonary Artery Pressure (PAPd)Baseline: 7.7 ± 0.7 mmHgPost-LPS: 27 ± 4 mmHgPost-Diltiazem: Significant reduction vs. placebo[3]
Vasoconstrictor-Induced PH (Sheep)Intravenous DiltiazemPulmonary Artery Pressure15% decrease[4]
Pulmonary Vascular Resistance (Rp)50% decrease[4]
Hypoxic PH (Human)Intravenous Diltiazem (0.25 mg/kg loading dose)Mean Pulmonary Artery Pressure (PAPm)14% decrease[5]
Pulmonary Arteriolar Resistance (PAR)23% decrease[5]

Table 2: Effects of Diltiazem on Right Ventricular Hypertrophy in Rat Models of Pulmonary Hypertension

Animal ModelTreatment ProtocolKey ParameterResultsReference
Monocrotaline-Induced PH (Rat)Oral Diltiazem (100 or 300 mg/kg/day) for 3 weeksRight Ventricular HypertrophyNo significant regression compared to a novel Ca2+ channel blocker, semotiadil.
Chronic Hypoxic PH (Rat)Diltiazem (dosage not specified)Right Ventricular HypertrophySignificantly reduced RV hypertrophy.[6]

Experimental Protocols

In Vivo Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes the induction of PH using monocrotaline (MCT) and a subsequent treatment regimen with Diltiazem.

3.1.1 Materials

  • Male Sprague-Dawley rats (200-250 g)

  • Monocrotaline (MCT)

  • Diltiazem hydrochloride

  • Vehicle for Diltiazem (e.g., sterile water or saline)

  • Gavage needles

  • Anesthesia (e.g., isoflurane)

  • High-resolution ultrasound system with a linear probe

  • Pressure-volume loop system for hemodynamic measurements

  • Formalin, paraffin, and histology stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)

3.1.2 Protocol

  • Induction of PH:

    • Administer a single subcutaneous injection of MCT (60 mg/kg) to induce PH.[7]

    • Monitor animals daily for signs of distress. PH typically develops over 3-4 weeks.

  • Treatment with Diltiazem:

    • At a predetermined time point post-MCT injection (e.g., day 14 or day 21), randomize animals into treatment and vehicle control groups.

    • Administer Diltiazem orally via gavage at a dose of 100-300 mg/kg/day.

    • Administer the vehicle to the control group on the same schedule.

    • Continue treatment for a specified duration (e.g., 2-3 weeks).

  • Assessment of PH:

    • Hemodynamic Measurements:

      • At the end of the treatment period, anesthetize the rats.

      • Perform right heart catheterization to measure Right Ventricular Systolic Pressure (RVSP).

    • Right Ventricular Hypertrophy:

      • Euthanize the animals and excise the heart.

      • Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).

      • Weigh the RV and LV+S separately to calculate the Fulton Index (RV/LV+S) as a measure of RV hypertrophy.[7]

    • Pulmonary Vascular Remodeling:

      • Perfuse and fix the lungs with 10% formalin.

      • Embed the lung tissue in paraffin and prepare sections.

      • Stain sections with H&E and Verhoeff-Van Gieson to visualize the pulmonary arterioles.

      • Measure the medial wall thickness and vessel diameter of small pulmonary arteries to assess vascular remodeling.

In Vitro Model: Effects of Diltiazem on Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

This section provides protocols to assess the effects of Diltiazem on hPASMC proliferation and intracellular calcium concentration.

3.2.1 Cell Culture

  • Culture hPASMCs in a specialized smooth muscle cell growth medium.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Use cells between passages 4 and 8 for experiments.

3.2.2 Protocol for Cell Proliferation (BrdU Assay)

  • Cell Seeding: Seed hPASMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating in a serum-free medium for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of Diltiazem (e.g., 1-100 µM) in a medium containing a pro-proliferative stimulus (e.g., platelet-derived growth factor, PDGF, at 20 ng/mL).

    • Include appropriate vehicle and positive controls.

  • BrdU Labeling:

    • After 24-48 hours of treatment, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Detection:

    • Fix, permeabilize, and denature the DNA according to the manufacturer's protocol for the BrdU assay kit.

    • Add the anti-BrdU antibody and incubate.

    • Add the secondary antibody conjugate and the substrate for colorimetric or fluorescent detection.

    • Measure the absorbance or fluorescence using a microplate reader.

3.2.3 Protocol for Intracellular Calcium Measurement (Fura-2 AM)

  • Cell Seeding: Seed hPASMCs on glass coverslips in a 6-well plate and allow them to grow to 70-80% confluency.

  • Fura-2 AM Loading:

    • Wash the cells with a HEPES-buffered saline solution (HBSS).

    • Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark.[8][9]

  • Imaging:

    • Wash the cells to remove excess dye and place the coverslip in a perfusion chamber on an inverted fluorescence microscope.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.[8][9]

  • Treatment and Data Acquisition:

    • Establish a baseline fluorescence ratio (340/380 nm).

    • Perfuse the cells with a solution containing a vasoconstrictor (e.g., angiotensin II or endothelin-1) to induce an increase in intracellular calcium.

    • After the calcium response, perfuse the cells with a solution containing Diltiazem and the vasoconstrictor to observe the inhibitory effect of Diltiazem.

    • Record the fluorescence ratio over time to quantify changes in intracellular calcium concentration.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Diltiazem in PASMCs

Diltiazem_Signaling_Pathway extracellular Extracellular Space intracellular Intracellular Space diltiazem Diltiazem ltcc L-type Ca2+ Channel diltiazem->ltcc Inhibits ca_influx Ca2+ Influx ltcc->ca_influx ca_i [Ca2+]i ↑ ca_influx->ca_i cam Calmodulin ca_i->cam vasoconstriction Vasoconstriction ca_i->vasoconstriction calcineurin Calcineurin cam->calcineurin Activates nfat_p NFAT (P) calcineurin->nfat_p Dephosphorylates nfat NFAT nfat_p->nfat nucleus Nucleus nfat->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Migration) nucleus->gene_transcription proliferation Cell Proliferation & Migration gene_transcription->proliferation

Caption: Diltiazem's mechanism in PASMCs.

Experimental Workflow: In Vivo Monocrotaline Model

In_Vivo_Workflow start Start: Male Sprague-Dawley Rats mct_injection Induce PH: Single subcutaneous injection of MCT (60 mg/kg) start->mct_injection ph_development PH Development (3-4 weeks) mct_injection->ph_development randomization Randomization ph_development->randomization treatment_group Treatment Group: Oral Diltiazem (100-300 mg/kg/day) randomization->treatment_group control_group Control Group: Vehicle randomization->control_group treatment_period Treatment Period (2-3 weeks) treatment_group->treatment_period control_group->treatment_period assessment Endpoint Assessment treatment_period->assessment hemodynamics Hemodynamics (RVSP) assessment->hemodynamics hypertrophy RV Hypertrophy (Fulton Index) assessment->hypertrophy remodeling Vascular Remodeling (Histology) assessment->remodeling

Caption: Workflow for the in vivo MCT model.

Experimental Workflow: In Vitro hPASMC Proliferation Assay

In_Vitro_Workflow start Start: Culture hPASMCs seeding Seed cells in 96-well plate start->seeding serum_starve Serum Starve (24h) seeding->serum_starve treatment Treatment with PDGF and Diltiazem (24-48h) serum_starve->treatment brdu_label Add BrdU Labeling Solution (2-4h) treatment->brdu_label detection Fix, Permeabilize, and Detect BrdU brdu_label->detection analysis Measure Absorbance/Fluorescence detection->analysis

Caption: Workflow for in vitro hPASMC proliferation assay.

References

Assessing Diltiazem's Impact on Cardiomyocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the multifaceted impact of Diltiazem on cardiomyocytes in a cell culture setting. The following sections outline methodologies for evaluating cell viability, apoptosis, intracellular calcium dynamics, and electrophysiological properties.

Overview of Diltiazem's Action on Cardiomyocytes

Diltiazem is a benzothiazepine calcium channel blocker that primarily inhibits the influx of extracellular calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells.[1][2][3] This blockade of calcium entry leads to a cascade of intracellular events that collectively modulate cardiomyocyte function. The principal effects of Diltiazem on cardiomyocytes include:

  • Negative Inotropic Effect: A reduction in the force of myocardial contraction due to decreased availability of intracellular calcium for the contractile machinery.[2][3]

  • Negative Chronotropic Effect: A decrease in heart rate resulting from the slowing of the sinoatrial (SA) node's pacemaker activity.[2][4][5]

  • Negative Dromotropic Effect: A slowing of electrical conduction through the atrioventricular (AV) node.[2][4][5]

These effects make Diltiazem a valuable therapeutic agent for conditions such as hypertension, angina, and certain arrhythmias.[1][2] The following protocols are designed to quantify these effects in an in vitro setting.

Experimental Protocols

Cardiomyocyte Cell Culture

Cell Models:

  • Primary Cardiomyocytes: Isolated from neonatal rat or mouse ventricles. These provide a physiologically relevant model but have a limited lifespan in culture.

  • Human Induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPSC-CMs): Offer a human-relevant and reproducible model for toxicity screening and disease modeling.[6]

  • Cardiomyocyte-like Cell Lines (e.g., H9C2): A rat-derived cell line that provides a robust and easy-to-culture model for initial screening, particularly for cytotoxicity and apoptosis studies.[7]

General Culture Conditions:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: 37°C in a humidified atmosphere with 5% CO2.

  • Coating: Culture plates should be pre-coated with 0.1% gelatin to promote cell attachment.[6]

Cell Viability Assay

This protocol utilizes a Cell Counting Kit-8 (CCK-8) to assess the impact of Diltiazem on cardiomyocyte viability.[7]

Materials:

  • Cardiomyocytes (e.g., H9C2 cells)

  • 96-well culture plates

  • Diltiazem hydrochloride

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed H9C2 cells into 96-well plates at a density of 3 x 10³ cells per well and culture overnight.[7]

  • Prepare a stock solution of Diltiazem hydrochloride in sterile water or DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).[7]

  • Remove the existing medium from the cells and add 100 µL of the Diltiazem-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for Diltiazem).

  • Incubate the plates for the desired treatment duration (e.g., 6, 12, or 24 hours).[7]

  • Following treatment, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

  • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay

This protocol uses an Annexin V-FITC/PI Apoptosis Detection Kit to quantify Diltiazem-induced apoptosis.[7]

Materials:

  • Cardiomyocytes (e.g., H9C2 cells)

  • 6-well culture plates

  • Diltiazem hydrochloride

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed H9C2 cells into 6-well plates at a density of 2 x 10⁵ cells per well and culture overnight.[7]

  • Treat the cells with the desired concentrations of Diltiazem for the selected duration (e.g., 12 hours).[7]

  • After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Intracellular Calcium Imaging

This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 to measure intracellular calcium transients.[8]

Materials:

  • Cardiomyocytes (e.g., hiPSC-CMs or primary cardiomyocytes)

  • Glass-bottom culture dishes

  • Fura-2 AM

  • Pluronic F-127

  • Tyrode's solution (or other suitable buffer)

  • Fluorescence microscopy system with dual-excitation capabilities

Protocol:

  • Plate cardiomyocytes on glass-bottom dishes and allow them to adhere.

  • Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Tyrode's solution).

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

  • Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the dish on the fluorescence microscope stage.

  • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Perfuse the cells with a solution containing Diltiazem at the desired concentration.

  • Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

Electrophysiology Assessment

This protocol outlines a general approach for assessing the electrophysiological effects of Diltiazem using patch-clamp techniques to measure action potentials and ion channel currents.

Materials:

  • Cardiomyocytes

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular solutions

Protocol:

  • Culture cardiomyocytes on coverslips suitable for patch-clamp recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

  • Record baseline action potentials in current-clamp mode or specific ion channel currents (e.g., L-type Ca²⁺ current) in voltage-clamp mode.

  • Perfuse the cell with an extracellular solution containing Diltiazem at the desired concentration.

  • Record the changes in action potential parameters (e.g., duration, amplitude) or ion channel properties (e.g., peak current, inactivation kinetics).

Data Presentation

Table 1: Effect of Diltiazem on Cardiomyocyte Viability

Diltiazem Concentration (M)Treatment Duration (hours)Cell Viability (% of Control)
10⁻⁷12>95%
10⁻⁶12Significantly higher than OGD/R group[7]
10⁻⁵12Significantly higher than OGD/R group[7]
10⁻⁵24Potential for cellular injury[9]
10⁻⁴24Accelerated cellular injury[9]

Note: OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion, a model for ischemia/reperfusion injury.

Table 2: Electrophysiological Effects of Intravenous Diltiazem in Patients

ParameterChange with Diltiazemp-value
Sinus Cycle Length+7%< 0.01[10]
AH Conduction Time+22%< 0.001[10]
AV Node Functional Refractory Period+6%< 0.01[10]
AV Node Effective Refractory Period+16%< 0.05[10]
AV Node Wenckebach Cycle Length+13%< 0.001[10]
Mean Arterial Pressure-8%< 0.005[10]

Visualizations

Diltiazem_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits intracellular_Ca [Ca²⁺]i Ca_influx->intracellular_Ca Decreases RyR Ryanodine Receptor (RyR) intracellular_Ca->RyR Activates Contraction Myofilament Contraction intracellular_Ca->Contraction Directly influences SR Sarcoplasmic Reticulum (SR) Ca_release Ca²⁺ Release (CICR) RyR->Ca_release Mediates Ca_release->Contraction Triggers Negative_Inotropy Negative Inotropy (Reduced Contraction) Contraction->Negative_Inotropy Leads to

Caption: Diltiazem's mechanism of action on cardiomyocyte contraction.

Experimental_Workflow_Viability start Seed Cardiomyocytes in 96-well plate culture Culture overnight start->culture treat Treat with Diltiazem (various concentrations & durations) culture->treat add_cck8 Add CCK-8 Reagent treat->add_cck8 incubate_cck8 Incubate (1-4 hours) add_cck8->incubate_cck8 read Measure Absorbance at 450 nm incubate_cck8->read analyze Calculate Cell Viability (% of control) read->analyze Experimental_Workflow_Calcium_Imaging start Plate Cardiomyocytes on glass-bottom dish load_dye Load with Fura-2 AM start->load_dye wash_deesterify Wash and De-esterify load_dye->wash_deesterify baseline Record Baseline Fluorescence (340/380 nm excitation) wash_deesterify->baseline perfuse Perfuse with Diltiazem baseline->perfuse record_changes Record Fluorescence Changes over time perfuse->record_changes analyze Analyze 340/380 nm Ratio (Represents [Ca²⁺]i) record_changes->analyze

References

Troubleshooting & Optimization

Identifying and characterizing impurities in Diltiazem drug substance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in Diltiazem drug substance.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Diltiazem drug substance?

A1: Impurities in Diltiazem can originate from the synthesis process or degradation. Common process-related impurities and degradation products include Desacetyl Diltiazem, Diltiazem N-oxide, and various related compounds designated by pharmacopeias (e.g., Impurity A, B, D, E, F).[1] Hydrolysis is a primary degradation pathway for Diltiazem, leading to the formation of Desacetyl Diltiazem.[2]

Q2: Which analytical technique is most suitable for Diltiazem impurity profiling?

A2: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and recommended technique for the separation and quantification of Diltiazem and its impurities.[1][3][4] HPLC methods offer the necessary selectivity and sensitivity to resolve a wide range of impurities with varying polarities.

Q3: What are the typical stress conditions for forced degradation studies of Diltiazem?

A3: Forced degradation studies for Diltiazem typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][5] These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. Diltiazem has shown significant degradation under acidic, basic, and photolytic conditions.[3]

Troubleshooting Guides

HPLC Method Development and Analysis

Q1: I am observing peak tailing for the Diltiazem peak in my HPLC chromatogram. What could be the cause and how can I resolve it?

A1: Peak tailing for basic compounds like Diltiazem in RP-HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[6][7]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Diltiazem has a pKa of 7.7. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) will ensure that the Diltiazem molecule is protonated and reduces its interaction with acidic silanols.[1][8][9]

  • Use of Mobile Phase Additives: Incorporating a basic additive like Triethylamine (TEA) at a low concentration (e.g., 0.1-0.2%) in the mobile phase can effectively mask the active silanol sites and improve peak shape.[1][4][8]

  • Column Choice: Employing a highly deactivated (end-capped) C18 or C8 column can minimize silanol interactions.

  • Temperature Optimization: Increasing the column temperature (e.g., to 50°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[3]

Q2: Some of the known impurities are co-eluting with each other or with the main Diltiazem peak. How can I improve the resolution?

A2: Co-elution of impurities is a common challenge in impurity profiling. The resolution can be improved by systematically optimizing the chromatographic conditions.

Troubleshooting Steps:

  • Gradient Optimization: If using a gradient method, adjusting the gradient slope can help separate closely eluting peaks. A shallower gradient can increase the separation between critical pairs.

  • Mobile Phase Composition: Modifying the organic modifier (e.g., switching from acetonitrile to methanol or using a combination) can alter the selectivity of the separation. The ratio of the aqueous buffer to the organic modifier is a critical parameter to adjust.

  • pH Adjustment: As with peak tailing, adjusting the mobile phase pH can significantly impact the retention and selectivity of ionizable impurities.

  • Column Selection: Trying a different stationary phase chemistry (e.g., a phenyl or cyano column) or a column with a different particle size or length can provide the necessary change in selectivity for better resolution. An RP-8 or a monolithic RP-18 stationary phase has been shown to provide good separation of Diltiazem from its impurities.[4]

Forced Degradation Studies

Q1: During my forced degradation study under acidic conditions, I observed a significant number of degradation products, making the chromatogram complex. Is this expected?

A1: Yes, Diltiazem is known to be susceptible to acid-catalyzed hydrolysis.[3] This can lead to the formation of multiple degradation products. It is important to control the extent of degradation to avoid overly complex chromatograms.

Troubleshooting Steps:

  • Milder Stress Conditions: Reduce the concentration of the acid, lower the temperature, or decrease the exposure time to achieve a target degradation of 5-20%.

  • Method Selectivity: Ensure your HPLC method has adequate resolving power to separate the major degradation products from the parent drug and from each other. A gradient method is often necessary in such cases.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the Diltiazem peak and ensure that no degradation products are co-eluting.

Q2: The mass balance in my forced degradation study is not within the acceptable range (typically 95-105%). What could be the reasons?

A2: Poor mass balance can indicate that some degradation products are not being detected or are co-eluting with the main peak.

Troubleshooting Steps:

  • Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and would not be detected by a UV detector. Consider using a mass spectrometer (LC-MS) to investigate the presence of such impurities.

  • Investigate Co-elution: As mentioned earlier, use a PDA detector for peak purity analysis. If co-elution is suspected, the HPLC method needs further optimization.

  • Adsorption Issues: Degradation products might be adsorbing to the HPLC column or system tubing. Using a different column chemistry or modifying the mobile phase might help.

  • Volatility of Degradants: Some degradation products might be volatile, leading to their loss during sample preparation or analysis.

Experimental Protocols

Representative HPLC Method for Diltiazem and Impurity Analysis

This protocol is a general guideline and may require optimization based on the specific impurities and instrumentation.

Table 1: HPLC Method Parameters

ParameterCondition
Column Hypersil BDS C18 (150 mm x 4.6 mm, 5.0 µm)[1]
Mobile Phase A 0.2% Triethylamine (TEA) in water, pH adjusted to 3.5 with phosphoric acid[1]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
25
30
35
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Detection Wavelength 240 nm[1][3]
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (50:50)

Table 2: Typical Retention Times and Limits of Detection (LOD)

CompoundApproximate Retention Time (min)LOD (µg/mL)
Diltiazem Impurity E5.2~0.05
Desacetyl Diltiazem8.5~0.04
Diltiazem N-oxide10.1~0.06
Diltiazem12.3~0.03
Diltiazem Impurity A14.8~0.05

Note: Retention times are approximate and can vary based on the specific HPLC system and column used.

Forced Degradation Study Protocol

1. Acid Degradation:

  • Dissolve Diltiazem drug substance in 0.1 M HCl to a concentration of 1 mg/mL.

  • Heat the solution at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute with diluent to a suitable concentration for HPLC analysis.

2. Base Degradation:

  • Dissolve Diltiazem drug substance in 0.1 M NaOH to a concentration of 1 mg/mL.

  • Keep the solution at room temperature for 4 hours.

  • Neutralize with 0.1 M HCl.

  • Dilute with diluent to a suitable concentration for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve Diltiazem drug substance in 3% H₂O₂ to a concentration of 1 mg/mL.

  • Keep the solution at room temperature for 24 hours.

  • Dilute with diluent to a suitable concentration for HPLC analysis.

4. Thermal Degradation:

  • Place the solid Diltiazem drug substance in a hot air oven at 105°C for 48 hours.

  • Dissolve the stressed sample in diluent to a suitable concentration for HPLC analysis.

5. Photolytic Degradation:

  • Expose the solid Diltiazem drug substance to UV light (254 nm) and visible light for a specified duration (e.g., 7 days).

  • Dissolve the stressed sample in diluent to a suitable concentration for HPLC analysis.

Visualizations

Experimental_Workflow Start Diltiazem Drug Substance Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Stress Conditions Dissolve Dissolution & Dilution Start->Dissolve Stress->Dissolve HPLC RP-HPLC Separation Dissolve->HPLC Detect UV/PDA Detection HPLC->Detect Identify Impurity Identification (Compare with standards) Detect->Identify Characterize Impurity Characterization (MS, NMR) Identify->Characterize Quantify Quantification Identify->Quantify

Caption: Workflow for Diltiazem Impurity Identification and Characterization.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Observed Cause1 Silanol Interactions Problem->Cause1 Cause2 Inappropriate Mobile Phase pH Problem->Cause2 Cause3 Column Overload Problem->Cause3 Solution1a Add TEA to Mobile Phase Cause1->Solution1a Solution1b Use End-capped Column Cause1->Solution1b Solution2 Adjust pH (2.5-3.5) Cause2->Solution2 Solution3 Reduce Sample Concentration Cause3->Solution3

Caption: Troubleshooting Logic for HPLC Peak Tailing in Diltiazem Analysis.

References

Technical Support Center: Mitigating Off-Target Effects of Diltiazem in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Diltiazem in cellular assays. The following information is intended to help troubleshoot unexpected experimental outcomes and ensure the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Diltiazem?

Diltiazem is a benzothiazepine calcium channel blocker (CCB).[1] Its primary therapeutic effect is achieved by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[2][3] This leads to muscle relaxation, vasodilation, and a decrease in heart rate and contractility.[2][3]

Q2: Beyond L-type calcium channels, what are the known off-target effects of Diltiazem in cellular assays?

Diltiazem has been reported to interact with several other cellular targets, which can lead to off-target effects in in vitro experiments. These include:

  • Mitochondrial Na+/Ca2+ exchanger: Diltiazem can inhibit the sodium-calcium exchanger in mitochondria, affecting mitochondrial calcium homeostasis.[4][5]

  • hERG Potassium Channels: It can weakly block the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization.[4][6]

  • 5-HT3 Receptors: Diltiazem can act as an open-channel blocker of 5-HT3 receptors, which are ligand-gated ion channels.[7]

  • Reactive Oxygen Species (ROS) Production: It has been shown to inhibit the production of reactive oxygen species in neutrophils.[8][9]

  • Cytokine Secretion: Diltiazem can modulate the release of certain cytokines, such as inhibiting the release of the pro-inflammatory cytokine IL-6.[10]

  • Pharmacological Chaperone Activity: In specific contexts, such as Gaucher disease patient cells, Diltiazem has been observed to act as a pharmacological chaperone for certain mutant forms of the glucocerebrosidase enzyme.[11]

Q3: At what concentrations are the off-target effects of Diltiazem typically observed?

The concentrations at which off-target effects are observed can vary depending on the specific effect and the cell type being studied. It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects. The tables below summarize reported IC50 values for some of Diltiazem's off-target activities.

Troubleshooting Guide

This guide addresses common issues encountered when using Diltiazem in cellular assays and provides potential solutions.

Observed Problem Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in cell viability or proliferation assays (e.g., MTT, XTT). Diltiazem may interfere with cellular metabolism or the assay chemistry itself. It can affect mitochondrial function and ROS production, which can influence the readout of tetrazolium-based assays.1. Use an alternative viability assay: Consider using a non-enzymatic assay like the trypan blue exclusion assay or a crystal violet staining assay. 2. Include proper controls: Run parallel experiments with a structurally different L-type calcium channel blocker (e.g., a dihydropyridine like Nifedipine, though be aware of its own potential off-targets) to see if the effect is specific to Diltiazem. 3. Perform a cell-free assay control: Test Diltiazem directly with the assay reagents (MTT/XTT) in the absence of cells to check for direct chemical interference.
Altered apoptotic response not explained by calcium channel blockade. Diltiazem can modulate apoptosis through pathways independent of L-type calcium channels, such as by affecting the JNK signaling pathway or inducing mitochondrial fission.[12][13]1. Investigate specific apoptotic pathways: Use specific inhibitors or activators of known Diltiazem off-target pathways (e.g., a JNK inhibitor) to see if the effect can be rescued. 2. Assess mitochondrial health: Perform a mitochondrial membrane potential assay to determine if Diltiazem is affecting mitochondrial integrity in your system.
Changes in gene expression or protein levels unrelated to calcium signaling. Diltiazem may have off-target effects on transcription factors or other signaling pathways. For example, it has been shown to affect the expression of GDF-15 and markers of epithelial-mesenchymal transition (EMT) in breast cancer cells.1. Validate findings with a second compound: Use another L-type calcium channel blocker with a different chemical structure to confirm if the observed changes are a class effect or specific to Diltiazem. 2. Perform rescue experiments: If a specific off-target pathway is suspected, try to rescue the phenotype by overexpressing or knocking down a key component of that pathway.
Inconsistent results in reporter gene assays (e.g., luciferase, β-galactosidase). Diltiazem may directly inhibit the reporter enzyme or interfere with the detection chemistry.1. Run a cell-free enzyme inhibition assay: Test Diltiazem's effect on the purified reporter enzyme to check for direct inhibition. 2. Use an alternative reporter system: If interference is confirmed, consider switching to a different reporter gene, such as secreted alkaline phosphatase (SEAP) or a fluorescent protein.

Quantitative Data on Diltiazem's Off-Target Effects

The following tables summarize the reported 50% inhibitory concentrations (IC50) for various off-target effects of Diltiazem. These values can help researchers determine the concentration range in which off-target effects might become significant in their experimental system.

Table 1: Inhibition of Ion Channels and Receptors

TargetCell/SystemIC50Reference
hERG Potassium ChannelHEK 293 cells17.3 µM[4][6]
5-HT3 ReceptorHEK 293 cells5.5 µM[7]
Mitochondrial Na+/Ca2+ ExchangerGuinea-pig heart mitochondria10-20 µM[4][5]
L-type Ca2+ Channels (Cone Photoreceptors) - High AffinityCaudata cone photoreceptors4.9 µM[14]
L-type Ca2+ Channels (Cone Photoreceptors) - Low AffinityCaudata cone photoreceptors100.4 µM[14]
CaV1.2 Channels (intracellular application)tsA-201 cells95 ± 5 µM[2]

Table 2: Effects on Cellular Processes

ProcessCell Type/StimulusIC50Reference
Superoxide Anion ProductionPMA-stimulated human neutrophils422 µM[8][9]
Superoxide Anion ProductionfMLP-stimulated human neutrophils78 µM[8][9]
Hypochlorous Acid ProductionPMA-stimulated human neutrophils138 µM[8][9]
Hydroxyl Radical ProductionPMA-stimulated human neutrophils165 µM[8][9]
Elastase ReleasePMA-stimulated human neutrophils144.5 µM[8][9]
Elastase ReleasefMLP-stimulated human neutrophils132.8 µM[8][9]
IL-8-induced Lymphocyte MigrationHuman lymphocytes10 nM[15]

Experimental Protocols

Protocol 1: Assessing Diltiazem's Effect on Mitochondrial Membrane Potential

This protocol describes how to use a cationic fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess changes in mitochondrial membrane potential (MMP) in response to Diltiazem treatment. A decrease in MMP is an indicator of mitochondrial dysfunction.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Diltiazem stock solution

  • TMRE stock solution (e.g., 10 mM in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Diltiazem in complete culture medium. Remove the old medium from the cells and add the Diltiazem-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 10-50 µM CCCP). Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours).

  • TMRE Staining: Prepare a fresh TMRE working solution in pre-warmed culture medium (final concentration typically 100-200 nM). Remove the treatment medium from the wells and add the TMRE working solution. Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess TMRE.

  • Fluorescence Measurement: Add pre-warmed PBS to each well and immediately measure the fluorescence using a plate reader (e.g., excitation ~549 nm, emission ~575 nm). Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis: A decrease in TMRE fluorescence intensity in Diltiazem-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Protocol 2: Control Experiment for Reporter Gene Assays (Luciferase)

This protocol outlines a cell-free experiment to determine if Diltiazem directly inhibits firefly luciferase activity.

Materials:

  • Recombinant firefly luciferase enzyme

  • Luciferase assay buffer

  • Luciferin substrate

  • Diltiazem stock solution

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare a working solution of recombinant luciferase in luciferase assay buffer. Prepare serial dilutions of Diltiazem in the same buffer. Prepare the luciferin substrate according to the manufacturer's instructions.

  • Assay Setup: In a white, opaque 96-well plate, add the Diltiazem dilutions to the wells. Include a vehicle control.

  • Enzyme Addition: Add the recombinant luciferase solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Add the luciferin substrate to all wells.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: A decrease in the luminescence signal in the presence of Diltiazem compared to the vehicle control indicates direct inhibition of the luciferase enzyme.

Visualizations

On_Target_Pathway Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Decreases Contraction Muscle Contraction Ca_influx->Contraction Reduces Cell_Membrane Cell Membrane

Caption: On-target signaling pathway of Diltiazem.

Off_Target_Mitochondria Diltiazem Diltiazem Mito_Na_Ca_Exchanger Mitochondrial Na⁺/Ca²⁺ Exchanger Diltiazem->Mito_Na_Ca_Exchanger Inhibits Mito_Ca_Homeostasis Mitochondrial Ca²⁺ Homeostasis Mito_Na_Ca_Exchanger->Mito_Ca_Homeostasis Disrupts Mitochondrial_Function Mitochondrial Function Mito_Ca_Homeostasis->Mitochondrial_Function Alters Inner_Mito_Membrane Inner Mitochondrial Membrane

Caption: Off-target effect of Diltiazem on mitochondrial calcium exchange.

Troubleshooting_Workflow Start Unexpected Result with Diltiazem Check_Concentration Is the concentration in the off-target range? Start->Check_Concentration On_Target_Hypothesis Likely on-target effect Check_Concentration->On_Target_Hypothesis No Off_Target_Hypothesis Potential off-target effect Check_Concentration->Off_Target_Hypothesis Yes Alternative_Assay Perform alternative assay (non-enzymatic) Off_Target_Hypothesis->Alternative_Assay Alternative_Compound Use structurally different CCB Off_Target_Hypothesis->Alternative_Compound Cell_Free_Control Run cell-free assay control Off_Target_Hypothesis->Cell_Free_Control Pathway_Inhibitors Use specific pathway inhibitors/activators Off_Target_Hypothesis->Pathway_Inhibitors Validate_Conclusion Validate conclusion Alternative_Assay->Validate_Conclusion Alternative_Compound->Validate_Conclusion Cell_Free_Control->Validate_Conclusion Pathway_Inhibitors->Validate_Conclusion

Caption: A logical workflow for troubleshooting unexpected results with Diltiazem.

References

Improving the stability of Diltiazem in plasma samples for analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of diltiazem in plasma samples for accurate bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of diltiazem in plasma?

A1: Diltiazem (DTZ) primarily degrades in plasma through two main pathways. The first is hydrolysis of the acetyl group, leading to the formation of deacetyl-diltiazem (M1). The second major pathway is N-demethylation, which produces N-desmethyl-diltiazem (MA). MA can also undergo hydrolysis to form deacetyl N-desmethyl-diltiazem (M2).[1] Diltiazem is extensively metabolized in the body by the cytochrome P450 (CYP) 3A4 enzyme system.[2][3][4]

Q2: What factors influence the stability of diltiazem in plasma samples?

A2: The stability of diltiazem in plasma is primarily affected by:

  • Temperature: Storage at room temperature or even 4°C can lead to significant degradation.[5][6] Freezing, particularly at -70°C or -80°C, is recommended for long-term storage.[1][5]

  • Time: The duration between blood collection, plasma separation, and analysis is critical. Delays can result in considerable loss of diltiazem and its primary metabolites.[5]

  • Enzymatic Activity: Esterases and other enzymes present in blood and plasma contribute to the hydrolysis and metabolism of diltiazem.[7]

  • pH: The pH of the sample can influence the rate of hydrolysis.[8]

Q3: My diltiazem concentrations are lower than expected. What could be the cause?

A3: Lower than expected diltiazem concentrations can stem from several factors related to sample handling and storage:

  • Delayed Processing: If whole blood is kept at room temperature for even one hour before centrifugation, a significant loss of diltiazem (around 14%) and its metabolite N-demethyldiltiazem (MA) (around 24%) can occur.[5]

  • Improper Storage Temperature: Storing plasma samples at -20°C may not be sufficient to prevent degradation over several weeks.[1] Storage at -70°C or -80°C is recommended for better long-term stability.[1][5]

  • Extended Storage Duration: Plasma samples from patients or volunteers should ideally be analyzed within 8 weeks when stored at -20°C to avoid significant deterioration.[1] For longer storage, lower temperatures are crucial.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate the degradation of analytes in plasma. It is advisable to aliquot samples into smaller volumes for single use.

Q4: How can I improve the stability of diltiazem in my plasma samples?

A4: To enhance the stability of diltiazem in plasma samples, adhere to the following best practices:

  • Immediate Cooling and Processing: Place blood collection tubes on ice immediately after drawing the sample.[5] Centrifuge the blood to separate the plasma as soon as possible, ideally within one hour.[5]

  • Low-Temperature Storage: Immediately freeze the separated plasma at -70°C or -80°C for long-term storage.[5]

  • Use of Enzyme Inhibitors: The addition of a chemical stabilizer can help prevent enzymatic degradation. Buffering plasma samples with a 1% solution of 0.1 M sodium fluoride (NaF) has been shown to limit the degradation of diltiazem to desacetyl diltiazem during long-term storage at -70°C.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in diltiazem concentrations between replicate samples. Inconsistent sample handling procedures.Ensure uniform timing for blood processing and plasma separation for all samples. Keep all samples on ice until centrifugation.
Appearance of large, unexpected peaks in the chromatogram. Contamination or significant degradation.Review the entire sample collection, processing, and storage workflow. Ensure the use of clean collection tubes and processing equipment. Analyze a freshly spiked plasma sample as a control.
Consistently low recovery of diltiazem from spiked plasma samples. Degradation during sample preparation or extraction.Optimize the extraction procedure to minimize time and exposure to room temperature. Evaluate the pH of all solutions used during extraction. Consider performing the extraction on ice.
Drifting analytical results over a long-term study. Gradual degradation of stored samples.Re-evaluate the long-term stability of diltiazem under your specific storage conditions. Ensure samples are stored consistently at -80°C and avoid any temperature fluctuations. Analyze quality control samples with each batch to monitor stability.

Data on Diltiazem Stability in Plasma

The following tables summarize quantitative data on the stability of diltiazem under various storage conditions.

Table 1: Stability of Diltiazem in Whole Blood at Different Temperatures

Storage TemperatureTimeAnalyteAverage Loss (%)Reference
Room Temperature1 hourDiltiazem14%[5]
Room Temperature1 hourN-demethyldiltiazem (MA)24%[5]
Ice Bath1 hourDiltiazemNo significant decrease[5]
Ice Bath1 hourN-demethyldiltiazem (MA)No significant decrease[5]
4°C124 daysDiltiazem~50%[6]
-20°C1 yearDiltiazemNo significant loss[6]

Table 2: Long-Term Stability of Diltiazem in Frozen Plasma

Storage TemperatureTimeAnalyteObservationReference
-20°CUp to 8 weeksDiltiazem & MANo deterioration[1]
-20°C12 weeksDiltiazem & MAConsiderable deterioration[1]
-80°CUp to 5 weeksDiltiazem & MAStable[5]
-70°CLong-termDiltiazemMore stable than at -20°C[1]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing for Diltiazem Analysis

  • Blood Collection:

    • Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediate Cooling:

    • Immediately place the collected blood tubes in an ice bath.[5]

  • Centrifugation:

    • Within one hour of collection, centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C to separate the plasma.[5]

  • Plasma Aspiration:

    • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.

  • Storage:

    • Immediately freeze the plasma samples at -80°C until analysis.[5] For storage periods longer than 5 weeks, stability should be confirmed.

Protocol 2: Stabilization of Diltiazem in Plasma with Sodium Fluoride

  • Prepare Stabilizer Solution:

    • Prepare a 0.1 M solution of sodium fluoride (NaF) in deionized water.

  • Plasma Collection:

    • Follow steps 1-4 of Protocol 1 to obtain plasma.

  • Addition of Stabilizer:

    • To the collected plasma, add the 0.1 M NaF solution to achieve a final concentration of 1% (v/v).[9] For example, add 10 µL of 0.1 M NaF to 990 µL of plasma.

  • Mixing:

    • Gently vortex the tube to ensure thorough mixing of the stabilizer with the plasma.

  • Storage:

    • Freeze the stabilized plasma samples at -70°C for long-term storage.[9]

Visualizations

Diltiazem_Degradation_Pathway DTZ Diltiazem (DTZ) MA N-desmethyl-diltiazem (MA) DTZ->MA N-demethylation (CYP3A4) M1 Deacetyl-diltiazem (M1) DTZ->M1 Hydrolysis (Esterases) M2 Deacetyl N-desmethyl-diltiazem (M2) MA->M2 Hydrolysis (Esterases)

Caption: Major degradation pathways of diltiazem in plasma.

Experimental_Workflow cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase A 1. Blood Collection (EDTA/Heparin tubes) B 2. Immediate Cooling (Ice Bath) A->B C 3. Centrifugation (within 1 hr at 4°C) B->C D 4. Plasma Separation C->D E 5. Stabilization (Optional) (e.g., add NaF) D->E F 6. Storage (-80°C) E->F G 7. Sample Thawing & Preparation (e.g., Protein Precipitation, SPE) F->G Sample Retrieval H 8. Instrumental Analysis (e.g., LC-MS/MS) G->H I 9. Data Acquisition & Processing H->I

Caption: Recommended workflow for diltiazem analysis in plasma.

References

Troubleshooting Diltiazem HPLC assays for better peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Diltiazem, with a focus on improving peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing peak tailing with my Diltiazem peak?

Peak tailing, where the peak's trailing edge is drawn out, is a common issue in Diltiazem analysis. It can lead to inaccurate peak integration and reduced resolution.

Possible Causes and Solutions:

  • Secondary Interactions: Diltiazem is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns. This is a primary cause of tailing.[1][2]

    • Solution: Use a base-deactivated column or an end-capped column.[1] Adding a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v) can also mask the silanol groups and improve peak shape.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Diltiazem (pKa ≈ 7.7) to ensure it is fully protonated. A lower pH (e.g., pH 2.5-3.5) often yields better peak symmetry.[3][4]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can cause peak tailing.[5]

    • Solution: Implement a robust column washing procedure after each analytical run. Regularly flush the column with a strong solvent.[6]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

2. What is causing the split peaks in my Diltiazem chromatogram?

Split peaks can arise from various issues related to the column, sample solvent, or instrument.

Possible Causes and Solutions:

  • Column Void or Channeling: A void at the column inlet or channeling in the packing bed can cause the sample to travel through different paths, resulting in a split peak.[2]

    • Solution: Replace the column. To prevent this, use a guard column and ensure proper sample filtration to avoid particulate matter from reaching the column frit.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Co-eluting Impurity: The split peak might actually be two closely eluting compounds (Diltiazem and an impurity).

    • Solution: Optimize the mobile phase composition or gradient to improve the resolution between the two peaks. A slight change in the organic-to-aqueous ratio or pH can often resolve co-eluting peaks.

3. I am seeing ghost peaks in my blank injections. What are they and how can I eliminate them?

Ghost peaks are extraneous peaks that appear in the chromatogram, even when a blank is injected. They can interfere with the quantification of the analyte.

Possible Causes and Solutions:

  • Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase are a common source of ghost peaks.[7][8][9][10]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.[7]

  • System Contamination: Contaminants can accumulate in the injector, tubing, or detector from previous analyses.[9][11] This is often referred to as carryover.

    • Solution: Thoroughly flush the entire HPLC system, including the injector and sample loop, with a strong solvent.

  • Degradation of Mobile Phase: Some mobile phase components can degrade over time, leading to the formation of new compounds that appear as ghost peaks.

    • Solution: Prepare fresh mobile phase daily and do not top off old mobile phase with new.[9]

4. My Diltiazem peak resolution is poor, and it's co-eluting with an impurity. How can I improve the separation?

Poor resolution between Diltiazem and its impurities or degradation products is a critical issue that affects the accuracy of the assay.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in the mobile phase is crucial for achieving good resolution.

    • Solution: Systematically vary the mobile phase composition. For reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase the retention time and may improve resolution.

  • Incorrect pH: The pH of the mobile phase affects the ionization state of Diltiazem and its potential impurities, which in turn influences their retention and separation.

    • Solution: Adjust the mobile phase pH. A systematic study of pH can reveal the optimal value for separating Diltiazem from its related substances.

  • Inadequate Column Chemistry: The choice of stationary phase is critical for selectivity.

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to achieve a different selectivity.

  • Isocratic vs. Gradient Elution: An isocratic method may not be sufficient to separate all components in a complex sample.

    • Solution: Develop a gradient elution method. A gradient allows for the separation of compounds with a wider range of polarities by changing the mobile phase composition during the run.[12]

Data Presentation

Table 1: Typical HPLC Parameters for Diltiazem Analysis

ParameterTypical Value/RangeReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[13][14]
Mobile Phase Methanol:Water (e.g., 90:10 v/v) or Acetonitrile:Buffer[13][15]
Buffer Phosphate or Acetate buffer, often with a pH modifier like TFA or TEA[14][15]
pH 2.5 - 5.5[4][12]
Flow Rate 1.0 mL/min[13][14]
Detection Wavelength 236 - 240 nm[13][14]
Column Temperature Ambient to 50°C[4]
Injection Volume 10 - 25 µL[13]

Table 2: Common Diltiazem Impurities and Degradation Products

Impurity/Degradation ProductPotential Cause of FormationReference
Desacetyl DiltiazemHydrolysis (acidic or basic conditions)[4][15][16]
Diltiazem SulphoxideOxidation[12]
Impurity FBasic degradation[12]
Other related substances (Imp-A, B, D, E)Synthesis impurities or degradation[12]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and Degassing

  • Solvent Selection: Use only HPLC-grade solvents (e.g., methanol, acetonitrile) and purified water (e.g., Milli-Q or equivalent).

  • Buffer Preparation: Accurately weigh and dissolve the buffer salts (e.g., potassium phosphate, sodium acetate) in water.

  • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase using an appropriate acid (e.g., phosphoric acid, trifluoroacetic acid) or base (e.g., triethylamine) before mixing with the organic solvent.

  • Mixing: Measure the required volumes of the aqueous and organic components and mix them thoroughly. For example, for a 90:10 Methanol:Water mobile phase, mix 900 mL of methanol with 100 mL of water.[13]

  • Filtration: Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

  • Degassing: Degas the mobile phase to remove dissolved gases, which can cause bubbles in the system and lead to baseline noise and pump issues. This can be done by sonication, vacuum filtration, or sparging with helium.[6]

Protocol 2: Column Washing and Regeneration

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Initial Flush: Flush the column with the mobile phase without the buffer (e.g., the same organic/aqueous ratio) to remove buffer salts.

  • Strong Solvent Wash: Wash the column with a series of solvents in order of increasing elution strength. A typical sequence for a reversed-phase column is:

    • Water

    • Methanol or Acetonitrile

    • Isopropanol (if highly nonpolar contaminants are suspected)

  • Reverse Flush: For a severely contaminated column, reversing the flow direction during the wash can be more effective at removing particulates from the inlet frit. Consult the column manufacturer's instructions before reverse flushing.[6]

  • Re-equilibration: Once the column is clean, flush it with the mobile phase for at least 30 minutes to re-equilibrate before the next analysis.

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Asymmetric split_peak Split Peak check_peak_shape->split_peak Double Peak broad_peak Broad Peak check_peak_shape->broad_peak Wider than normal check_mobile_phase_ph Adjust Mobile Phase pH (2 units below pKa) peak_tailing->check_mobile_phase_ph use_base_deactivated_column Use Base-Deactivated/ End-Capped Column check_mobile_phase_ph->use_base_deactivated_column Tailing Persists add_competing_base Add Competing Base (e.g., TEA) to Mobile Phase use_base_deactivated_column->add_competing_base reduce_sample_load Reduce Sample Concentration/ Injection Volume add_competing_base->reduce_sample_load end_node Improved Resolution reduce_sample_load->end_node check_column Check Column for Voids/ Contamination split_peak->check_column check_sample_solvent Ensure Sample Solvent is Weaker than Mobile Phase check_column->check_sample_solvent Column OK optimize_separation Optimize Mobile Phase to Separate Co-eluting Peaks check_sample_solvent->optimize_separation optimize_separation->end_node check_extra_column_volume Minimize Tubing Length/ Use Smaller ID Tubing broad_peak->check_extra_column_volume check_flow_rate Ensure Flow Rate is Optimal check_extra_column_volume->check_flow_rate check_column_efficiency Check Column Efficiency/ Replace if Necessary check_flow_rate->check_column_efficiency check_column_efficiency->end_node

Caption: Troubleshooting workflow for poor peak resolution in Diltiazem HPLC assays.

Ghost_Peak_Troubleshooting start Ghost Peak Observed blank_injection Inject Blank Solvent start->blank_injection peak_present Peak Present in Blank blank_injection->peak_present Yes peak_absent Peak Absent in Blank blank_injection->peak_absent No check_mobile_phase Prepare Fresh, Filtered HPLC-Grade Mobile Phase peak_present->check_mobile_phase flush_system Thoroughly Flush HPLC System (Injector, Tubing, Detector) check_mobile_phase->flush_system Ghost Peak Persists check_carryover Check for Sample Carryover from Previous Injection flush_system->check_carryover end_node Ghost Peak Eliminated check_carryover->end_node check_sample_prep Check Sample Preparation (Solvents, Vials, Filters) peak_absent->check_sample_prep check_sample_degradation Investigate Sample Degradation check_sample_prep->check_sample_degradation check_sample_degradation->end_node

Caption: Logical steps for diagnosing and eliminating ghost peaks in HPLC analysis.

References

Technical Support Center: Enhancing Diltiazem Malate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Diltiazem Malate. The following guides and FAQs address common issues encountered during synthesis, offering solutions to enhance both yield and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on practical solutions.

Low Yield in Darzens Condensation of 4-Methoxybenzaldehyde and Methyl Chloroacetate

Q1: My Darzens condensation reaction is resulting in a low yield of the glycidic ester intermediate. What are the potential causes and how can I improve it?

A1: Low yields in the Darzens condensation are often due to issues with reagents, reaction conditions, or side reactions. Here are some common causes and troubleshooting steps:

  • Moisture Contamination: The presence of water can consume the strong base (e.g., sodium methoxide) and lead to the hydrolysis of the ester, reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly prepared sodium methoxide.

  • Base Strength and Stoichiometry: An insufficient amount or activity of the base will result in incomplete deprotonation of the α-haloester.

    • Solution: Use a freshly prepared, high-purity base. Ensure the correct stoichiometric amount of base is used, typically in slight excess.

  • Reaction Temperature: The reaction is temperature-sensitive. If the temperature is too high, side reactions may be favored. If it's too low, the reaction rate will be slow.

    • Solution: Maintain the recommended temperature range, often starting at low temperatures (e.g., -10°C to 0°C) during the addition of reagents and then allowing the reaction to proceed at a slightly higher temperature as specified in the protocol.

  • Side Reactions: The Cannizzaro reaction of the aldehyde can be a competing side reaction in the presence of a strong base.

    • Solution: Slow, dropwise addition of the reactants at a low temperature can minimize this side reaction.

Incomplete Benzothiazepine Ring Formation

Q2: I am observing a significant amount of unreacted intermediate after the reaction of the glycidic ester with 2-aminothiophenol. How can I drive the reaction to completion?

A2: Incomplete cyclization to form the benzothiazepine ring can be due to several factors:

  • Reaction Time and Temperature: The reaction may require a longer duration or higher temperature to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or gradually increasing the temperature.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate.

    • Solution: Toluene is a commonly used solvent. Ensure it is of high purity and anhydrous.

  • Purity of Reactants: Impurities in the glycidic ester or 2-aminothiophenol can interfere with the reaction.

    • Solution: Use highly purified starting materials. The glycidic ester can be purified by recrystallization.

Low Yield during N-Alkylation

Q3: The N-alkylation of the benzothiazepinone intermediate with 2-dimethylaminoethyl chloride is giving a low yield. What are the likely reasons?

A3: Low yields in the N-alkylation step are a common issue. Consider the following:

  • Base and Solvent System: The choice of base and solvent is critical for this step. A phase-transfer catalyst is often employed to facilitate the reaction.

    • Solution: A combination of potassium carbonate as the base in a toluene/water biphasic system with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate is effective. The addition of a solubilizing agent such as N,N-dimethylacetamide can also improve the yield.[1]

  • Purity of the Alkylating Agent: The hydrochloride salt of 2-dimethylaminoethyl chloride is often used, and its quality can affect the reaction.

    • Solution: Use a high-purity grade of the alkylating agent and ensure it is stored under anhydrous conditions.

  • Side Reactions: O-alkylation can be a competing side reaction.

    • Solution: Optimizing the reaction conditions, such as the choice of base and solvent, can favor N-alkylation over O-alkylation.

Impure this compound

Q4: My final this compound product has a low purity according to HPLC analysis. How can I improve its purity?

A4: The purity of the final product is highly dependent on the purification of intermediates and the final salt formation and crystallization steps.

  • Purification of Intermediates: Impurities carried over from previous steps will affect the final purity.

    • Solution: Purify the key intermediates. For instance, the benzothiazepinone intermediate can be purified by column chromatography or recrystallization.

  • Recrystallization of Diltiazem Base: The purity of the diltiazem free base before salt formation is crucial.

    • Solution: Recrystallize the diltiazem base from a suitable solvent like diethyl ether at a low temperature (-20°C) to obtain a crystalline solid.[2]

  • Formation and Crystallization of the Malate Salt: The conditions for salt formation and subsequent crystallization are critical for obtaining a high-purity product.

    • Solution: Dissolve the purified diltiazem base and L-malic acid in a suitable solvent like acetonitrile and allow for slow evaporation to form high-purity crystals of this compound.[2]

  • Presence of Known Impurities: Common impurities include diltiazem sulphoxide and desacetyl diltiazem.

    • Solution: Develop a robust HPLC method to identify and quantify these impurities.[3] Optimize the purification steps to minimize their presence. Diltiazem sulphoxide can form due to oxidation, so minimizing exposure to oxidizing agents and air is important. Desacetyl diltiazem can result from hydrolysis, so controlling pH and moisture is key.

Frequently Asked Questions (FAQs)

Q5: What is the optimal method for monitoring the progress of the diltiazem synthesis reactions?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reactions in real-time.[4] For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]

Q6: What are the recommended HPLC conditions for analyzing the purity of diltiazem?

A6: A common HPLC method involves a C18 column with a mobile phase consisting of a buffer (e.g., 0.2% triethylamine adjusted to pH 4.5 with o-phosphoric acid) and an organic solvent like acetonitrile in a gradient elution. Detection is typically performed at 240 nm.[3]

Q7: How can I remove the N-oxide impurity that sometimes forms during the synthesis?

A7: The N-oxide impurity can be challenging to remove. Its formation can be minimized by carrying out the N-alkylation step under an inert atmosphere and using degassed solvents. If formed, careful column chromatography with a suitable solvent system may be required for its separation.

Q8: What is the best way to prepare the diltiazem free base from its hydrochloride salt for the malate salt formation?

A8: To prepare the diltiazem free base, dissolve the hydrochloride salt in water and add a saturated aqueous solution of a weak base like sodium carbonate until the pH reaches approximately 7.5. The diltiazem base will precipitate and can then be extracted with a solvent like diethyl ether. The solvent is then evaporated to yield the amorphous base, which can be further purified by recrystallization.[2]

Data Presentation

Table 1: Impact of N-Alkylation Conditions on Yield

EntryBaseSolvent SystemCatalystTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/WaterTetrabutylammonium Hydrogen Sulfate905~98
2NaHTHFNone2512Moderate
3K₂CO₃DMFNone806Good

Note: This table is a summary of findings from various literature sources and is intended for comparative purposes. Actual yields may vary based on specific experimental conditions.

Table 2: HPLC Method Parameters for Diltiazem Purity Analysis

ParameterCondition
Column Hypersil BDS C18 (150 mm x 4.6 mm, 5.0 µm)
Mobile Phase A 0.2% Triethylamine in water, pH adjusted to 4.5 with o-phosphoric acid
Mobile Phase B Acetonitrile (ACN)
Gradient Time (min)
0
15
20
22
30
Flow Rate 1.0 mL/min
Detection 240 nm
Injection Volume 10 µL

Reference: Based on a validated stability-indicating HPLC method.[3]

Experimental Protocols

Protocol 1: Synthesis of Diltiazem Free Base

This protocol outlines a common synthetic route starting from 4-methoxybenzaldehyde.

  • Darzens Condensation: In a round-bottom flask under an inert atmosphere, dissolve sodium metal in anhydrous methanol at -10°C. To this solution, add a mixture of 4-methoxybenzaldehyde and methyl chloroacetate dropwise, maintaining the temperature below 0°C. Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Pour the reaction mixture into ice-water and collect the precipitated methyl 3-(4-methoxyphenyl)glycidate by filtration.

  • Ring Opening and Thiol Addition: React the glycidic ester with 2-aminothiophenol in a suitable solvent like toluene. Heat the mixture to facilitate the reaction, which involves the opening of the epoxide ring and addition of the thiol.

  • Cyclization: The resulting intermediate is then cyclized to form the cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This is often achieved by heating in a mixture of acetic anhydride, dimethylformamide, and pyridine, which also acylates the hydroxyl group.[7]

  • N-Alkylation: Suspend the benzothiazepinone intermediate in toluene and N,N-dimethylacetamide. Add potassium carbonate, 2-dimethylaminoethyl chloride hydrochloride, and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate). Heat the suspension to around 90°C. After the reaction is complete, cool the mixture, dilute with water, and separate the organic phase.[1]

  • Acetylation: The hydroxyl group of the N-alkylated intermediate is acetylated using acetic anhydride.

  • Work-up and Purification: After acetylation, the reaction mixture is worked up, and the crude diltiazem is purified, typically by recrystallization from a solvent like butanol after precipitation as the hydrochloride salt.[1]

Protocol 2: Preparation of this compound
  • Preparation of Diltiazem Base: Prepare the diltiazem free base from diltiazem hydrochloride as described in the FAQ section (Q8).[2]

  • Salt Formation: Dissolve 50 mg (0.12 mmol) of the purified diltiazem base and 16.2 mg (0.12 mmol) of L-malic acid in 5 mL of acetonitrile under ambient conditions.[2]

  • Crystallization: Allow the solvent to evaporate slowly. Colorless plate-like crystals of Diltiazem L-malate will form.

  • Isolation: Collect the crystals by filtration and dry them under vacuum.

Visualizations

Diltiazem_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 4-Methoxy- benzaldehyde step1 Darzens Condensation start1->step1 start2 Methyl Chloroacetate start2->step1 start3 2-Amino- thiophenol step2 Ring Opening & Thiol Addition start3->step2 start4 2-Dimethylamino- ethyl chloride step4 N-Alkylation start4->step4 start5 L-Malic Acid step6 Malate Salt Formation start5->step6 step1->step2 step3 Cyclization & Acetylation step2->step3 step3->step4 step5 Diltiazem Base Purification step4->step5 step5->step6 product This compound step6->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield Observed cause1 Moisture Contamination issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Impure Reagents issue->cause3 cause4 Side Reactions issue->cause4 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Optimize & Monitor Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3 solution4 Adjust Reagent Addition Rate cause4->solution4

Caption: A logical diagram for troubleshooting low reaction yields.

Purity_Enhancement_Workflow cluster_analysis Analysis cluster_purification Purification Steps start Crude Diltiazem Product analysis HPLC/TLC Analysis start->analysis decision Purity < 99.5%? analysis->decision purify_base Recrystallize Diltiazem Base decision->purify_base Yes end_product High Purity this compound decision->end_product No purify_salt Recrystallize this compound purify_base->purify_salt purify_salt->analysis

Caption: A workflow for enhancing the purity of the final product.

References

Strategies to minimize the hemolytic effects of Diltiazem in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and minimizing the hemolytic effects of Diltiazem in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Diltiazem-induced hemolysis in vitro?

A1: Diltiazem-induced hemolysis in vitro is primarily a result of its interaction with the erythrocyte membrane, leading to increased fragility.[1][2] The proposed mechanism involves the disruption of ion transport pathways, including calcium (Ca²⁺) pumps and channels. This interference can affect cell volume regulation, particularly under conditions of hypotonic stress, making the red blood cells more susceptible to lysis.[1][2]

Q2: Can Diltiazem also have a protective effect against hemolysis?

A2: Yes, paradoxically, at certain concentrations (typically between 0.5 µM and 100 µM), Diltiazem has been shown to protect erythrocytes against hypotonic hemolysis.[3] This protective effect is thought to arise from its interaction with acidic phospholipids in the cell membrane, which reduces the membrane's microviscosity and improves its deformability.[3]

Q3: At what concentrations does Diltiazem typically induce hemolysis?

A3: Hemolytic effects of Diltiazem are generally observed at moderate to high concentrations, ranging from 50 µM to 1500 µM.[1][2] The hemolytic activity is both concentration-dependent and time-dependent.[1][2]

Q4: How does osmolarity influence the hemolytic effects of Diltiazem?

A4: Osmolarity is a critical factor. Diltiazem significantly increases erythrocyte fragility under hypotonic conditions.[1][2] In experiments with decreasing osmolarity (e.g., dilution from 140 mM to 0 mM NaCl), the rate of hemolysis in the presence of Diltiazem is markedly increased.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High background hemolysis in control samples Mechanical stress during sample preparation (e.g., vigorous mixing, improper centrifugation). Temperature fluctuations. Contamination of glassware or reagents.Handle blood samples gently. Optimize centrifugation speed and duration. Ensure all materials are clean and sterile. Maintain a constant temperature (37°C) during incubation.
Inconsistent results between replicates Inaccurate pipetting of Diltiazem, erythrocyte suspension, or buffers. Variation in incubation times. Non-homogenous cell suspension.Calibrate pipettes regularly. Use a consistent and timed workflow for all samples. Gently mix the erythrocyte suspension before each aspiration.
Unexpectedly high hemolysis at low Diltiazem concentrations The experimental buffer system may be slightly hypotonic, exacerbating the hemolytic effect of Diltiazem. The source of erythrocytes may have increased fragility.Verify the osmolarity of all buffer solutions. Use fresh, healthy erythrocytes. Consider screening blood donors for any underlying conditions affecting red blood cell stability.
No observable hemolytic effect at high Diltiazem concentrations The experimental buffer is isotonic or hypertonic, masking the hemolytic potential of Diltiazem. The incubation time is too short.The protective effect of Diltiazem may be dominant under the tested conditions. Conduct experiments under varying degrees of hypotonic stress to unmask the hemolytic effect. Increase the incubation time and perform a time-course study.

Experimental Protocols

Modified Red Blood Cell Hemolysis Assay for Diltiazem

This protocol is adapted from studies investigating the hemolytic effects of Diltiazem under varying osmolarity.[1][2]

1. Preparation of Erythrocyte Suspension: a. Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at 1500 x g for 10 minutes at 4°C. c. Aspirate and discard the plasma and buffy coat. d. Wash the red blood cells (RBCs) three times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4). e. After the final wash, resuspend the RBC pellet in isotonic PBS to achieve a 5% (v/v) hematocrit.

2. Preparation of Diltiazem Solutions and Osmotic Buffers: a. Prepare a stock solution of Diltiazem in an appropriate solvent (e.g., PBS or DMSO). Ensure the final solvent concentration in the assay does not exceed 0.5% to avoid solvent-induced hemolysis. b. Prepare a series of saline (NaCl) solutions with decreasing osmolarity (e.g., 140 mM, 120 mM, 100 mM, 80 mM, 60 mM, 40 mM, 20 mM, and 0 mM). c. Prepare working solutions of Diltiazem at various concentrations (e.g., 50 µM, 100 µM, 250 µM, 500 µM, 750 µM, 1000 µM, and 1500 µM) in each of the osmotic buffers.

3. Hemolysis Assay: a. In a 96-well microplate, add 100 µL of each Diltiazem working solution to triplicate wells. b. Include control wells: i. Negative Control (0% Hemolysis): 100 µL of isotonic PBS. ii. Positive Control (100% Hemolysis): 100 µL of a solution known to cause complete hemolysis (e.g., 1% Triton X-100 or distilled water). iii. Vehicle Control: 100 µL of the highest concentration of the solvent used for the Diltiazem stock solution in isotonic PBS. c. Add 100 µL of the 5% RBC suspension to each well. d. Incubate the microplate at 37°C for a specified time (e.g., 60 minutes for osmotic fragility or up to 5 hours for time-course studies). e. After incubation, centrifuge the microplate at 800 x g for 10 minutes to pellet the intact erythrocytes. f. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.

4. Quantification of Hemolysis: a. Measure the absorbance of the hemoglobin released into the supernatant at 540 nm using a microplate reader. b. Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Data Presentation

Table 1: Time-Dependent Hemolysis Induced by Diltiazem in Isotonic Conditions
Diltiazem Concentration (µM)Time to 10% Hemolysis (minutes)% Hemolysis after 5 hours
5022515%
10012022%
2506035%
500250%
750069%
1000072%
1500087%

Data adapted from a study on horse erythrocytes.[2]

Table 2: Concentration-Dependent Protective and Hemolytic Effects of Diltiazem
Diltiazem ConcentrationObserved Effect on Erythrocytes
0.5 µM - 100 µMProtection against hypotonic hemolysis, improved deformability, reduced membrane microviscosity.[3]
> 50 µMInhibition of (Na⁺ + K⁺)-ATPase activity.[3]
50 µM - 1500 µMInduction of hemolysis, particularly under hypotonic stress.[1][2]

Visualizations

Proposed Signaling Pathway for Diltiazem-Induced Hemolysis

Hemolysis_Pathway Diltiazem Diltiazem (High Concentration) Ca_Channels Ca²⁺ Channels & Ca²⁺ Pump Diltiazem->Ca_Channels Inhibits Ion_Imbalance Disrupted Ion Homeostasis (Increased Intracellular Ca²⁺) Ca_Channels->Ion_Imbalance Leads to Cell_Volume Impaired Cell Volume Control Ion_Imbalance->Cell_Volume Membrane_Fragility Increased Membrane Fragility Cell_Volume->Membrane_Fragility Hemolysis Hemolysis Membrane_Fragility->Hemolysis

Caption: Diltiazem-induced hemolysis pathway at high concentrations.

Experimental Workflow for Diltiazem Hemolysis Assay

Assay_Workflow Start Start: Obtain Whole Blood Prep_RBC Prepare 5% RBC Suspension (Wash and Resuspend) Start->Prep_RBC Incubation Incubate RBCs with Diltiazem (37°C) Prep_RBC->Incubation Prep_Solutions Prepare Diltiazem Solutions in Osmotic Buffers Prep_Solutions->Incubation Centrifugation Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Supernatant Transfer Supernatant to New Plate Centrifugation->Supernatant Measure Measure Absorbance (540 nm) Supernatant->Measure Analysis Calculate % Hemolysis Measure->Analysis Dual_Effect Diltiazem Diltiazem Low_Conc Low Concentration (< 100 µM) Diltiazem->Low_Conc High_Conc High Concentration (> 50 µM) Diltiazem->High_Conc Membrane_Interaction Interacts with Acidic Phospholipids Low_Conc->Membrane_Interaction Ion_Channel_Block Blocks Ion Channels (e.g., Ca²⁺) High_Conc->Ion_Channel_Block Reduced_Viscosity Reduced Membrane Microviscosity Membrane_Interaction->Reduced_Viscosity Ion_Imbalance Ion Imbalance & Volume Dysregulation Ion_Channel_Block->Ion_Imbalance Protection Protective Effect (Anti-hemolytic) Reduced_Viscosity->Protection Hemolysis Hemolytic Effect Ion_Imbalance->Hemolysis

References

Technical Support Center: Diltiazem Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Diltiazem administration protocols for animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental use of Diltiazem.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of Diltiazem in Solution - Improper solvent selection.- Temperature fluctuations affecting solubility.- pH of the solution is not optimal.- Diltiazem hydrochloride is soluble in water, methanol, and chloroform.[1] For intravenous administration, use sterile water for injection, 5% dextrose, or 0.9% sodium chloride solutions.[2]- Diltiazem hydrochloride solutions (1 mg/mL in 5% dextrose) are stable for at least 30 days at -20°C, 2-6°C, and 22-25°C.[2] Avoid repeated freeze-thaw cycles.- Ensure the pH of the final solution is within a stable range. The pH of commercially available injections is typically adjusted with citric acid and sodium citrate.[3]
Variable Bioavailability after Oral Administration - Significant first-pass metabolism in the liver.[4]- Intra- and inter-animal variability.[5]- Food effects on absorption.- Be aware that oral administration leads to lower systemic concentrations compared to intravenous routes due to first-pass metabolism.[4]- Use a consistent dosing method and ensure accurate administration. For rodents, oral gavage is common. For larger animals, tablets or capsules can be used.[6]- Administer Diltiazem with or without food, but maintain consistency throughout the study. If vomiting occurs on an empty stomach, giving it with food may help.[6][7]
Unexpected Hemodynamic Effects (e.g., Hypotension, Bradycardia) - Dose is too high for the specific animal model or individual animal.- Rapid intravenous injection.- Interaction with other medications (e.g., anesthetics, beta-blockers).[8]- Start with the lower end of the recommended dose range and titrate up as needed while monitoring cardiovascular parameters.[9]- For intravenous administration, a slow bolus injection over 1-2 minutes is recommended, followed by a constant rate infusion if necessary.[9][10][11]- Review all concomitant medications for potential interactions. Anesthetics and beta-blockers can potentiate the hypotensive and bradycardic effects of Diltiazem.[8]
Animal Shows Signs of Discomfort or Adverse Effects (e.g., Vomiting, Lethargy) - Common side effect of the drug.[8][12]- Bitter taste of the compound leading to salivation or food aversion.- Monitor animals closely after administration. Vomiting is a common side effect in cats, while bradycardia is more common in dogs.[8]- If oral administration is difficult due to taste, consider compounding the drug into a flavored liquid.[13]- If adverse effects are severe, consider reducing the dose or using an alternative administration route.
Lack of Efficacy at Standard Doses - Inappropriate dose for the intended physiological effect.- Rapid metabolism and elimination of the drug.[4]- Diltiazem has different dose-response relationships for its electrophysiologic and hemodynamic effects. Electrophysiologic effects may be seen at lower doses than significant hemodynamic changes.[14]- The plasma half-life of Diltiazem can be short in some species (e.g., ~2.24 hours in beagle dogs).[4] Consider the dosing frequency or use of extended-release formulations for sustained effects.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of Diltiazem?

Diltiazem is a non-dihydropyridine calcium channel blocker. It primarily inhibits the influx of calcium ions through L-type calcium channels in cardiac muscle and vascular smooth muscle cells.[15][16][17] This action leads to several physiological effects:

  • Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and blood pressure.[16][17]

  • Negative Inotropic Effect: Decreased contractility of the heart muscle.[16][18]

  • Negative Chronotropic Effect: Reduced heart rate by slowing the sinoatrial (SA) node.[16][18]

  • Negative Dromotropic Effect: Slowed conduction through the atrioventricular (AV) node.

2. What are the recommended dosages and administration routes for Diltiazem in different animal species?

Dosages can vary significantly based on the species, the formulation used, and the intended therapeutic effect. The following tables provide a summary of reported dosages.

Table 1: Diltiazem Dosages for Dogs

Route of AdministrationDosageIndication/ContextCitation(s)
Oral (Immediate-Release) 0.5 - 2.0 mg/kg q8hSupraventricular tachyarrhythmias[9]
Oral (Sustained/Extended-Release) Up to 3.0 mg/kg q12hSupraventricular tachyarrhythmias[9]
Oral (Long-Acting) 10 mg/kg q24hLimited experience in animals[9]
Intravenous (Bolus) 0.05 - 0.25 mg/kg over 1-2 minSupraventricular tachyarrhythmias[9]
Intravenous (Constant Rate Infusion) Loading dose: 240 µg/kg, followed by 6 µg/kg/minExperimental study in healthy dogs[10][11]
Intravenous (Dose-Response Study) 0.01, 0.02, 0.04, and 0.08 mg/kg/min (each for 30 min)Experimental study[14]

Table 2: Diltiazem Dosages for Cats

Route of AdministrationDosageIndication/ContextCitation(s)
Oral 0.5 - 2.5 mg/kg q8hSupraventricular tachyarrhythmias[9]
Oral 7.5 - 15 mg/cat q8hHypertrophic cardiomyopathy[7]
Intravenous (Bolus) 0.05 - 0.25 mg/kg over 1-2 minSupraventricular tachyarrhythmias[9]
Intravenous 0.1 mg/kg body weight + 0.2 mg/kg per hourExperimental model of sudden cardiac death[19]

Table 3: Diltiazem Dosages for Rodents

SpeciesRoute of AdministrationDosageIndication/ContextCitation(s)
Rats Oral20 mg/kgPharmacokinetic study[20]
Rats Intra-arterial20 mg/kg over 5 minPharmacokinetic study[20]
Rats & Mice Oral (LD50)560-810 mg/kg (Rats), 415-740 mg/kg (Mice)Toxicity studies[1][18][21]
Rats & Mice Intravenous (LD50)38 mg/kg (Rats), 60 mg/kg (Mice)Toxicity studies[1][18][21]

3. How should Diltiazem be prepared for administration?

  • Oral: For larger animals, commercially available tablets or capsules can be used.[7] For smaller animals or when precise dosing is required, Diltiazem can be compounded into a flavored liquid.[6]

  • Intravenous: Diltiazem hydrochloride for injection is typically supplied as a powder that needs to be reconstituted or as a concentrated solution that needs to be diluted.[3] Compatible diluents include 5% dextrose and 0.9% sodium chloride.[2] A study on the stability of extemporaneously compounded Diltiazem hydrochloride infusions (1 mg/mL in 5% dextrose) found it to be stable for 30 days when stored at -20°C, 2-6°C, and 22-25°C.[2]

4. What are the potential side effects of Diltiazem in animals?

Common side effects include vomiting (especially in cats), decreased appetite, lethargy, and a slow heart rate (bradycardia), which is more common in dogs.[6][8] More severe side effects can include low blood pressure (hypotension), abnormal heart rhythms, and collapse.[6] In subacute and chronic toxicity studies in dogs and rats, high doses of Diltiazem were associated with reversible hepatic changes.[21]

5. What are the known drug interactions with Diltiazem?

Diltiazem can interact with several other drugs. Caution should be exercised when co-administering Diltiazem with:

  • Beta-blockers (e.g., atenolol, propranolol): Increased risk of bradycardia and hypotension.[7][8]

  • Anesthetics: May increase the frequency and severity of cardiac side effects.[8]

  • Digoxin: Diltiazem can increase serum digoxin levels.[16]

  • Cimetidine: May increase the blood levels of Diltiazem.[7][8]

  • Macrolide antibiotics (e.g., erythromycin): May increase the toxicity of Diltiazem.[7]

  • Benzodiazepines, buspirone, cyclosporine, and quinidine: Diltiazem may increase the blood levels of these drugs.[8]

Experimental Protocols & Visualizations

Diltiazem Signaling Pathway

The primary mechanism of Diltiazem is the blockade of L-type calcium channels, which has downstream effects on muscle contraction and cardiac electrical activity.

Diltiazem_Signaling_Pathway Diltiazem Diltiazem L_type_Ca_Channel L-type Ca2+ Channel Diltiazem->L_type_Ca_Channel Inhibits Vasodilation Vasodilation & Decreased Contractility Diltiazem->Vasodilation Results in Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Increases Calmodulin Calmodulin Intracellular_Ca->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain MLCK->Phosphorylated_Myosin_LC Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Phosphorylated_Myosin_LC Muscle_Contraction Smooth & Cardiac Muscle Contraction Phosphorylated_Myosin_LC->Muscle_Contraction Leads to

Caption: Diltiazem's mechanism of action via L-type calcium channel blockade.

General Experimental Workflow for Diltiazem Administration

This diagram outlines a typical workflow for an in-vivo study involving Diltiazem administration.

Experimental_Workflow Start Study Design & Protocol Development Animal_Acclimation Animal Acclimation & Baseline Measurements Start->Animal_Acclimation Group_Allocation Randomized Group Allocation (Control vs. Diltiazem) Animal_Acclimation->Group_Allocation Diltiazem_Prep Diltiazem Preparation (Dose Calculation, Solubilization) Group_Allocation->Diltiazem_Prep Administration Diltiazem Administration (Specify Route & Frequency) Diltiazem_Prep->Administration Monitoring Post-Administration Monitoring (Adverse Effects, Vital Signs) Administration->Monitoring Data_Collection Data Collection (e.g., ECG, Blood Pressure, Blood Samples) Monitoring->Data_Collection Endpoint Endpoint Determination & Tissue Collection Data_Collection->Endpoint Analysis Data Analysis & Statistical Evaluation Endpoint->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A generalized workflow for animal studies involving Diltiazem.

References

Validation & Comparative

Diltiazem Malate: Validating Efficacy in In Vivo Disease Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of Diltiazem Malate across various disease models. By presenting quantitative data, detailed experimental protocols, and comparative analyses with alternative treatments, this document serves as a valuable resource for evaluating the therapeutic potential of this compound.

Comparative Efficacy of this compound: Quantitative Data Summary

The following tables summarize the key efficacy data of this compound in different in vivo disease models, offering a direct comparison with alternative treatments where available.

Table 1: Efficacy of Diltiazem in a Mouse Model of Hypertrophic Cardiomyopathy

ParameterUntreated αMHC403/+ MiceDiltiazem-Treated αMHC403/+ MicePercentage Improvement
Left Ventricular Wall Thickness (mm)1.12 ± 0.071.01 ± 0.05~10% reduction[1]
Left Ventricular Fibrosis (%)4.07 ± 0.180.23 ± 0.04~94% reduction[2]
Atrial Natriuretic Factor (ANF) RNA Expression3- to 5-fold increase vs. wild-type~50% reduction vs. untreated~50%[2]
α-Skeletal Actin RNA Expression3- to 5-fold increase vs. wild-type~50% reduction vs. untreated~50%[2]

Table 2: Comparative Efficacy of Diltiazem and Verapamil in a Rat Model of Acetic Acid-Induced Colitis

Treatment GroupMacroscopic Damage ScoreMicroscopic Damage ScoreMyeloperoxidase (MPO) Activity
Control (Colitis)3.100 ± 0.7379--
Intramuscular Diltiazem1.600 ± 0.9661--
Intramuscular Verapamil1.300 ± 0.9487--
Transrectal Diltiazem1.800 ± 0.6325--
Transrectal Verapamil1.700 ± 0.8233--

Note: Lower scores indicate less damage. Data presented as mean ± standard deviation. A direct statistical comparison between diltiazem and verapamil was not explicitly stated in the source.[3][4]

Table 3: Efficacy of Diltiazem in a Mouse Model of Oxygen-Induced Retinopathy

ParameterHyperoxia-Treated (Control)Diltiazem (0.2 mg/kg/day)Diltiazem (0.5 mg/kg/day)
Retinopathy Score (median)9 (8, 11)5 (4, 6)4 (3.75, 5.25)
Extraretinal Neovascular Nuclei (mean ± SD)56.1 ± 21.531.4 ± 18.820.9 ± 6.9

Note: Lower scores and fewer neovascular nuclei indicate improvement.[5]

Table 4: Efficacy of Diltiazem in a Rat Model of Isoproterenol-Induced Mortality

Treatment GroupMortality RateChange in Red Blood Cell AMP Concentration (mM)
Isoproterenol (Control)50%+0.25 ± 0.22
Diltiazem (10 mg/kg) + Isoproterenol<20%+0.072 ± 0.092

Note: Diltiazem treatment reduced mortality and attenuated the increase in AMP, a marker of ATP breakdown.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hypertrophic Cardiomyopathy Mouse Model
  • Animal Model: αMHC403/+ mice carrying an Arg403Gln missense mutation in the α-cardiac myosin heavy chain gene, which models a severe form of human hypertrophic cardiomyopathy.[1][2]

  • Treatment Protocol: Diltiazem was administered to the drinking water of the mice (450 mg/L), resulting in a daily dose of approximately 1.8 mg. Treatment was initiated in pre-hypertrophic mice.[8]

  • Efficacy Assessment:

    • Echocardiography: Left ventricular wall thickness was measured using transthoracic echocardiography at 30-50 weeks of age to assess cardiac hypertrophy.[2]

    • Histology: Heart sections were stained with Masson's Trichrome to visualize and quantify the extent of myocardial fibrosis.[2]

    • Gene Expression Analysis: RNA was extracted from cardiac tissue, and Northern blot analysis was performed to quantify the expression levels of molecular markers of cardiac hypertrophy, such as atrial natriuretic factor (ANF) and α-skeletal actin.[2][8]

Acetic Acid-Induced Colitis Rat Model
  • Animal Model: Male Swiss albino rats.[3][4]

  • Colitis Induction: Colitis was induced by intracolonic administration of 1 ml of 4% acetic acid.[3][4]

  • Treatment Protocol:

    • Systemic Administration: Diltiazem (2 mg/kg) or verapamil (4 mg/kg) was administered intramuscularly every 12 hours for five days before colitis induction.[3]

    • Local Administration: Diltiazem (2 mg/kg) or verapamil (4 mg/kg) was administered transrectally via a soft pediatric catheter.[3]

  • Efficacy Assessment:

    • Macroscopic and Microscopic Assessment: The distal colon was assessed for the grade of damage 48 hours after colitis induction.[4]

    • Myeloperoxidase (MPO) Activity: MPO activity, a marker of neutrophil infiltration and inflammation, was measured in the colonic tissue.[4]

Oxygen-Induced Retinopathy Mouse Model
  • Animal Model: C57BL/6J mouse pups.[5]

  • Retinopathy Induction: Pups were exposed to 75% oxygen from postnatal day 7 to 12 to induce retinal neovascularization.[5]

  • Treatment Protocol: Diltiazem was administered subcutaneously at doses of 0.05, 0.2, or 0.5 mg/kg/day for five days during the hyperoxic exposure.[5]

  • Efficacy Assessment:

    • Retinopathy Scoring: Retinal whole mounts were prepared after fluorescein-conjugated dextran angiography. A quantitative scoring system was used to assess features of retinopathy, including blood vessel growth, tuft formation, extraretinal neovascularization, central vasoconstriction, hemorrhage, and vessel tortuosity.[5]

    • Neovascular Nuclei Quantitation: Frozen eye sections were stained with periodic acid Schiff (PAS), and the number of neovascular nuclei extending beyond the inner limiting membrane was counted.[5]

Isoproterenol-Induced Myocardial Injury Rat Model
  • Animal Model: Sprague Dawley rats.[6][7]

  • Injury Induction: A single subcutaneous injection of isoproterenol (30 mg/kg) was administered to induce myocardial injury and mortality.[6][7]

  • Treatment Protocol: Diltiazem (5 or 10 mg/kg) or saline (control) was administered subcutaneously twice daily for five doses. The last injection was given one hour before the isoproterenol challenge.[6][7]

  • Efficacy Assessment:

    • Mortality: The number of surviving rats in each group was monitored over a 6-hour period.[6]

    • Red Blood Cell (RBC) Adenine Nucleotides: Blood samples were collected serially to measure the concentrations of ATP, ADP, and AMP in RBCs using HPLC, providing an indicator of cellular energy status.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways influenced by this compound and the experimental workflows described in this guide.

G cluster_0 Diltiazem's Mechanism in Hypertrophic Cardiomyopathy Diltiazem Diltiazem L_type_Ca_channel L-type Calcium Channel Diltiazem->L_type_Ca_channel Inhibits Ca_influx Decreased Intracellular Ca2+ Influx L_type_Ca_channel->Ca_influx SR_Ca_homeostasis Restored Sarcoplasmic Reticulum Ca2+ Homeostasis Ca_influx->SR_Ca_homeostasis Hypertrophic_signaling Reduced Hypertrophic Signaling SR_Ca_homeostasis->Hypertrophic_signaling Gene_expression Normalized Gene Expression (ANF, α-skeletal actin) Hypertrophic_signaling->Gene_expression Pathology Prevention of Hypertrophy and Fibrosis Gene_expression->Pathology

Caption: Diltiazem's proposed mechanism in preventing hypertrophic cardiomyopathy.

G cluster_1 Experimental Workflow for Colitis Model Animal_model Swiss Albino Rats Treatment Diltiazem or Verapamil (IM or TR) Animal_model->Treatment Colitis_induction Intracolonic 4% Acetic Acid Treatment->Colitis_induction Sacrifice Sacrifice at 48h Colitis_induction->Sacrifice Assessment Macroscopic & Microscopic Scoring MPO Activity Measurement Sacrifice->Assessment

Caption: Workflow of the acetic acid-induced colitis experiment in rats.

G cluster_2 Diltiazem's Effect on Retinal Neovascularization Hyperoxia Hyperoxia (75% O2) Ischemia Retinal Ischemia Hyperoxia->Ischemia VEGF_upregulation VEGF Upregulation (Hypothesized) Ischemia->VEGF_upregulation Neovascularization Retinal Neovascularization VEGF_upregulation->Neovascularization Diltiazem Diltiazem Ca_blockade Calcium Channel Blockade Diltiazem->Ca_blockade Ca_blockade->Neovascularization Inhibits

Caption: Postulated pathway of diltiazem's effect on oxygen-induced retinopathy.

References

A Comparative Guide to the Pharmacological Differences Between Diltiazem's Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diltiazem, a benzothiazepine calcium channel blocker, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Marketed as a racemic mixture, diltiazem consists of two enantiomers, the dextrorotatory ((+)-cis) and levorotatory ((-)-cis) forms. While chemically similar, these stereoisomers exhibit significant differences in their pharmacological profiles, a crucial consideration in drug development and clinical application. This guide provides an objective comparison of the pharmacodynamic and pharmacokinetic properties of diltiazem's enantiomers, supported by experimental data and detailed methodologies.

Pharmacodynamic Differences: Stereoselective Interaction with Ion Channels

The primary mechanism of action of diltiazem involves the inhibition of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in heart rate and contractility.[1][2] Experimental evidence demonstrates a pronounced stereoselectivity in this interaction, with the (+)-cis-diltiazem enantiomer being significantly more potent.

In addition to their effects on sarcolemmal calcium channels, the enantiomers of diltiazem also exhibit differential activity on the mitochondrial sodium-calcium (Na+/Ca2+) exchanger.

Key Pharmacodynamic Findings:

  • L-type Calcium Channel Blockade: The (+)-cis-diltiazem isomer is the primary contributor to the therapeutic effects of racemic diltiazem, demonstrating a much higher affinity for L-type calcium channels in cardiac and vascular smooth muscle compared to the (-)-cis isomer.

  • Mitochondrial Na+/Ca2+ Exchanger Inhibition: Both the (+)-cis and a related isomer, (+)-trans-diltiazem, are effective inhibitors of the mitochondrial Na+/Ca2+ exchanger. In contrast, the (-)-optical isomers show negligible activity at this site.

Table 1: Comparative Pharmacodynamics of Diltiazem Enantiomers

TargetEnantiomerPotency/AffinityReference
Sarcolemmal L-type Ca2+ Channels(+)-cis-DiltiazemHigh Affinity
(-)-cis-DiltiazemLow to Negligible Affinity
Mitochondrial Na+/Ca2+ Exchanger(+)-isomers (cis and trans)Effective Inhibitors
(-)-isomersIneffective
Signaling Pathway of Diltiazem's Action

The therapeutic effects of diltiazem are a direct consequence of its interaction with L-type calcium channels. The following diagram illustrates the signaling pathway.

Diltiazem (+)-cis-Diltiazem L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Diltiazem->L_type_Ca_Channel Inhibits Ca_Influx Decreased Intracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx Leads to Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation Ca_Influx->Vascular_Smooth_Muscle Cardiac_Myocytes Decreased Cardiac Contractility & Heart Rate Ca_Influx->Cardiac_Myocytes Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Cardiac_Effects Negative Inotropic & Chronotropic Effects Cardiac_Myocytes->Cardiac_Effects Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Signaling pathway of (+)-cis-diltiazem action.

Pharmacokinetic Differences: A Stereoselective Journey Through the Body

While detailed comparative data for all pharmacokinetic parameters of diltiazem's enantiomers in humans is not extensively documented in publicly available literature, the principles of stereoselective drug disposition suggest that differences in their absorption, distribution, metabolism, and excretion (ADME) are likely. Diltiazem is known to be metabolized by the cytochrome P450 system, particularly CYP3A4.[1][3][4][5][6] This enzymatic process can be stereoselective, leading to different metabolic rates for each enantiomer.

General Pharmacokinetic Profile of Racemic Diltiazem:

  • Absorption: Well absorbed from the gastrointestinal tract, but undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 40%.[1]

  • Distribution: 70% to 80% bound to plasma proteins.[1]

  • Metabolism: Primarily metabolized by the liver via the CYP3A4 enzyme system.[1][3][4][5][6]

  • Excretion: The plasma elimination half-life is approximately 3.0 to 4.5 hours.[1] Only 2% to 4% of the unchanged drug is excreted in the urine.

Table 2: General Pharmacokinetic Parameters of Racemic Diltiazem

ParameterValueReference
Bioavailability~40%[1]
Protein Binding70-80%[1]
Elimination Half-life3.0-4.5 hours[1]
Primary Metabolizing EnzymeCYP3A4[1][3][4][5][6]
Metabolic Pathway of Diltiazem

The biotransformation of diltiazem is a critical determinant of its pharmacokinetic profile. The following diagram outlines the major metabolic pathways.

Diltiazem Diltiazem (d- and l- enantiomers) N_demethylation N-demethylation (CYP3A4) Diltiazem->N_demethylation Deacetylation Deacetylation Diltiazem->Deacetylation N_desmethyldiltiazem N-desmethyldiltiazem (Active) N_demethylation->N_desmethyldiltiazem Desacetyldiltiazem Desacetyldiltiazem (Active) Deacetylation->Desacetyldiltiazem Further_Metabolism Further Metabolism (e.g., Glucuronidation) N_desmethyldiltiazem->Further_Metabolism Desacetyldiltiazem->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: Major metabolic pathways of diltiazem.

Experimental Protocols

Determination of Diltiazem Enantiomers in Plasma via Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the d- and l-enantiomers of diltiazem in plasma samples.

Methodology:

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Vortex the mixture and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Chiral Column: A chiral stationary phase, such as a cellulose or amylose derivative-based column, is essential for the separation of enantiomers.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio may need to be optimized for optimal separation.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: UV detection at a wavelength of 237 nm is commonly employed.

  • Quantification:

    • Construct a calibration curve using known concentrations of each enantiomer.

    • The peak areas of the d- and l-diltiazem enantiomers in the plasma samples are compared to the calibration curve to determine their respective concentrations.

Radioligand Binding Assay for L-type Calcium Channels

Objective: To determine the binding affinity of diltiazem enantiomers to L-type calcium channels.

Methodology:

  • Membrane Preparation:

    • Isolate membranes from a tissue source rich in L-type calcium channels (e.g., rat cardiac tissue or cerebral cortex).

    • Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation with a radiolabeled ligand that specifically binds to the L-type calcium channel (e.g., [3H]nitrendipine or [3H]diltiazem).

    • Add increasing concentrations of the unlabeled diltiazem enantiomer (the "competitor").

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

    • Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The pharmacological actions of diltiazem are predominantly attributed to its (+)-cis enantiomer, which exhibits a significantly higher affinity for L-type calcium channels. While both (+)-isomers demonstrate inhibitory effects on the mitochondrial Na+/Ca2+ exchanger, the (-)-isomers are largely inactive at these targets. Although comprehensive comparative pharmacokinetic data for the enantiomers in humans remains to be fully elucidated, the stereoselective nature of drug metabolism suggests that differences in their ADME profiles are probable. A deeper understanding of these enantiomer-specific properties is paramount for the rational design of future cardiovascular therapies and for optimizing the clinical use of diltiazem. Further research focusing on the stereoselective pharmacokinetics of diltiazem is warranted to provide a more complete picture of its disposition in the body.

References

A Comparative Guide to HPLC and LC-MS Methods for Diltiazem Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Diltiazem. The information presented is based on a comprehensive review of published experimental data to assist researchers in selecting the most appropriate analytical technique for their specific needs, whether for routine quality control of pharmaceutical formulations or for sensitive bioanalytical studies.

At a Glance: HPLC vs. LC-MS for Diltiazem Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of Diltiazem in pharmaceutical dosage forms.[1] It offers excellent precision and accuracy for quantifying the active pharmaceutical ingredient (API).[1] On the other hand, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides superior sensitivity and selectivity, making it the method of choice for determining low concentrations of Diltiazem and its metabolites in complex biological matrices such as plasma.[2][3][4] The choice between the two techniques hinges on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the need for structural confirmation.[5][6]

Performance Characteristics

The following tables summarize the typical performance characteristics of HPLC and LC-MS methods for the analysis of Diltiazem, compiled from various validated methods.

Table 1: HPLC Method Performance for Diltiazem Analysis

ParameterTypical PerformanceReference
Linearity Range50-150 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98-102%[1]
Precision (% RSD)< 2%[7]
Limit of Detection (LOD)0.0408 µg/mL[1][8]
Limit of Quantification (LOQ)0.2668 µg/mL[1][8]

Table 2: LC-MS/MS Method Performance for Diltiazem Analysis

ParameterTypical PerformanceReference
Linearity Range0.48-639.9 ng/mL[2]
Correlation Coefficient (r²)> 0.99[9]
Accuracy (% Recovery)Within 10%[2]
Precision (% RSD)< 10%[2]
Limit of Quantification (LOQ)0.48 ng/mL[2]

Experimental Protocols

Detailed methodologies for representative HPLC and LC-MS analyses of Diltiazem are provided below.

Representative HPLC-UV Method for Diltiazem in Pharmaceutical Formulations

This method is suitable for the routine quality control of Diltiazem in tablets.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[10]

  • Column: Purospher Star® C18 (150 x 4.6 mm, 5 µm).[7][10]

  • Mobile Phase: A mixture of 0.05% (v/v) trifluoroacetic acid in water and 0.05% (v/v) trifluoroacetic acid in methanol (44:56, v/v).[7][10]

  • Flow Rate: 1.0 mL/min.[7][10]

  • Detection: UV at 240 nm.[10]

  • Injection Volume: 20 µL.[10]

  • Sample Preparation: Accurately weigh and transfer approximately 15 mg of Diltiazem hydrochloride to a 100 mL volumetric flask. Add 30 mL of methanol and sonicate for 10 minutes, then dilute to volume with water. Transfer a 10 mL aliquot to a 50 mL volumetric flask and dilute to the mark with water to a final concentration of 30 µg/mL. Filter the solution through a 0.45 µm PVDF syringe filter before injection.[7][10]

Representative LC-MS/MS Method for Diltiazem in Human Plasma

This high-throughput method is designed for the sensitive quantification of Diltiazem and its metabolites in biological samples, suitable for pharmacokinetic and bioequivalence studies.[2]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[2]

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v).[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Mass Spectrometry: Operated in the multiple reaction-monitoring (MRM) mode using positive electrospray ionization.[2]

  • Sample Preparation: Perform a one-step liquid-liquid extraction (LLE) of 300 µL of plasma with methyl-t-butyl ether (MTBE).[2]

Method Selection and Validation Workflow

The selection between HPLC and LC-MS is dictated by the analytical requirements. The following diagrams illustrate the decision-making process and a general workflow for cross-validation.

cluster_input Analytical Requirements cluster_decision Method Selection cluster_methods Analytical Techniques Requirement Define Analytical Goal (e.g., QC, Bioanalysis) Sensitivity High Sensitivity Needed? (ng/mL or lower) Requirement->Sensitivity Selectivity High Selectivity Needed? (Complex Matrix) Sensitivity->Selectivity No LCMS LC-MS/MS Sensitivity->LCMS Yes HPLC HPLC-UV Selectivity->HPLC No Selectivity->LCMS Yes

Caption: Decision tree for selecting between HPLC and LC-MS for Diltiazem analysis.

cluster_setup Method Setup cluster_validation Validation & Comparison cluster_output Outcome Prep Sample Preparation HPLC HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS Data Data Acquisition HPLC->Data LCMS->Data Compare Compare Performance (Accuracy, Precision, Linearity, Sensitivity) Data->Compare Report Cross-Validation Report Compare->Report

Caption: General workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC and LC-MS are powerful techniques for the analysis of Diltiazem. HPLC-UV is a cost-effective and reliable choice for the routine analysis of pharmaceutical formulations where the concentration of Diltiazem is high and the sample matrix is relatively simple.[5] In contrast, LC-MS/MS is indispensable for applications requiring high sensitivity and specificity, such as the analysis of Diltiazem and its metabolites in biological fluids for pharmacokinetic, toxicokinetic, or bioequivalence studies.[5][11] The selection of the appropriate technique should be based on a thorough evaluation of the analytical problem, including the required limits of detection and quantification, the complexity of the sample matrix, and regulatory requirements.

References

A Comparative Analysis of the Vasodilatory Effects of Diltiazem and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the vasodilatory properties of Diltiazem against other major classes of calcium channel blockers (CCBs), specifically dihydropyridines (e.g., Nifedipine, Amlodipine) and phenylalkylamines (e.g., Verapamil). It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.

Introduction to Calcium Channel Blockers

Calcium channel blockers are a class of drugs that inhibit the influx of calcium ions (Ca²⁺) through L-type calcium channels in cell membranes.[1] This action is central to their therapeutic effects in managing cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[2][3] CCBs are broadly categorized into three chemical classes, which differ in their structure and, critically, in their relative selectivity for cardiac versus vascular smooth muscle.[4]

  • Benzothiazepines: Diltiazem is the primary member of this class.

  • Phenylalkylamines: Represented by Verapamil.

  • Dihydropyridines: A large class that includes Nifedipine, Amlodipine, and others, typically identifiable by the "-pine" suffix.[4]

Mechanism of Action: Inducing Vasodilation

The vasodilatory effect of all CCBs stems from their ability to reduce intracellular calcium concentrations in vascular smooth muscle cells.[5] This process interrupts the excitation-contraction coupling essential for muscle tone.[6][7]

The sequence of events is as follows:

  • Depolarization of the vascular smooth muscle cell membrane opens voltage-gated L-type calcium channels.

  • Calcium ions flow into the cell, increasing intracellular Ca²⁺ concentration.

  • The influx of Ca²⁺ binds to calmodulin.[8]

  • The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK).[8]

  • Activated MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments.

  • This interaction results in smooth muscle contraction and vasoconstriction.

By blocking the L-type calcium channels, CCBs inhibit the initial influx of calcium, leading to smooth muscle relaxation, arterial vasodilation, and a subsequent decrease in blood pressure.[5][8]

cluster_0 cluster_1 Depolarization Membrane Depolarization Ca_Channel L-type Ca2+ Channel (Open) Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Calmodulin Forms MLCK MLCK Activation Calmodulin->MLCK Phosphorylation Myosin Light Chain Phosphorylation MLCK->Phosphorylation Catalyzes Contraction Vasoconstriction Phosphorylation->Contraction Leads to CCBs Diltiazem & Other CCBs CCBs->Ca_Channel Inhibits

Caption: Signaling pathway of CCB-induced vasodilation.

Comparative Vasodilatory Profiles

A key differentiator among CCBs is their vascular selectivity—their relative effect on vascular smooth muscle versus cardiac muscle.[4] This selectivity dictates their clinical utility and side-effect profiles.

Dihydropyridines (e.g., Nifedipine, Amlodipine)

  • High Vascular Selectivity: These are the most smooth muscle-selective CCBs.[4] Their primary effect is potent systemic vasodilation, which significantly reduces arterial blood pressure.[4]

  • Cardiac Effects: They have minimal direct effect on the myocardium (heart muscle) at standard doses.[8][9]

  • Side Effects: The powerful vasodilation can lead to reflex tachycardia (an increased heart rate), flushing, and headache.[4]

Phenylalkylamines (e.g., Verapamil)

  • Myocardium Selective: Verapamil is relatively selective for the myocardium and is a less effective systemic vasodilator compared to other CCBs.[4]

  • Cardiac Effects: It has significant negative inotropic (reduces contractility) and chronotropic (reduces heart rate) effects.[9]

  • Side Effects: Due to its strong cardiac depressant effects, it can cause bradycardia and constipation.[9]

Benzothiazepines (Diltiazem)

  • Intermediate Selectivity: Diltiazem holds an intermediate position, affecting both vascular calcium channels and cardiac muscle.[2][4]

  • Cardiac Effects: It has both vasodilator and cardiac depressant actions, allowing it to reduce arterial pressure without causing the significant reflex tachycardia associated with dihydropyridines.[4]

  • Clinical Profile: This balanced profile makes Diltiazem effective for treating both hypertension and angina, where reducing myocardial oxygen demand is crucial.[4][10]

Quantitative and Regional Vasodilatory Data

While precise IC50 values can vary significantly based on the specific vascular bed and experimental conditions, the relative potencies and selectivities are well-established. Studies have shown that 1,4-dihydropyridines exhibit significantly higher vascular-to-cardiac effect ratios compared to non-dihydropyridines like Diltiazem and Verapamil.[11]

Interestingly, in a study on human dorsal hand veins, Diltiazem demonstrated a more potent venodilatory effect than both verapamil and the dihydropyridine nicardipine, suggesting its effects are not limited to the arterial side of circulation.[12]

Feature Dihydropyridines (e.g., Nifedipine) Diltiazem (Benzothiazepine) Verapamil (Phenylalkylamine)
Vascular Selectivity High (Primarily targets vascular smooth muscle)[4]Intermediate (Targets vascular and cardiac tissue)[2][4]Low (Primarily targets myocardium)[4]
Vasodilatory Potency HighModerate to HighLow to Moderate
Effect on Heart Rate Increases (Reflex Tachycardia)[4][13]Little Change or Slight Decrease[4]Decreases[13]
Effect on Cardiac Contractility Minimal[8]DecreasesSignificantly Decreases[9]
Primary Clinical Use Hypertension, Vasospastic Angina[4]Hypertension, Angina, Arrhythmias[1]Angina, Arrhythmias[4]
Coronary Vasodilation Yes[6]Yes[4][10]Yes[4]
Peripheral Vasodilation Potent[4]ModerateLess Potent[4]

Experimental Protocol: Isolated Aortic Ring Assay

The vasodilatory properties of CCBs are commonly quantified using ex vivo tissue bath experiments, such as the isolated aortic ring assay.[14][15] This method allows for the direct measurement of a drug's effect on vascular tone in a controlled environment.

Detailed Methodology
  • Tissue Preparation: A laboratory animal (commonly a Sprague-Dawley rat) is euthanized. The thoracic aorta is carefully dissected, removed, and placed in a cold, oxygenated physiological salt solution, such as Krebs-Henseleit buffer.[14][15]

  • Ring Sectioning: The aorta is cleaned of adherent connective and fatty tissue. It is then cut into transverse rings, typically 3-4 mm in width.[14][15] Care is taken to not damage the endothelial lining, which is crucial for certain vasodilation pathways.

  • Mounting in Organ Bath: Each aortic ring is suspended between two L-shaped stainless steel hooks in an organ bath chamber. The chamber is filled with Krebs-Henseleit buffer maintained at 37°C and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.[14] The lower hook is fixed, while the upper hook is connected to an isometric force transducer to record changes in tension.[15]

  • Equilibration and Viability Check: The rings are allowed to equilibrate for 30-60 minutes under a stable resting tension.[14] The viability of the rings is then tested by inducing contraction with a high-potassium solution or a pharmacological agent like Phenylephrine (PE) or Norepinephrine (NE).[11][14] Endothelial integrity is often checked by observing relaxation in response to acetylcholine (ACh) in a pre-constricted ring.[14]

  • Induction of Contraction: After washout and a return to baseline tension, a stable and submaximal contraction is induced using a vasoconstrictor (e.g., 10 μM Phenylephrine).[14]

  • Cumulative Drug Addition: Once the contraction plateaus, cumulative concentrations of the test compound (e.g., Diltiazem) are added to the bath in a stepwise manner. The tissue is allowed to reach a steady-state response at each concentration.

  • Data Analysis: The relaxation at each concentration is measured as a percentage reversal of the pre-induced contraction. A concentration-response curve is plotted, from which key parameters like the EC₅₀ (half-maximal effective concentration) can be calculated to determine the drug's potency.

cluster_workflow Isolated Aortic Ring Assay Workflow start Animal Euthanasia & Aorta Dissection prep Clean & Section Aorta into 3-4 mm Rings start->prep mount Mount Ring in Organ Bath prep->mount equil Equilibrate under Resting Tension mount->equil contract Induce Stable Contraction (e.g., Phenylephrine) equil->contract add_drug Add Cumulative Doses of CCB contract->add_drug record Record Tension Change (Relaxation) add_drug->record analyze Plot Dose-Response Curve & Calculate EC50 record->analyze

Caption: Experimental workflow for the isolated aortic ring assay.

Conclusion

Diltiazem occupies a unique and valuable position among calcium channel blockers due to its intermediate selectivity for both vascular and cardiac tissues. Unlike the highly vascular-selective dihydropyridines, which can cause reflex tachycardia, or the highly cardio-selective verapamil, which has potent negative inotropic effects, Diltiazem provides a balanced action. It effectively induces vasodilation to lower blood pressure while simultaneously exerting a modest, beneficial cardiac depressant effect that reduces myocardial oxygen demand without excessive bradycardia. This dual mechanism makes it a versatile therapeutic agent for managing cardiovascular diseases where both vasodilation and controlled cardiac activity are desired.

References

Validating Diltiazem's Specificity for L-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Diltiazem's performance against other calcium channel blockers, supported by experimental data, to validate its specificity for L-type calcium channels.

Executive Summary

Diltiazem, a benzothiazepine derivative, is a widely used calcium channel blocker for treating cardiovascular conditions like hypertension, angina, and certain arrhythmias.[1] Its therapeutic effects are primarily attributed to the inhibition of L-type (long-lasting) voltage-gated calcium channels (Ca_v1.2).[2][3] This guide delves into the experimental validation of Diltiazem's specificity for L-type calcium channels by comparing its activity with other prominent calcium channel blockers, namely Verapamil (a phenylalkylamine) and Nifedipine (a dihydropyridine). Furthermore, it explores Diltiazem's effects on other calcium channel subtypes to provide a comprehensive specificity profile.

Comparative Analysis of Calcium Channel Blockers

Diltiazem, Verapamil, and Nifedipine all target L-type calcium channels but exhibit distinct pharmacological profiles.[4] Diltiazem and Verapamil are known as non-dihydropyridine blockers and show a degree of cardioselectivity, whereas dihydropyridines like Nifedipine are more selective for vascular smooth muscle.[4][5]

The specificity of these blockers is often quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd) for different calcium channel subtypes. A lower IC50 or Kd value indicates a higher affinity and potency.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available data on the inhibitory concentrations of Diltiazem and its counterparts on various voltage-gated calcium channels. It is important to note that experimental conditions can influence these values.

Calcium Channel SubtypeDiltiazemVerapamilNifedipine
L-type (Ca_v1.2) IC50: ~1-10 µM (use-dependent)[6][7]IC50: ~1-15 µM (use-dependent)[6][8]IC50: ~0.01-0.6 µM[6]
P/Q-type (Ca_v2.1) Appears to block P-type channels[9]Can block P- and Q-type channels[9]Less effective
N-type (Ca_v2.2) May interact at higher concentrations[9]Can interact at higher concentrations[9]Potent blocker[10]
T-type (Ca_v3.x) Less effectiveSome blocking actionLess effective

Note: Data is compiled from multiple sources and direct comparative studies across all subtypes are limited. IC50 values can vary significantly based on the experimental setup, including the specific isoform of the channel, the holding potential, and the stimulation frequency (use-dependence).

Off-Target Effects and Specificity Validation

While Diltiazem primarily targets L-type calcium channels, studies have indicated potential interactions with other channel subtypes, particularly at higher concentrations. Evidence suggests that Diltiazem can block P-type calcium channels.[9] Some research also indicates possible interactions with N- and Q-type channels, although Verapamil appears to have a more pronounced effect on these subtypes.[9] The clinical significance of these off-target effects at therapeutic concentrations of Diltiazem remains an area of ongoing investigation.

Experimental Protocols for Specificity Validation

Validating the specificity of a compound like Diltiazem requires rigorous experimental methodologies. The two primary techniques employed are patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents in living cells. By expressing specific calcium channel subtypes in a cell line (e.g., HEK-293 cells), researchers can assess the inhibitory effect of Diltiazem on each channel type individually.

Protocol Outline:

  • Cell Preparation: Culture cells expressing the desired calcium channel subtype (e.g., Ca_v1.2, Ca_v2.1, Ca_v2.2, etc.).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an intracellular solution containing ions that will carry the current (e.g., Cs+ to block K+ channels) and a calcium chelator like EGTA.

  • Seal Formation: Achieve a high-resistance "giga-seal" between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -80 mV) to keep the channels in a closed state.

  • Elicit Currents: Apply depolarizing voltage steps to activate the calcium channels and record the resulting inward currents. Barium (Ba²⁺) is often used as the charge carrier to avoid calcium-dependent inactivation.

  • Drug Application: Perfuse the cell with a solution containing a known concentration of Diltiazem.

  • Measure Inhibition: Record the reduction in the current amplitude in the presence of the drug.

  • Dose-Response Curve: Repeat steps 7 and 8 with a range of Diltiazem concentrations to generate a dose-response curve and calculate the IC50 value.

  • State-Dependence: Investigate use- and voltage-dependence by varying the frequency of depolarizing pulses and the holding potential, respectively. Diltiazem and Verapamil show use-dependent block, meaning their inhibitory effect increases with more frequent channel activation.[6][11]

Radioligand Binding Assays

This technique measures the affinity of a drug for its receptor by using a radioactively labeled ligand that specifically binds to the target.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes from tissues or cells expressing the calcium channel of interest.

  • Radioligand Incubation: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the L-type calcium channel (e.g., [³H]nitrendipine for the dihydropyridine site or [³H]diltiazem itself).

  • Competitive Binding: In parallel incubations, add increasing concentrations of unlabeled Diltiazem.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of Diltiazem to determine the IC50 or Ki (inhibition constant), which reflects the binding affinity.

Signaling Pathways and Experimental Visualizations

L-type Calcium Channel Signaling Pathway

L-type calcium channels play a crucial role in excitation-contraction coupling in muscle cells and neurotransmitter release in neurons.[12] Upon depolarization of the cell membrane, these channels open, allowing an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream events.

L_type_calcium_channel_pathway cluster_membrane Plasma Membrane Depolarization Depolarization L_type_channel L-type Ca²⁺ Channel (Ca_v1.2) Depolarization->L_type_channel activates Ca_influx Ca²⁺ Influx L_type_channel->Ca_influx allows Diltiazem Diltiazem Diltiazem->L_type_channel inhibits Calmodulin Calmodulin Ca_influx->Calmodulin binds to CaM_complex Ca²⁺-Calmodulin Complex Downstream_effectors Downstream Effectors (e.g., MLCK, Calcineurin) CaM_complex->Downstream_effectors activates Cellular_response Cellular Response (e.g., Muscle Contraction, Gene Expression) Downstream_effectors->Cellular_response leads to experimental_workflow Cell_lines Cell Lines Expressing Specific Ca²⁺ Channel Subtypes (L, N, P/Q, T, R) Patch_clamp Whole-Cell Patch-Clamp Cell_lines->Patch_clamp Binding_assay Radioligand Binding Assay Cell_lines->Binding_assay Dose_response Generate Dose-Response Curves Patch_clamp->Dose_response Binding_assay->Dose_response Calculate_IC50 Calculate IC₅₀ / Kᵢ Values Dose_response->Calculate_IC50 Compare_potency Compare Potency Across Subtypes Calculate_IC50->Compare_potency Specificity_profile Determine Specificity Profile Compare_potency->Specificity_profile

References

Diltiazem's Dichotomy: A Comparative Review of its Effects Across Key Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals, this guide dissects the pharmacokinetic, pharmacodynamic, and toxicological profiles of Diltiazem, a cornerstone calcium channel blocker, across various animal species. The following data, protocols, and pathway visualizations provide a crucial comparative framework for preclinical research and development.

Diltiazem, a benzothiazepine derivative, exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] This action leads to vasodilation, reduced myocardial contractility, and decreased heart rate, making it a valuable agent in the management of hypertension, angina, and certain arrhythmias.[1][3] However, the translation of its effects from preclinical animal models to clinical human use is not always direct, owing to significant interspecies variations in its metabolism and physiological responses.

Comparative Pharmacokinetics: A Tale of Two Metabolites

The absorption, distribution, metabolism, and excretion (ADME) of Diltiazem show notable differences across species. While generally well-absorbed orally, it undergoes extensive first-pass metabolism in the liver.[3][4] The primary metabolic pathways include deacetylation, N-demethylation, and O-demethylation.[4]

A key differentiator among species is the predominant metabolite formed. In humans and dogs, N-monodesmethyl diltiazem (MA) is the most abundant plasma metabolite.[5] Conversely, deacetyl diltiazem (M1) is most prominent in rabbits, while deacetyl N-monodesmethyl diltiazem (M2) is the major metabolite in rats.[5] These variations are critical as some metabolites possess pharmacological activity, potentially contributing to the overall effect of the drug.[6]

Table 1: Comparative Pharmacokinetic Parameters of Diltiazem

SpeciesTmax (hours)T1/2 (hours)Protein Binding (%)Major MetabolitesReference
Human ~11-18 (extended release)3.7 - 6.5~70-80N-monodesmethyl diltiazem (MA), Deacetyl diltiazem (M1)[1][6][7]
Dog -2.2452 - 81N-monodesmethyl diltiazem (MA)[4][5]
Rat --52 - 81Deacetyl N-monodesmethyl diltiazem (M2)[4][5]
Rabbit 0.5 (topical/subconjunctival)--Deacetyl diltiazem (M1)[5][8]

Note: Data is compiled from multiple sources and administration routes may vary. Tmax and T1/2 can be highly dependent on the formulation (e.g., immediate vs. extended release).

Cardiovascular Effects: A Spectrum of Responses

Diltiazem's primary pharmacodynamic effects are centered on the cardiovascular system. It induces coronary and systemic vasodilation, leading to a decrease in blood pressure.[1][9] However, the magnitude of these effects and the impact on heart rate and contractility can differ between species.

In conscious rats, Diltiazem administration leads to a significant drop in systemic vascular resistance and an increase in coronary blood flow, with a potential increase in cardiac output secondary to afterload reduction.[10][11] Studies in dogs have shown that Diltiazem is a potent coronary and systemic vasodilator.[9] At lower doses, it has little effect on global left and right ventricular performance, but at higher concentrations, it can lead to an increase in right ventricular dimensions and atrioventricular block.[9]

Table 2: Comparative Cardiovascular Effects of Diltiazem

SpeciesEffect on Blood PressureEffect on Heart RateEffect on Coronary Blood FlowKey FindingsReference
Dog DecreaseVariable (can cause reflex tachycardia or bradycardia at high doses)IncreasePotent coronary and systemic vasodilator. High doses can lead to AV block.[9][12][13]
Rat Decrease-IncreaseReduces systemic vascular resistance and increases coronary circulation.[10][11]
Cat ---Effective in preventing ventricular fibrillation induced by ischemia and sympathetic hyperactivity.[14]

Experimental Protocols

To ensure reproducibility and accurate comparison of findings, detailed experimental methodologies are paramount. Below are summarized protocols from key studies.

Experimental Protocol 1: Cardiovascular Effects in Conscious Rats

  • Animals: Male Sprague-Dawley rats.

  • Instrumentation: Animals are instrumented for the measurement of right atrial, left ventricular, and arterial pressures. The radioactive microsphere technique is used to determine regional blood flow and cardiac output.

  • Drug Administration: Diltiazem is administered via intravenous infusion at varying dosage levels (e.g., 0.4, 2.0, and 10.0 mg/kg/hr). A control group receives a saline placebo.[10][11]

  • Measurements: Systemic vascular resistance, stroke volume, regional vascular resistances, and the percentage distribution of total cardiac output are calculated before and during the infusion.[10][11]

Experimental Protocol 2: Hemodynamic Studies in Anesthetized Dogs

  • Animals: Mongrel dogs.

  • Anesthesia: Anesthesia is induced and maintained, for example, with droperidol and fentanyl.[9]

  • Instrumentation: Open-chest preparation allows for the placement of ultrasonic dimension transducers to measure ventricular performance, and electromagnetic flow meters for coronary blood flow. Catheters are placed for pressure monitoring and blood sampling.[9][15]

  • Drug Administration: Diltiazem is administered as bolus injections (e.g., 0.2 mg/kg) or continuous infusions at different rates (e.g., 0.2 mg/min and 0.4 mg/min).[9]

  • Measurements: Global and regional left and right ventricular performance, coronary and systemic hemodynamics, and electrophysiological variables (PR, QRS, QTc intervals) are recorded.[9]

Signaling Pathways and Experimental Visualization

The mechanism of action of Diltiazem involves the blockade of L-type calcium channels, which disrupts the signaling cascade leading to muscle contraction.

Diltiazem_Mechanism_of_Action Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Allows Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin Binds to Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Phosphorylated_MLC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_MLC Contraction Muscle Contraction Phosphorylated_MLC->Contraction Leads to

Caption: Diltiazem's mechanism of action on muscle cells.

The following diagram illustrates a typical experimental workflow for evaluating the cardiovascular effects of Diltiazem in an animal model.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Data Collection (Hemodynamics, ECG) Animal_Prep->Baseline Drug_Admin Diltiazem Administration (IV Bolus or Infusion) Baseline->Drug_Admin Post_Drug_Data Post-Administration Data Collection Drug_Admin->Post_Drug_Data Data_Analysis Data Analysis (Statistical Comparison) Post_Drug_Data->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A generalized experimental workflow for in vivo studies.

Toxicological Considerations

Overdoses of calcium channel blockers like Diltiazem can lead to significant toxicity. In dogs and cats, clinical signs of toxicosis may be delayed and include lethargy, hypotension, and cardiac rhythm changes.[16] At severely toxic levels in dogs, Diltiazem can cause a decrease in cardiac output and high-grade atrioventricular block, resulting in bradycardia.[13] It is crucial to be aware of these potential toxic effects and monitor animals closely during high-dose studies. Diltiazem should be used with caution in animals that are geriatric, have heart failure, or suffer from liver or kidney disease.[17]

References

Safety Operating Guide

Proper Disposal of Diltiazem Malate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Diltiazem Malate is a critical aspect of laboratory and pharmaceutical research. Improper disposal can pose risks to both human health and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, in line with regulatory guidelines, to assist researchers, scientists, and drug development professionals in maintaining a safe and compliant workspace.

Core Principles of this compound Waste Management

The fundamental principle of this compound disposal is to adhere to all applicable federal, state, and local regulations.[1][2][3] Environmental contamination should be actively avoided by preventing release into drains, sewers, or waterways.[4][5] All waste materials should be securely contained in appropriately labeled, sealed containers to await final disposal.[1][2]

**Step-by-Step Disposal Protocol

1. Waste Characterization: The initial step is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or state regulations. While Diltiazem is not typically a P- or U-listed hazardous waste, a formal determination should be conducted by the facility's environmental health and safety (EHS) department.[6] This determination will dictate the subsequent disposal pathway.

2. Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including expired product and contaminated personal protective equipment (PPE), in a designated, sealed container that is clearly labeled as "this compound Waste" or "Non-Hazardous Pharmaceutical Waste" (pending characterization).[1]

  • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[4] Collect these solutions in a sealed, leak-proof container, also clearly labeled.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Spill Management: In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Personnel Safety: Evacuate non-essential personnel from the area.[1][2] The cleanup should be performed by trained individuals wearing appropriate PPE, including gloves and eye protection.[2]

  • Containment: For dry spills, use a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[1][4] For liquid spills, use a non-combustible absorbent material.[2]

  • Collection and Disposal: Place all spilled material and contaminated cleaning supplies into a sealed, labeled container for disposal in accordance with the facility's waste management plan.[1][2]

4. Final Disposal:

  • Hazardous Waste: If characterized as hazardous, the waste must be managed and disposed of through a licensed hazardous waste contractor, typically via incineration.[6]

  • Non-Hazardous Waste: For non-hazardous this compound waste, disposal may occur through a licensed medical or pharmaceutical waste vendor.[6] While landfilling may be an option in some jurisdictions, incineration is often the preferred method to ensure complete destruction of the active pharmaceutical ingredient.[6]

  • Reverse Distribution: In some cases, unused and unexpired this compound may be eligible for return to the manufacturer or a reverse distributor for credit.[6]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not widely published and are often site-specific, the following table summarizes relevant toxicological data from safety data sheets that inform handling and disposal risk assessments.

ParameterValueSpeciesRouteReference
LD50508 mg/kgMouseOral[2]
LD50560 mg/kgRatOral[4]
LD5058 mg/kgMouseIntravenous[2]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures are dictated by regulatory guidelines rather than experimental methodologies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Disposal Pathway Determination cluster_3 Final Disposal start Generation of this compound Waste (Expired product, contaminated labware, spills) characterize Characterize Waste (Consult EHS/SDS) start->characterize segregate Segregate Waste (Solid, Liquid, Sharps) characterize->segregate contain Place in Labeled, Sealed Container segregate->contain is_hazardous Hazardous Waste? contain->is_hazardous hazardous_disposal Dispose via Licensed Hazardous Waste Contractor (e.g., Incineration) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose via Licensed Medical/Pharmaceutical Waste Vendor is_hazardous->non_hazardous_disposal No

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diltiazem Malate
Reactant of Route 2
Diltiazem Malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.